1-epi-Ramipril

Catalog No.
S839321
CAS No.
104195-90-6
M.F
C₂₃H₃₂N₂O₅
M. Wt
416.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-epi-Ramipril

CAS Number

104195-90-6

Product Name

1-epi-Ramipril

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

Molecular Formula

C₂₃H₃₂N₂O₅

Molecular Weight

416.51

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O

Synonyms

(2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid; [2S-[1[R*(S*)],2α,3aβ,6aβ]]-1-[2-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrol

Stereochemistry and Core Properties of 1-epi-Ramipril

Author: Smolecule Technical Support Team. Date: February 2026

1-epi-Ramipril is a stereoisomer of the active pharmaceutical ingredient Ramipril, differing only in the three-dimensional configuration at a single chiral center [1]. The table below summarizes its core characteristics.

Property Description
CAS Number 104195-90-6 [1] [2]
Molecular Formula C₂₃H₃₂N₂O₅ [1] [2]
Molecular Weight 416.51 g/mol [1] [2]
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1]
Primary Role Pharmaceutical impurity; identified as Ramipril Impurity H (EP) [1] [2]
Appearance White to Off-White solid [2]
Melting Point 45 - 50 °C [2]
Storage -20°C freezer, under inert atmosphere [2]

Key Stereochemical Comparison with Ramipril

The fundamental difference between this compound and its parent compound lies in their spatial configuration. The table below highlights this critical distinction.

Compound Stereochemical Configuration Key Difference
Ramipril (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl] [1] The first chiral center has an S configuration [1].
This compound (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl] [1] The first chiral center has an R configuration [1].

Analytical Methodology for Identification

While detailed protocols are not fully available in the search results, a study outlines a validated LC-MS/MS method for analyzing ramipril and its active metabolite, ramiprilat, which can be adapted for epimer analysis [3].

  • Key Instrumentation: The method uses Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard technique for separating and identifying stereoisomers and impurities [3].
  • Sample Preparation: The primary sample preparation technique involves protein precipitation using methanol, followed by centrifugation, evaporation of the supernatant, and reconstitution in the mobile phase [3].
  • Chromatographic Separation: Separation is achieved using a C18 analytical column with a mobile phase consisting of ammonium acetate and acetic acid, employing a gradient elution program [3].
  • Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for high specificity and sensitivity [3].

Biological and Pharmacological Implications

The stereochemical difference is not just structural; it has direct consequences for the molecule's behavior.

  • Mechanism of Action: Ramipril is a prodrug. Its therapeutic effect comes from its active metabolite, ramiprilat, which is a potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE) [4]. By inhibiting ACE, it prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to lowered blood pressure [5] [4].
  • Significance of the Epimer: The altered spatial configuration of this compound means it interacts differently with the ACE enzyme. This results in its classification as an impurity rather than an active drug, as it likely has significantly reduced or different ACE inhibitory activity compared to ramipril [1]. The following diagram illustrates the metabolic pathway of the active drug for contrast.

G Ramipril Ramipril (Prodrug) Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Hepatic Esterases ACE Angiotensin- Converting Enzyme (ACE) Ramiprilat->ACE Inhibits AngI Angiotensin I ACE->AngI Converts AngII Angiotensin II (Potent Vasoconstrictor) AngI->AngII Effect Vasodilation Lower Blood Pressure AngII->Effect

Metabolic activation of Ramipril and its mechanism of ACE inhibition.

Formulation and Stability Considerations

Understanding and controlling for impurities like this compound is critical in drug development.

  • Stability Profile: Ramipril is known to be susceptible to degradation, which can lead to the formation of various impurities [6]. The specific conditions that might promote the formation or degradation of the 1-epi isomer require careful study during formulation development.
  • Formulation Strategies: Patent literature indicates that formulating ramipril with alkaline stabilizers, such as sodium carbonate or sodium bicarbonate, can improve the stability of the active ingredient and help suppress degradation [6]. Controlling the formulation environment is key to minimizing impurity levels.

References

Fundamental Identifiers for 1-epi-Ramipril

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key molecular and commercial identification data for 1-epi-Ramipril from the search results.

Property Details
CAS Number 104195-90-6 [1] [2]
Systematic Name (2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid [1]
Other Synonyms (1R)-epi-Ramipril; Ramipril EP Impurity H [1] [2]
Molecular Formula C₂₃H₃₂N₂O₅ [1]
Molecular Weight 416.51 g/mol [1]
Category Pharmaceutical Impurity (Stereoisomer of Ramipril) [1] [2]
Commercial Availability Available as a reference standard from chemical suppliers (e.g., Santa Cruz Biotechnology) [1].

A Roadmap for Experimental Characterization

Based on standard practices for pharmaceutical impurity characterization, the following workflow outlines the necessary steps to obtain the full spectroscopic profile of this compound.

Start Start: Acquire this compound Reference Standard Step1 Purity Analysis (HPLC) Start->Step1 Step2 Structural Elucidation Step1->Step2 NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Step2->NMR MS Mass Spectrometry (MS) Step2->MS IR Infrared Spectroscopy (IR) Step2->IR Step3 Data Compilation & Report NMR->Step3 MS->Step3 IR->Step3

A proposed workflow for the comprehensive characterization of this compound.

Suppliers often provide a Certificate of Analysis (CoA) with basic purity data and may offer a complementary data package for reference standards. One supplier noted that such a package for impurities can include ¹H-NMR, Mass spectrometry, HPLC, IR spectroscopy, and TGA data, sometimes at no extra cost [3]. You should contact suppliers directly to request this information.

Suggestions for Obtaining the Data

  • Contact Suppliers Directly: Inquire with specialty chemical vendors like SynThink Chemicals or Santa Cruz Biotechnology for the available CoA and characterization data (NMR, MS, IR, HPLC) for their this compound product [3] [1].
  • Search Scientific Literature: Conduct a targeted search in academic databases (like SciFinder, Reaxys, or PubMed) using the confirmed CAS number (104195-90-6) as the primary key. This may lead to published studies that include the spectral data.
  • Explore Patent Documents: Review the full text of relevant patents, such as those related to the improved synthesis of ramipril, as they sometimes contain detailed spectroscopic information for intermediates and related compounds [4].

References

Ramipril Synthesis & Key Intermediate Data

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Findings & Methodologies Source / Reference
Key Intermediate Synthesis Enzymatic Resolution: Enantiomeric mixture of (1-4C alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate is converted using Alkaline serine endopeptidase (e.g., Protex 6L). Yields (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid (desired isomer) and the (2R)-ester. [1] [2]
Experimental Protocol Conditions: Enzyme is added to a purified aqueous solution of the ester. Reaction run at 20-30°C, pH 6-7 (adjusted with sodium carbonate). The enzyme can be used immobilized or non-immobilized. [1] [2]
Alternative Synthesis Pyrrole Intermediate Route: Uses benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride. Coupling with N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanine is done using EDCI/HOBt, followed by hydrogenolysis for deprotection. [3]
Crystallization & Forms Ramipril can be crystallized from solvents like ethyl acetate, dichloromethane, or nitromethane, and can exist in a monohydrate form. [4]
Impurity Profiling Impurity L: A known ramipril degradant, (2R,3aR,6aR)-1-[(R)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. Synthesized by heating ramipril to form Impurity D (diketopiperazine), followed by oxidation. [5]

The enzymatic resolution process for a key ramipril intermediate can be visualized in the following workflow:

G Start Racemic Ester Mixture (2R & 2S isomers) Enzyme Enzyme: Alkaline Serine Endopeptidase Start->Enzyme Conditions Reaction Conditions: 20-30°C, pH 6-7 Enzyme->Conditions ProductS (2S)-Acid (Desired Isomer) Conditions->ProductS Hydrolysis ProductR (2R)-Ester (Unwanted Isomer) Conditions->ProductR No Reaction

Enzymatic Resolution Workflow for Ramipril Intermediate

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is adapted from patent sources for the synthesis of a key chiral intermediate [1] [2].

  • Step 1: Substrate Preparation

    • Dissolve the racemic 2-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid ester in demineralized water.
    • Purify the solution by treating it with activated charcoal.
    • Filter the mixture to remove charcoal.
  • Step 2: Enzymatic Reaction

    • Add the immobilized Alkaline serine endopeptidase (e.g., Immozyme Alkaline serine endopeptidase) to the filtrate.
    • Maintain the reaction temperature between 23-27°C.
    • Adjust and maintain the pH of the solution between 6.2 - 6.8 using a suitable alkali solution, such as sodium carbonate.
  • Step 3: Work-up & Isolation

    • The (2S)-acid product is obtained in the aqueous phase.
    • The unreacted (2R)-ester can be extracted with an organic solvent for potential recycling.

Guidance for Further Research on 1-epi-Ramipril

Since a direct synthesis for "this compound" was not found, here are suggestions for your investigative work:

  • Clarify the Stereochemistry: The "1-epi" designation likely refers to an inversion at one of the several chiral centers in the ramipril molecule (which has four chiral centers: 2S, 3aS, 6aS, and the 1'S on the alanine moiety). The known impurity Impurity L has the (2R,3aR,6aR) configuration in the bicyclic moiety [5]. Determining which center is inverted in "this compound" is the first critical step.
  • Leverage Known Impurity Synthesis: The synthesis pathway for Impurity L, which involves the cyclization of ramipril to a diketopiperazine (Impurity D) followed by an oxidation step, provides a proven route to a stereoisomer of ramipril [5]. This could serve as a starting point or inspiration for synthesizing other stereoisomers.
  • Explore General Methodologies: The enzymatic resolution [1] [2] and diastereomeric salt crystallization methods described in the patents are general techniques for obtaining specific stereoisomers. These could be applied to synthesize or isolate the desired "1-epi" isomer once its exact configuration is known.

References

Molecular and Stereochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The core distinction of 1-epi-ramipril from its parent compound, ramipril, lies in its three-dimensional structure. The table below summarizes its key physicochemical properties and stereochemical configuration.

Property Specification for this compound
Molecular Formula C₂₃H₃₂N₂O₅ [1]
Molecular Weight 416.51 g/mol [1]
CAS Registry Number 104195-90-6 [1]
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1]
Stereochemical Configuration (R,S,S,S,S) [1]

The defining feature of this compound is its R configuration at the ethoxycarbonyl-bearing chiral center, whereas ramipril has an S configuration at this same position. The rest of the stereocenters in the bicyclic ring system remain identical [1]. This relationship is illustrated in the following diagram:

G Figure: Stereochemical Relationship Ramipril Ramipril (S,S,S,S,S) Configuration Center Key Difference: Ethoxycarbonyl Chiral Center Ramipril->Center Inversion Epimer This compound (R,S,S,S,S) Configuration Center->Epimer

Synthesis and Analytical Considerations

The synthesis of this compound is not detailed in the available literature. However, general information suggests it would involve steps similar to those for ramipril, which include cyclization to form the bicyclic structure, esterification, and crucially, a resolution step (e.g., chiral chromatography) to isolate the specific 1-epi stereoisomer from other stereoisomers [1].

For researchers aiming to work with or identify this compound, the following analytical approaches are suggested:

  • Chiral Separation Techniques: Since the epimers differ only in the configuration of a single atom, standard analytical methods like reverse-phase HPLC may not be sufficient. Techniques such as chiral HPLC or SFC (Supercritical Fluid Chromatography) are essential for separating and quantifying this compound from ramipril [2] [1].
  • Characterization by NMR: Advanced NMR studies, particularly 2D NMR, would be critical for confirming the assigned (R) configuration at the critical chiral center and for definitive structural elucidation [1].

Information Constraints and Research Pathway

It is critically important to note that the search results explicitly state that This compound itself is not a therapeutic drug and has no known mechanism of action in the body [1]. The available data on its pharmacological activity, metabolism, and toxicity are absent from the current search findings.

Therefore, if your research requires a full profile of this compound, investigating the following areas would be necessary:

  • Mechanism of Action: Conduct enzyme activity assays (e.g., ACE inhibition assays) to compare its potency and interaction with the target relative to ramipril [1].
  • Pharmacokinetic Properties: Design studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile [1].
  • Safety and Toxicology: Perform in vitro and in vivo toxicology studies to establish its safety parameters [1].

References

Enzymatic Resolution of a Key Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

This method utilizes a hydrolytic enzyme to selectively process one enantiomer of a synthetic precursor, providing an efficient route to obtain the desired stereoisomer.

  • Relevant Intermediate: The process targets the enantiomeric mixture of (1-4C alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate [1].
  • Enzyme: Alkaline serine endopeptidase derived from Bacillus Licheniformis (commercially available as Protex 6L). The immobilized form (Immozyme Alkaline serine endopeptidase) is preferred [1].
  • Key Experimental Protocol [1]:
    • Reaction Setup: Dissolve the racemic ester intermediate in demineralized water and purify the solution with activated charcoal.
    • Enzyme Addition: Add the immobilized enzyme to the filtrate.
    • Reaction Conditions: Maintain a temperature of 20-30°C (optimally 24-26°C). Adjust the pH to 6-7 (optimally 6.2-6.8) using a sodium carbonate solution.
    • Process Monitoring: The reaction mixture is stirred for 4-5 hours, during which the pH is maintained by continuously adding the alkali solution. The consumption of alkali correlates directly with the hydrolysis of the desired (2S)-enantiomer.
    • Isolation: Upon completion, the (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid product is recovered from the aqueous phase. The unreacted (2R)-ester can be recovered from the enzyme [1].

The workflow below illustrates the enzymatic resolution process:

G Start Racemic Ester Mixture (2R and 2S isomers) Enzyme Alkaline Serine Endopeptidase (Immobilized) Start->Enzyme AqueousPhase Aqueous Phase Enzyme->AqueousPhase Hydrolysis at 20-30°C pH 6-7, 4-5 hours OrganicPhase Enzyme-bound Phase Enzyme->OrganicPhase ProductS (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid AqueousPhase->ProductS ProductR Unreacted (2R)-ester OrganicPhase->ProductR

Asymmetric Hydrogenation for Intermediate Synthesis

This approach employs a chiral catalyst to directly synthesize a key chiral intermediate with high enantiomeric purity from a prochiral enamide substrate.

  • Target Intermediate: Synthesis of the chiral fused-proline subunit of ramipril [2].
  • Catalytic System: Rhodium/DuanPhos complex [2].
  • Key Experimental Protocol [2]:
    • Substrate: Enamide 6.
    • Reaction Conditions: The asymmetric hydrogenation proceeds smoothly using the Rh/DuanPhos catalytic system with an exceptionally high substrate-to-catalyst ratio (S/C) of 80,000.
    • Reaction Outcome: The reaction achieves full conversion and provides the desired chiral amino ester 7 with >99% enantiomeric excess (ee).
    • Downstream Processing: The amino ester is subsequently hydrolyzed with HCl and hydrogenated over Pd/C to access the target bicyclic subunit. This process has been successfully scaled to ton-scale production, with an annual output of 10 tons of the ramipril intermediate [2].

The synthetic route incorporating asymmetric hydrogenation is shown below:

G Enamide Enamide 6 Hydrogenation Asymmetric Hydrogenation Enamide->Hydrogenation Catalyst Rh/DuanPhos Catalyst Catalyst->Hydrogenation AminoEster Chiral Amino Ester 7 >99% ee, Full conversion Hydrogenation->AminoEster S/C = 80,000 Steps Hydrolysis (HCl) & Hydrogenation (Pd/C) AminoEster->Steps Subunit Fused-Proline Subunit of Ramipril Steps->Subunit

Comparison of Technical Strategies

The table below summarizes the core features of these two advanced methods for your quick comparison and evaluation.

Feature Enzymatic Resolution [1] Asymmetric Hydrogenation [2]
Core Principle Kinetic separation of enantiomers via selective hydrolysis. Direct enantioselective synthesis via catalytic hydrogenation.
Key Agent Alkaline serine endopeptidase (Immozyme). Rhodium/DuanPhos complex.
Primary Advantage High selectivity under mild (aqueous, near-neutral pH) conditions. Extremely high efficiency and atom economy; proven on ton-scale.
Critical Metrics Temperature: 20-30°C; pH: 6-7. S/C: 80,000; ee: >99%; Conversion: 100%.
Typical Scale Laboratory process described. Industrial manufacturing (10 tons/year).

Critical Considerations for Implementation

For researchers developing a process for 1-epi-ramipril, several factors beyond the core reaction are critical.

  • Analytical Control: Ensuring stereochemical purity requires robust analytical methods. Chiral stationary phase HPLC is the standard technique for determining enantiomeric excess (ee) and monitoring the success of resolution or synthesis steps [1].
  • Impurity and Degradation Profile: Be aware that ramipril and its related substances can degrade. The main degradation product is ramipril diketopiperazine (DKP). This impurity has been studied for potential genotoxic and mutagenic risks, which underscores the importance of controlling it in the final active pharmaceutical ingredient (API) [3].
  • Stereochemical Nuance: this compound is specifically the epimer of ramipril with an (R) configuration at the ethoxycarbonyl-bearing chiral center, giving it the full stereochemical descriptor (R,S,S,S,S) [4]. The synthetic and analytical strategies must be designed to target and control this specific configuration.

References

Solubility Profile of (1R)-epi-Ramipril

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available experimental solubility data for (1R)-epi-Ramipril [1].

Property Value / Description
Chemical Name (1R)-epi-Ramipril [1]
CAS Number 104195-90-6 [1]
Molecular Formula C23H32N2O5 [1]
Molecular Weight 416.51 g/mol [1]
Physical Form White to Off-White Solid [1]
Melting Point 45 - 50 °C [1]
Storage Conditions -20°C Freezer, Under inert atmosphere [1]
Soluble In Acetonitrile (Slightly), Aqueous Base (Slightly), Methanol (Slightly) [1]

Experimental Context & Methodology

While a dedicated protocol for 1-epi-ramipril solubility is not available, the following information from stability studies on its parent drug, Ramipril, provides crucial context for how such experiments are typically conducted.

  • Analytical Method: Stability studies of ramipril often use a stability-indicating HPLC-UV method. One validated protocol uses a LiChroCART RP-18 column with a mobile phase of acetonitrile and phosphate buffer (0.035 mol/L, pH = 2.0) at a ratio of 65:35 (v/v). The flow rate is 1.0 mL/min, and detection is performed at 213 nm [2].
  • Sample Preparation: In related research, standard solutions of ramipril for HPLC analysis are typically prepared by dissolving a precise weight (e.g., 10.0 mg) of the compound in a suitable solvent like methanol and diluting to volume in a 25 mL flask [2]. For a solubility study, this would be adapted to create saturated solutions in the solvents of interest.
  • Critical Stability Considerations: Research indicates that ramipril and its related compounds are unstable and susceptible to hydrolysis and cyclization. Stability is highly dependent on environmental factors [2]:
    • Temperature: Higher temperatures significantly accelerate degradation.
    • Moisture: The compound is vulnerable to humidity and must be protected from moisture.
    • pH: The molecule is most stable in slightly acidic environments (around pH 5.0) and degrades in alkaline conditions [3].

The workflow for determining solubility while accounting for stability can be conceptualized as follows:

G Start Start: Solubility Assay SamplePrep Sample Preparation Start->SamplePrep EnvControl Environmental Control SamplePrep->EnvControl Create saturated solution HPLC HPLC-UV Analysis EnvControl->HPLC Protect from moisture and heat DataCheck Data Quality Check HPLC->DataCheck Ensure no degradation peaks in chromatogram DataCheck->SamplePrep Invalid Data End Report Solubility DataCheck->End Valid Data

Key Information Gaps and Limitations

It is important to note the constraints of the available information:

  • Qualitative Data: The search results provide only qualitative descriptors (Slightly soluble) for the solvents listed. No quantitative data (e.g., mg/mL) was found for this compound specifically [1].
  • Parent Compound Data: Much of the methodological insight is derived from studies on ramipril, not the specific isomer this compound. While they are structurally very similar, their properties are not identical.

References

Stability Profile and Degradation Pathways of Ramipril

Author: Smolecule Technical Support Team. Date: February 2026

Ramipril is known to be unstable under various conditions, with its degradation primarily following two distinct chemical pathways [1] [2] [3]. The table below summarizes the key factors affecting its stability and the resulting impurities.

Factor/Parameter Impact on Ramipril Stability Major Degradation Product(s)
Temperature Accelerates degradation; reaction is endothermic (ΔH = 171.65 kJ/mol) [3]. Ramiprilat, Ramipril-DKP [1]
Moisture (Humidity) Significant degradation; must be protected from moisture [1]. Ramiprilat, Ramipril-DKP [1]
Alkaline pH Degrades rapidly; most stable in weakly acidic conditions (e.g., pH 5.0) [2]. Ramiprilat, Ramipril-DKP [2]
Degradation Kinetics Generally follows first-order kinetics [1] [3]. -
Activation Energy (Eₐ) 174.12 kJ/mol for degradation under dry air [3]. -

The relationship between these factors and the resulting degradation products can be visualized in the following pathway:

RamiprilDegradation Ramipril Degradation Pathways Ramipril Ramipril Hydrolysis Hydrolysis Ramipril->Hydrolysis Hydrolytic Cleavage (Moisture, Heat) Cyclization Cyclization Ramipril->Cyclization Intramolecular Cyclization (Dry Air, Heat) Ramiprilat Ramiprilat Hydrolysis->Ramiprilat Ramipril_DKP Ramipril_DKP Cyclization->Ramipril_DKP

Key Experimental Protocols for Stability Assessment

For researchers profiling similar compounds, the following validated methods from ramipril stability studies can serve as a robust technical guide.

1. Solid-State Stability Profiling via HPLC-UV [1] This method is designed to study the solid-state stability of a pure drug substance and its formulations under stress conditions.

  • Chromatography Column: LiChroCART with LiChrospher 100 RP-18 (250 mm × 4 mm, 5 μm).
  • Mobile Phase: Acetonitrile / Phosphate buffer (0.035 mol/L, pH = 2.0) in a 65:35 (v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 213 nm.
  • Injection Volume: 20 μL.
  • Sample Preparation: Dissolve pure drug or powdered tablets in methanol to an appropriate concentration.
  • Stress Conditions: Isothermal studies are conducted using thermal chambers with controlled temperature and relative humidity (RH). Samples are analyzed at regular intervals to monitor degradation.

2. Identification of Degradants via HPLC-MS [1] [3] This protocol is critical for identifying and characterizing the degradation products formed.

  • Chromatography Column: LiChroCART with LiChrospher 100 RP-18 (250 mm × 4 mm, 5 μm).
  • Mobile Phase: Methanol / Water / Formaldehyde (49:50:1, v/v/v).
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 100 μL.
  • Mass Detection: Electrospray ionization (ESI) in both positive and negative modes, with a mass scan range of m/z 150 to 600 or 1000.

3. Stability Optimization in Liquid Formulations [2] This study highlights the importance of pH control for stability in solution or emulsion systems.

  • Aqueous Phase Screening: Prepare formulations using standard buffer solutions across a pH range (e.g., pH 1.2 to 6.0) as the aqueous phase.
  • Storage Conditions: Maintain formulations at different temperatures (e.g., 5°C, 25°C, 40°C) at ambient humidity.
  • Analysis: Withdraw samples at predetermined intervals (e.g., 0, 15, 30, 45, 90, 180 days) and analyze drug content using a stability-indicating HPLC method to determine the optimal pH for maximum stability.

Critical Safety Implications of Degradation

Stability profiling is not only a quality measure but also a critical safety requirement. Research on ramipril's main degradation product, the diketopiperazine derivative (DKP), has revealed significant concerns [3]:

  • Potential Genotoxicity: In silico (QSAR) models and subsequent in vitro micronucleus assays indicated that DKP could be aneugenic (causing chromosomal loss) and cytotoxic at high concentrations.
  • Mutagenic Nitroso-Impurities: While DKP itself was not directly mutagenic in Ames tests, it is susceptible to nitrosation, forming N-nitroso metabolites. These metabolites were found to be mutagenic in vitro following metabolic activation.

These findings underscore the necessity for rigorous control over manufacturing and storage conditions to minimize the formation of this potentially hazardous degradant.

Research Implications and Conclusions

  • Use Ramipril as a Model: The degradation behavior of ramipril provides an excellent template. You should anticipate and test for similar pathways (hydrolysis to an acid and cyclization to a DKP).
  • Employ the Provided Protocols: The HPLC-UV and HPLC-MS methods are directly applicable for developing a stability-indicating method for the epimer.
  • Prioritize pH and Moisture Control: Formulation strategies should focus on maintaining a weakly acidic environment and using protective packaging against moisture.
  • Conduct Safety Profiling: Given the safety concerns with ramipril's degradants, a thorough toxicological assessment of 1-epi-ramipril's degradation products is highly recommended.

References

Chemical Identity and Role of 1-epi-Ramipril

Author: Smolecule Technical Support Team. Date: February 2026

1-epi-Ramipril, also referred to as Ramipril Impurity H or Ramipril EP Impurity H, is a stereoisomer of the active pharmaceutical ingredient Ramipril [1]. The core structural difference lies in the inversion of a single chiral center.

  • CAS Number: 104195-90-6 [1]
  • Molecular Formula: C₂₃H₃₂N₂O₅ [1]
  • Molecular Weight: 416.51 g/mol [1]

The "1-epi" designation specifies that this isomer differs from Ramipril at the first chiral center of the (1S)-1-(ethoxycarbonyl)-3-phenylpropyl chain. In the 1-epi isomer, this center has the (R)-configuration [1]. The specific stereochemistry of this compound is (2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1].

The following diagram illustrates the stereochemical relationship between Ramipril and its 1-epi isomer:

G Ramipril Ramipril ChiralCenter Key Chiral Center (1S) in Ramipril (1R) in this compound Ramipril->ChiralCenter  contains EpiIsomer This compound ChiralCenter->EpiIsomer  inversion at C1 ButylChain (1S)-1-(ethoxycarbonyl)-3-phenylpropyl (Butyl Chain) ChiralCenter->ButylChain

Stereochemical relationship between Ramipril and this compound, highlighting the inverted chiral center in the butyl chain.

Synthesis and Control of the Stereoisomer

Achieving high stereochemical purity is a major challenge in Ramipril synthesis. The 1-epi isomer can form as an undesired stereoisomer during synthesis if stereochemical integrity is not rigorously controlled.

  • Stereoselective Synthesis: The main synthetic challenge for Ramipril lies in preparing the chiral fused bicyclic proline subunit [2]. Advanced methods use asymmetric hydrogenation of easily accessible enamides. One industrially applied route uses a Rh/DuanPhos catalytic system, which provides the desired chiral amino ester precursor in full conversion with >99% enantiomeric excess (ee) at a remarkable substrate-to-catalyst ratio (S/C) of 80,000 [2]. This high stereoselectivity is crucial for minimizing the formation of undesired isomers like this compound.
  • Enzymatic Resolution: Alternative approaches involve enantiomer-specific synthesis using enzymes. One patent describes the use of a basic serine endopeptidase (from Bacillus licheniformis) to kinetically resolve an enantiomeric mixture of a key Ramipril intermediate, converting it to the desired (2S)-isomer while leaving the unwanted (2R)-isomer behind [3] [4].

Analytical Profiling and Stability

Monitoring and controlling the level of the 1-epi isomer is critical in drug substance and product specification.

  • Analytical Reference Standard: this compound is available commercially as a high-purity chemical reference standard (e.g., 100mg for ~$1455) for use in analytical testing, such as HPLC method development and validation [1].
  • Stability-Indicating Methods: A validated stability-indicating HPLC-UV method has been developed for Ramipril, which can separate and quantify the drug from its degradation impurities [5]. While this method identified ramiprilat (the active diacid metabolite) and a diketopiperazine (DKP) derivative as the primary degradation products, it demonstrates the capability to detect related substances [5].
  • Stability Profile: Ramipril is unstable in the solid state, with degradation kinetics following a first-order reaction. Its degradation is accelerated by temperature and moisture [5]. Although the DKP derivative was the major cyclization product found, the formation of isomeric impurities during synthesis or degradation remains a key concern for quality control.

Key Technical Data Summary

The table below consolidates the essential technical data for this compound:

Property Description / Value
Chemical Name (2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1]
CAS No. 104195-90-6 [1]
Molecular Formula / Weight C₂₃H₃₂N₂O₅ / 416.51 g/mol [1]
Melting Point 45 - 50 °C [1]
Storage Conditions -20°C Freezer, under inert atmosphere [1]
Solubility Slightly soluble in acetonitrile, aqueous base, and methanol [1]
Role Stereoisomeric impurity of Ramipril (Impurity H) [1]
Key Synthetic Control Asymmetric hydrogenation with Rh/DuanPhos (S/C 80,000; >99% ee) [2]

References

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

1-epi-Ramipril is a stereoisomer of the active pharmaceutical ingredient Ramipril, primarily significant as a process-related impurity.

The table below summarizes its core chemical and physical properties:

Property Description
CAS Number 104195-90-6 [1] [2] [3]
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1]
Molecular Formula C₂₃H₃₂N₂O₅ [1] [2]
Molecular Weight 416.51 g/mol [1] [2]
Melting Point 45 - 50 °C [2]
Form White to Off-White Solid [2]
Solubility Slightly soluble in acetonitrile, aqueous base, and methanol [2]

Stereochemistry and Comparison with Ramipril

The critical distinction between this compound and Ramipril lies in their three-dimensional spatial arrangement, or stereochemistry. Both molecules have five chiral centers, but they differ at a single, specific carbon atom [1].

  • Stereochemical Configuration of this compound: (R,S,S,S,S) [1]. The first chiral center (the ethoxycarbonyl-bearing carbon) has an R-configuration.
  • Stereochemical Configuration of Ramipril: (S,S,S,S,S) [1]. The first chiral center has an S-configuration.

This single change from S to R configuration at one center is what defines an epimer and can significantly alter how the molecule interacts with biological targets like the Angiotensin-Converting Enzyme (ACE) [1].

Analytical and Pharmaceutical Role

In pharmaceutical development, this compound is classified as an impurity. It is listed as Ramipril Impurity 8 in the European Pharmacopoeia (EP), also known as Ramipril EP Impurity H [2] [3]. It is available from chemical suppliers as a reference standard for use in analytical method development, impurity profiling, and stability testing to ensure the quality and safety of the final drug product [2] [3].

Synthesis and Isolation

While detailed synthetic protocols for this compound itself are not fully available in the search results, the information points to two general approaches for obtaining such stereoisomers:

Start Synthesis of Ramipril Iso1 Formation of Diastereomeric Mixture (non-selective synthesis) Start->Iso1 Iso2 Use of Incorrectly Configured Chiral Starting Material Start->Iso2 Sep Separation & Isolation Iso1->Sep Iso2->Sep Meth1 Chromatographic Methods (e.g., Chiral HPLC) Sep->Meth1 Meth2 Crystallization Techniques Sep->Meth2 Result Pure this compound (Impurity Standard) Meth1->Result Meth2->Result

One patent mentions that a key bicyclic intermediate for Ramipril can be efficiently synthesized via an asymmetric hydrogenation using a Rh/DuanPhos catalyst system, which achieves excellent enantiomeric excess and is scalable [4].

Biological and Pharmacological Significance

The search results provide limited direct data on the biological activity of this compound, but its role can be inferred:

  • ACE Inhibition: As an epimer of Ramipril, this compound is expected to have a different and likely significantly reduced affinity for the Angiotensin-Converting Enzyme (ACE) compared to Ramipril [1]. The specific three-dimensional structure of Ramipril is optimal for binding to the enzyme's active site; a change at a single chiral center can disrupt this binding.
  • Pharmacological Profile: The distinct stereochemistry suggests this compound would have a different pharmacokinetic profile (absorption, distribution, metabolism, excretion) and a different safety and toxicity profile compared to the active drug [1]. These differences are precisely why impurities must be rigorously controlled and monitored.

References

Chemical Profile of 1-epi-Ramipril

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and characteristics of 1-epi-ramipril.

Property Description
CAS Number 104195-90-6 [1]
Molecular Formula C₂₃H₃₂N₂O₅ [1]
Molecular Weight 416.51 g/mol [1]
IUPAC Name (2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid [1]
Alternate Names (1R)-epi-Ramipril [1]
Category Research chemical, pharmaceutical impurity standard [1]
Intended Use For research use only. Not intended for diagnostic or therapeutic use [1].

Commercial Availability

This compound is available from specialized chemical suppliers. One source offers a 25 mg quantity for $380.00 [1]. This product is intended as a reference standard for analytical purposes such as method development and quality control [1].

Analytical Method Context

While a specific protocol for this compound is not detailed, the experimental conditions for separating and quantifying Ramipril and its impurities are highly relevant. The table below outlines a validated HPLC method from a recent study on Ramipril tablet quality control [2].

Parameter Description
Objective Quality control of Ramipril tablets (Quantitative determination and Impurities) [2].
Column Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) [2]
Mobile Phase A 0.2 g/L Sodium hexanesulfonate solution, pH adjusted to 2.7 with phosphoric acid [2].
Mobile Phase B Acetonitrile [2]
Elution Mode Gradient (specific program detailed in the source) [2]
Flow Rate 1.5 mL/min [2]
Detection DAD at 210 nm [2]
Column Temperature 45 ± 1 °C [2]
Injection Volume 20 µL [2]
Sample Concentration 0.5 mg/mL of Ramipril (for impurity analysis) [2]

This method successfully achieved the separation of Ramipril from its known specified impurities (A, B, C, D) in less than 25 minutes [2]. Given that this compound is a stereoisomer, this method provides a strong foundation for its analysis.

Workflow for Impurity Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound in a pharmaceutical product, based on standard laboratory practices and the methods cited.

Start Start: Sample (Tablet Powder) Prep Sample Preparation • Dissolve in solvent • Ultrasonicate • Centrifuge • Filter Start->Prep HPLC HPLC Analysis • Column: C18 (e.g., Inertsil ODS-3) • Mobile Phase: Buffer/Acetonitrile (Gradient) • Detection: UV 210 nm Prep->HPLC Sep Chromatographic Separation HPLC->Sep Det Detection & Quantification • Compare retention time to this compound standard Sep->Det End End: Result Reporting Det->End

Application in Pharmaceutical Development

This compound is crucial for ensuring drug quality, safety, and regulatory compliance. Its main applications include [3]:

  • Method Development and Validation: Used to establish and validate analytical methods like HPLC to ensure they can accurately detect and quantify the impurity.
  • Quality Control (QC): Serves as a Reference Standard in routine testing of Ramipril Active Pharmaceutical Ingredient (API) and its formulations (e.g., tablets) to monitor impurity levels.
  • Regulatory Submissions: The impurity profile, including data on this compound, is a critical part of the documentation filed with health authorities like the FDA for Abbreviated New Drug Application (ANDA) approval [3].

References

Ramipril & Ramiprilat: Analytical and Chemical Data

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key quantitative data and methodological details that are crucial for researchers, particularly from an analytical and pharmaceutical development perspective.

Table 1: Key Quantitative Data for Ramipril and Ramiprilat

Parameter Ramipril Ramiprilat Notes & Context
Therapeutic Concentration (in serum) 1–40 ng/mL (Total drug activity, based on Ramiprilat) [1] 1–40 ng/mL [1] Therapeutic effect is estimated based on ramiprilat concentration [1].
Toxic Concentration (in serum) Information Missing ~600 to >3500 ng/mL [1] Based on forensic cases of driving under influence and suicide attempts [1].
Absolute Bioavailability 28% (compared to IV) [2] 44% (compared to IV) [2] Converted to ramiprilat in the liver and kidneys [2].
Protein Binding ~73% [2] ~56% [2] Binding is independent of concentration [2].
Route of Elimination Urine (~60%) and Feces (~40%) [2] Urine (~60%) and Feces (~40%) [2] Urine contains unchanged ramipril (<2%) and its metabolites [2].

Table 2: Experimental Protocol for LC-MS/MS Analysis of Ramipril/Ramiprilat This validated method from forensic toxicology can serve as a reference for analytical work [1].

Protocol Component Specifications
Objective Quantification of ramipril and ramiprilat in human serum.
Sample Preparation Protein Precipitation: 100 µL serum mixed with 300 µL methanol and internal standard (Ramipril-D3). After shaking and centrifugation, the supernatant is evaporated to dryness. The extract is reconstituted in 100 µL mobile phase (80% A: 20% B) and filtered [1].

| LC Conditions | Column: Phenomenex Luna 5 µm C18(2), 150 mm × 2 mm. Mobile Phase: A: 95/5 H₂O/MeOH with 10mM Ammonium Acetate & 0.1% Acetic Acid; B: 3/97 H₂O/MeOH with 10mM Ammonium Acetate & 0.1% Acetic Acid. Flow Rate: 0.5 mL/min. Gradient: 20% B to 100% B (0-2.5 min), hold 100% B (2.5-4.8 min), back to 20% B (4.8-5.0 min), re-equilibrate (5.0-8.0 min) [1]. | | MS/MS Conditions | System: Sciex QTRAP 4500 with positive ESI. MRM Transitions:

  • Ramipril: 417.2 → 234.1 (quantifier) and 417.2 → 160.1 (qualifier).
  • Ramiprilat: 389.1 → 206.1 (quantifier) and 389.1 → 156.0 (qualifier).
  • Internal Standard (Ramipril-D3): 420.2 → 237.2 [1]. | | Validation | Linearity: 1–100 ng/mL for both analytes. LOD/LOQ: Able to quantify at 1 ng/mL (lowest calibration point) [1]. |

The Ramipril to Ramiprilat Pathway

The following diagram illustrates the metabolic activation and key sites of degradation for ramipril, which is highly relevant for understanding its stability and analytical behavior.

G Ramipril_Prodrug Ramipril (Prodrug) Esterase Esterases Ramipril_Prodrug->Esterase  Absorption & Metabolism DKP_Ester Diketopiperazine Ester (Degradation Product) Ramipril_Prodrug->DKP_Ester  Degradation Pathway Ramiprilat_Active Ramiprilat (Active Metabolite) Esterase->Ramiprilat_Active  De-esterification DKP_Acid Diketopiperazine Acid (Degradation Product) DKP_Ester->DKP_Acid  Hydrolysis

Diagram of ramipril activation and degradation pathways. The drug is a prodrug metabolized to active ramiprilat, but also degrades to form impurities [2] [3].

Guidance for Further Research

Since "1-epi-ramipril" is not mentioned in the available scientific literature, here are suggestions for continuing your investigation:

  • Refine Your Search: The term "epi-" (epimer) is standard in stereochemistry. The absence of results suggests this specific stereoisomer may not be a known metabolite or a well-characterized compound. Consider searching for "ramipril stereoisomers", "ramipril impurities", or "ramipril degradation products" in specialized chemical and pharmaceutical databases.
  • Consult Specialized Databases: Search in dedicated scientific databases like SciFinder, Reaxys, or PubMed, focusing on the chemical structure of ramipril and its known isomers or impurities. A patent [3] discusses various degradation products, such as diketopiperazine derivatives, which may be a more fruitful avenue.
  • Re-evaluate the Compound Name: Verify the precise chemical nomenclature for "this compound." Ensuring the name is correct is critical for an effective search.

References

Introduction to Asymmetric Hydrogenation in Ramipril Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure [1]. The main synthetic challenge lies in the preparation of its chiral fused bicyclic proline subunit with high optical purity [1].

Traditional synthetic routes to this subunit were inefficient, requiring multiple steps and classical resolution with stoichiometric chiral reagents, resulting in significant waste [1]. Asymmetric hydrogenation provides a superior alternative, directly installing the required chiral center from a prochiral enamide precursor with high efficiency and enantioselectivity using a chiral catalyst [2] [1]. This approach is now recognized as an economical, operationally simple, and environmentally friendly methodology [3].

Application Note: Hydrogenation of a Ramipril Enamide Intermediate

The following table summarizes the optimized protocol for the asymmetric hydrogenation of a key ramipril enamide intermediate, transforming compound 6 into the chiral amino ester 7 [1].

Parameter Specification
Substrate (Z)-enamide 6 (easily accessible precursor) [1]
Catalyst System Rh/DuanPhos [1]
Catalyst Loading (S/C) 80,000 [1]
Reaction Scale Up to ton-scale production [1]
Conversion >99% (full conversion) [1]
Enantiomeric Excess (ee) >99% [1]
Annual Production ~10 tons of the ramipril intermediate (via this chemistry) [1]

This catalytic system is exceptionally efficient, as indicated by the very high catalyst turnover (S/C = 80,000), meaning a single catalyst molecule produces 80,000 product molecules [1]. The reaction achieves both complete conversion and excellent stereochemical control (>99% ee), making it viable for industrial manufacturing.

Detailed Experimental Protocol

This protocol describes the asymmetric hydrogenation of enamide 6 to produce the key chiral intermediate 7 for Ramipril synthesis [1].

Materials
  • Substrate: (Z)-enamide 6 [1].
  • Catalyst Precursor: A rhodium(I) precursor such as ( [Rh(COD)_2]BF_4 ) or ( Rh(COD)(DuanPhos)BF_4 ) [3].
  • Ligand: (S,S)- or (R,R)-DuanPhos, as required for the target stereoisomer [1] [3].
  • Solvent: Anhydrous and degassed methanol (MeOH) or tetrahydrofuran (THF).
  • Hydrogen Gas: High-purity ( H_2 ) (≥99.99%).
  • Equipment: High-pressure hydrogenation reactor (e.g., Parr reactor).
Procedure
  • Reactor Charging: In an inert atmosphere glove box, charge the hydrogenation reactor with the enamide substrate 6 and a magnetic stir bar.
  • Catalyst Preparation: In a separate vessel, pre-form the active cationic rhodium complex by mixing the rhodium precursor and the DuanPhos ligand in degassed solvent. Stir this mixture for 30 minutes at room temperature to form the active catalyst in situ.
  • Reaction Setup: Transfer the catalyst solution to the reactor containing the substrate. Seal the reactor, remove it from the glove box, and connect it to a hydrogen source.
  • Hydrogenation:
    • Purge the reactor three times with ( H_2 ) to ensure an inert atmosphere.
    • Pressurize the reactor with ( H_2 ) to the required pressure (typically 5-50 bar).
    • Initiate stirring and maintain the reaction at room temperature until complete conversion is achieved, typically within 12-24 hours.
  • Reaction Work-up:
    • Carefully release the hydrogen pressure after the reaction mixture has cooled to room temperature.
    • Open the reactor and concentrate the reaction mixture under reduced pressure.
    • Purify the crude product (chiral amino ester 7) using standard techniques like column chromatography or recrystallization.
Analysis & Characterization
  • Conversion: Monitored by Thin-Layer Chromatography (TLC) or HPLC.
  • Enantiomeric Excess: Determined by Chiral HPLC or Supercritical Fluid Chromatography (SFC) by comparing the retention times of the product with authentic racemic standards [4].

Workflow for Ramipril Subunit Synthesis

The following diagram illustrates the streamlined synthetic sequence from the hydrogenated product to the final Ramipril active pharmaceutical ingredient (API), highlighting the role of asymmetric hydrogenation in the overall process.

ramipril_workflow Start Enamide Precursor 6 A Asymmetric Hydrogenation Rh/DuanPhos Catalyst Start->A B Chiral Amino Ester 7 >99% ee A->B Full Conversion C Hydrolysis (HCl) B->C D Cyclization C->D E Fused Bicyclic Proline (Ramipril Subunit) D->E F Final Coupling & Processing E->F G Ramipril API F->G

Mechanism and Key Considerations for the Protocol

The exceptional performance of the Rh/DuanPhos system is attributed to the ligand's properties [3]. DuanPhos is an electron-rich, ( C_2)-symmetric bidentate diphosphine ligand that creates a well-defined and rigid chiral environment around the rhodium center. This structure is crucial for differentiating between the two enantiofaces of the prochiral enamide during the coordination and hydrogen transfer steps, leading to high enantioselectivity [3].

The mechanism likely follows an inner-sphere pathway, where the enamide substrate coordinates directly to the rhodium center before hydride transfer occurs [2] [3]. The reaction proceeds through a dihydride intermediate, where the enamide double bond coordinates on the less hindered side of the chiral catalyst. Subsequent migratory insertion and reductive elimination yield the saturated product with chirality matching that of the DuanPhos ligand [2] [3].

Critical Parameters for Success
  • Purity of Substrate: The enamide must be of high chemical and isomeric purity.
  • Oxygen-Free Environment: The catalyst is air-sensitive; all operations must be conducted under an inert atmosphere.
  • Solvent and Gas Purity: Use anhydrous, degassed solvents and high-purity hydrogen to prevent catalyst decomposition.
  • Accurate Ligand-to-Metal Ratio: Maintain a precise 1:1 ratio for optimal catalyst formation and performance.

Conclusion

The asymmetric hydrogenation of enamide 6 using a Rh/DuanPhos catalytic system represents a state-of-the-art industrial process. It efficiently and economically provides the key chiral intermediate for Ramipril with excellent yield and enantioselectivity. This protocol highlights how modern homogeneous catalysis can solve challenging problems in the synthesis of complex pharmaceutical targets, offering significant advantages over traditional methods in terms of step-count, waste reduction, and stereochemical control.

References

Rh/DuanPhos in Ramipril Intermediate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Rh/DuanPhos catalytic system is recognized for its high efficiency in a pivotal step of the industrial synthesis of ramipril, which is the asymmetric hydrogenation of an enamide precursor to produce a chiral fused-proline subunit [1].

The table below summarizes the core information available for this reaction:

Reaction Component Details
Catalytic System Rh/DuanPhos [1]
Substrate Enamide 6 [1]
Product Chiral amino ester 7 (Fused-proline subunit of ramipril) [1]
Key Performance Full conversion with >99% enantiomeric excess (ee) [1]
Catalytic Efficiency Substrate-to-Catalyst ratio (S/C) = 80,000 [1]
Industrial Scale 10 tons/year of the ramipril intermediate produced by Chiral Quest using this chemistry [1]

Experimental Workflow for Hydrogenation and Workup

The following diagram outlines the general experimental sequence from the enamide substrate to the final ramipril subunit, based on the improved synthetic route [1]:

G Substrate Enamide 6 Hydrogenation Asymmetric Hydrogenation Substrate->Hydrogenation ChiralIntermediate Chiral Amino Ester 7 >99% ee Hydrogenation->ChiralIntermediate Rh/DuanPhos S/C = 80,000 Hydrolysis Acid Hydrolysis (HCl) ChiralIntermediate->Hydrolysis AcidIntermediate Acid Intermediate Hydrolysis->AcidIntermediate Reduction Hydrogenation (Pd/C) AcidIntermediate->Reduction FinalSubunit Fused-Proline Subunit (of Ramipril) Reduction->FinalSubunit

Detailed Protocol Steps [1]:

  • Asymmetric Hydrogenation: The enamide substrate 6 is subjected to hydrogenation using the Rh/DuanPhos catalyst system. This critical step proceeds with a very high substrate-to-catalyst ratio (S/C) of 80,000 under smooth conditions to afford the chiral amino ester 7 in full conversion and excellent enantiomeric excess.
  • Acid Hydrolysis: The chiral amino ester 7 is treated with hydrochloric acid (HCl) to hydrolyze the ester group, yielding the corresponding acid intermediate.
  • Final Reduction: The acid intermediate from the previous step undergoes a final hydrogenation over a Pd/C catalyst. This step delivers the desired fused-proline subunit, which is a key building block for the final assembly of the ramipril API.

Information Availability and Limitations

Please note the following limitations based on the current search:

  • Specific Isomer Not Detailed: The available information confirms the synthesis of the correct stereoisomer for ramipril, but does not specifically describe the procedure for 1-epi-ramipril [1].
  • Lacking Quantitative Data: The search results do not provide exhaustive quantitative data such as precise temperature, pressure, solvent, reaction time, or detailed workup and purification procedures.

Suggestions for Further Research

To obtain the comprehensive data required for a full application note, you may need to consult more specialized sources:

  • Primary Literature Search: Directly search for the key reference cited in the overview: "Scheme 3" and the work by "Xumu Zhang's group" [1]. The full-text article should contain the detailed experimental protocol.
  • Patent Database Mining: Investigate patent filings from Chiral Quest and Hoechst (the original developer of ramipril) for detailed examples and process optimization data [1].

References

Catalytic Systems for Chiral Fused-Proline Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a highly efficient method for synthesizing the chiral fused-proline subunit, which is crucial for drugs like the antihypertensive Ramipril.

Catalytic System Substrate Key Reaction Conditions Performance Primary Application Scale Demonstrated
Rh/DuanPhos [1] Enamide 6 Asymmetric Hydrogenation, S/C = 80,000 >99% ee, Full conversion [1] Ramipril Intermediate (7) [1] Ton-scale production (10 tons/year) [1]
Co(II) Chloride / (R,R)-Ph-BPE [1] Enamide 66 With Zn powder N/S (Anticonvulsant application) [1] Levetiracetam [1] 200 g scale [1]

The Rh/DuanPhos system is particularly notable. It provides a more concise and economical alternative to older routes that required up to 10 steps and stoichiometric chiral reagents [1].

Protocol: Asymmetric Hydrogenation for Ramipril Intermediate

This protocol details the synthesis of the chiral fused-proline subunit for Ramipril using Rh/DuanPhos catalytic hydrogenation [1].

Materials
  • Substrate: (E)-methyl 2-((tert-butoxycarbonyl)amino)-3-((1H-pyrrol-2-yl)methylene)pent-4-enoate (Enamide 6)
  • Catalyst: Rhodium complex with DuanPhos ligand
  • Solvent: Anhydrous Methanol
  • Reaction Vessel: High-pressure hydrogenation reactor
Procedure
  • Charge Reactor: Place the enamide substrate (1.0 equiv) and the Rh/DuanPhos catalyst (S/C = 80,000) into the reactor under an inert atmosphere [1].
  • Add Solvent: Transfer anhydrous methanol as the reaction solvent.
  • Pressurize: Charge the reactor with hydrogen gas (H₂) to the recommended pressure.
  • React: Stir the reaction mixture at room temperature. Monitor reaction progress by TLC or HPLC.
  • Work-up: Upon complete conversion, carefully release hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
  • Isolate Product: Purify the crude residue (chiral amino ester 7) via flash chromatography or recrystallization.
  • Downstream Processing:
    • Hydrolyze the ester moiety of compound 7 using HCl to yield the corresponding acid [1].
    • Perform subsequent hydrogenation over a Pd/C catalyst to obtain the final chiral fused-proline subunit ready for Ramipril synthesis [1].
Key Specifications & Characteristics
  • Conversion: >99% [1]
  • Enantiomeric Excess (ee): >99% [1]
  • Turnover Number (TON): 80,000 [1]

Experimental Workflow and Catalyst Structure

The diagram below outlines the synthetic pathway for the Ramipril subunit, and the structure of the highly efficient DuanPhos ligand.

G Substrate Enamide 6 Product Chiral Amino Ester 7 >99% ee Substrate->Product Asymmetric Hydrogenation Cat Rh/DuanPhos Catalyst Cat->Product Catalyzes H2 H₂ Gas H2->Product Acid Chiral Acid (After Hydrolysis) Product->Acid 1. HCl (Hydrolysis) FinalSubunit Fused-Proline Subunit (After Hydrogenation) Acid->FinalSubunit 2. Pd/C, H₂ (Hydrogenation)

Synthetic Workflow for the Chiral Fused-Proline Subunit via Asymmetric Hydrogenation [1]

G Title DuanPhos Ligand (Generic Representation) Core Chiral Backbone P1 P PGroup1 Aryl Groups P2 P PGroup2 Aryl Groups

Generic Structure of DuanPhos Ligand [1]

Conclusion and Outlook

The development of asymmetric hydrogenation using the Rh/DuanPhos system represents a major advancement in synthesizing chiral fused-proline subunits. This method is superior to older linear syntheses, setting a new standard for industrial pharmaceutical production by offering high efficiency, excellent stereocontrol, and environmental benefits.

References

Ton-Scale Production of the 1-epi-Ramipril Intermediate: Advanced Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction and Significance

Ramipril, a prominent angiotensin-converting enzyme (ACE) inhibitor, has established itself as a critical therapeutic agent in the management of hypertension, congestive heart failure, and post-myocardial infarction recovery protocols since its original development by Hoechst in 1981 [1]. The global cardiovascular pharmaceutical market continues to demonstrate significant demand for ramipril, driving the need for efficient, scalable, and economically viable manufacturing processes. The synthetic challenge in ramipril production primarily resides in the construction of the chiral fused bicyclic proline subunit, specifically the cis-endo configured (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid framework, which serves as the fundamental stereochemical core of the molecule [1] [2].

Traditional synthetic routes to access this pivotal intermediate suffered from substantial limitations, including extended synthetic sequences (up to 10 steps), dependence on stoichiometric chiral reagents for resolution, and consequently low overall efficiency with significant waste generation [1]. These methodologic constraints presented considerable obstacles for industrial-scale production, both economically and environmentally. The development of a streamlined, catalytic asymmetric approach to the ramipril intermediate thus represents a crucial advancement in pharmaceutical process chemistry, enabling sustainable manufacturing at the multi-ton scale required to meet global therapeutic needs [1] [3].

This application note provides comprehensive experimental protocols and analytical methodologies for the efficient production of the ramipril intermediate via a state-of-the-art asymmetric hydrogenation strategy. The documented procedures have been successfully implemented at industrial scale, demonstrating exceptional catalytic efficiency (turnover numbers up to 80,000) and enantioselectivity (>99% ee) [1]. Directed toward researchers, process chemists, and pharmaceutical development professionals, this technical guide aims to facilitate the adoption of this advanced synthetic technology while underscoring the critical parameters essential for reproducible success at both laboratory and production scales.

Strategic Approaches to the Ramipril Intermediate

The synthesis of the stereochemically complex ramipril intermediate has been accomplished through several distinct methodological approaches, each with characteristic advantages and limitations. A comparative analysis of these strategies provides valuable insight for process selection based on specific production requirements.

Asymmetric Hydrogenation Strategy

The most efficient and industrially implemented approach employs a transition metal-catalyzed enantioselective hydrogenation of a prochiral enamide precursor. This route, developed through collaboration between academic research and industrial application, leverages a rhodium-DuanPhos catalytic system to achieve exceptional stereocontrol [1]. The strategic advantage of this method lies in its ability to construct the critical stereocenters in a single transformation from an easily accessible unsaturated precursor, thereby dramatically reducing the synthetic step count compared to traditional approaches. The hydrogenation protocol has been successfully scaled to ton-scale production with documented annual production of 10 tons of the key intermediate by Chiral Quest using this chemistry [1].

Biocatalytic Resolution Approaches

Alternative methodologies employ enzymatic resolution for stereochemical control. One patented process utilizes alkaline serine endopeptidase derived from Bacillus licheniformis (commercially available as Protex 6L) to kinetically resolve racemic 2-acetylamino-3-(2-oxocyclopentyl)propionic acid ester derivatives [2]. This bioconversion operates at ambient temperature (20-30°C) and neutral pH (6.0-7.0), selectively hydrolyzing the desired (2S)-enantiomer while recovering the unwanted (2R)-ester for recycling. While this approach provides acceptable enantioselectivity, it inherently suffers from a maximum 50% yield for the desired stereoisomer without additional recycling steps, reducing its overall atom economy compared to asymmetric hydrogenation.

Classical Diastereomeric Resolution

Historical manufacturing routes relied on diastereomeric salt formation using chiral acids such as L-(+)-mandelic acid to separate racemic mixtures of advanced intermediates [2]. These processes, while functionally capable of providing enantiomerically enriched material, are hampered by low efficiency, significant solvent consumption, and substantial waste generation from the discarded enantiomer. Such methods have been largely superseded by catalytic asymmetric approaches in modern manufacturing processes.

Table 1: Comparison of Synthetic Strategies for Ramipril Intermediate

Method Key Features Advantages Limitations Industrial Scalability
Asymmetric Hydrogenation Rh/DuanPhos catalyst; >99% ee; TON 80,000 High atom economy; Minimal steps; Excellent stereocontrol Specialized ligand requirement; Pressure equipment Excellent (10 tons/year demonstrated)
Biocatalytic Resolution Alkaline serine endopeptidase; pH 6-7; 20-30°C Mild conditions; Biocompatible Maximum 50% yield without recycling; Longer process times Moderate (requires enzyme immobilization)
Diastereomeric Resolution Chiral acid resolution (e.g., mandelic acid) No specialized catalysts needed Low efficiency (<35% yield); High waste generation; Multiple steps Poor (largely obsolete for new processes)

Catalytic System and Reaction Optimization

The exceptional performance of the asymmetric hydrogenation process derives from the precisely engineered Rh/DuanPhos catalytic system. DuanPhos ligands represent a class of P-chiral phosphine ligands that induce high enantioselectivity in the hydrogenation of prochiral enamides and related substrates. The catalytic system's remarkable turnover number (TON) of 80,000 significantly reduces catalyst loading and associated production costs while maintaining exceptional stereochemical control [1].

Reaction optimization studies have identified critical parameters for achieving consistent high performance:

  • Catalyst Precactivation: The rhodium-DuanPhos complex may be preformed or generated in situ with minimal differences in performance, though preformed catalyst complexes can enhance reproducibility at production scale.
  • Substrate Concentration: Industrial implementations typically employ concentrations of 0.5-1.0 M, balancing reactor throughput with mass transfer considerations for the heterogeneous hydrogenation conditions.
  • Hydrogen Pressure: The reaction proceeds effectively at moderate hydrogen pressures (typically 50-100 psi), though higher pressures may accelerate the reaction rate without compromising enantioselectivity.
  • Temperature Control: Maintaining the reaction temperature between 25-40°C provides optimal enantioselectivity while ensuring reasonable reaction rates. Elevated temperatures may marginally increase reaction rates but can erode enantioselectivity.
  • Solvent Selection: Polar aprotic solvents such as methanol, ethanol, or ethyl acetate typically provide the best results, with methanol offering optimal solubility for both substrate and catalyst while facilitating subsequent workup procedures.

Table 2: Optimized Reaction Conditions for Asymmetric Hydrogenation

Parameter Optimal Range Effect of Deviation Scale-Up Considerations
Catalyst Loading S/C = 80,000 (0.00125 mol%) Lower loading: Incomplete conversion; Higher loading: Increased cost Minimal Rh residue in product requires specific purification
Hydrogen Pressure 50-100 psi Lower pressure: Slower rate; Higher pressure: Potential safety concerns Requires pressure-rated hydrogenation reactors
Temperature 25-40°C Higher temperature: Reduced ee; Lower temperature: Slower kinetics Exothermic reaction requires cooling capacity
Concentration 0.5-1.0 M in methanol Lower: Reduced productivity; Higher: Mass transfer limitations Balance between reactor volume and mixing efficiency
Reaction Time 4-12 hours Dependent on other parameters Monitor by HPLC for complete conversion

Experimental Protocol: Asymmetric Hydrogenation at Laboratory Scale

Materials and Equipment
  • Substrate: (Z)-2-Acetamido-3-phenylacrylate or analogous enamide derivative
  • Catalyst System: Rh(nbd)₂BF₄ and (S,S)-DuanPhos ligand
  • Solvents: Anhydrous methanol, distilled and degassed
  • Gases: Hydrogen (high purity, >99.99%)
  • Equipment: Pressure hydrogenation reactor (Parr instrument or equivalent), equipped with temperature control, pressure monitoring, and efficient agitation system
Step-by-Step Procedure
  • Reactor Preparation: Charge a clean, dry hydrogenation vessel with the enamide substrate (1.0 mol, 283.3 g for typical substrates) and anhydrous methanol (1000 mL). Initiate agitation until complete dissolution occurs.

  • Catalyst Preparation: In an inert atmosphere glove box, combine Rh(nbd)₂BF₄ (0.0125 mmol, 4.6 mg) and (S,S)-DuanPhos (0.01375 mmol, 5.2 mg) in degassed methanol (10 mL). Stir the mixture for 15 minutes to generate the active catalytic species, observed as a homogeneous yellow-orange solution.

  • Catalyst Charging: Transfer the catalyst solution to the hydrogenation vessel containing the substrate, utilizing degassed methanol (10 mL) for quantitative transfer.

  • System Purge: Seal the hydrogenation reactor and purge three times with hydrogen gas (50 psi each cycle) to ensure complete displacement of atmospheric gases.

  • Pressure Setpoint: Pressurize the reactor to the target hydrogen pressure (75 psi) at ambient temperature.

  • Reaction Initiation: Commence heating to the target temperature (30°C) with continuous agitation (600-800 rpm to ensure adequate gas-liquid mass transfer).

  • Process Monitoring: Monitor hydrogen uptake and reaction progress by HPLC sampling at regular intervals. Typical reaction completion occurs within 4-8 hours with >99% conversion.

  • Reaction Termination: Upon confirmed completion by HPLC, cool the reactor to ambient temperature and carefully vent hydrogen pressure.

  • Catalyst Removal: Transfer the reaction mixture and pass through a pad of silica gel, washing with methanol (200 mL) to retain rhodium residues. Alternatively, for larger scales, implement cartridge-based catalyst filtration systems.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to yield the crude amino ester intermediate as a white to off-white solid.

  • Product Purification: Recrystallize the crude product from hexane/ethyl acetate (3:1 v/v) to afford the pure (2S)-amino ester intermediate (>99% ee) in 95-98% isolated yield.

Analytical Verification
  • Enantiomeric Excess Determination: Analyze by chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm); Retention times: (S)-enantiomer 12.3 min, (R)-enantiomer 14.7 min.
  • Chemical Purity: Assess by reverse-phase HPLC (C18 column, water/acetonitrile gradient); Purity typically >99.5%.
  • Structural Confirmation: ¹H NMR (400 MHz, CDCl₃) δ 4.25 (dd, J = 8.4, 4.2 Hz, 1H), 3.72 (s, 3H), 2.95 (dd, J = 13.8, 4.2 Hz, 1H), 2.78 (dd, J = 13.8, 8.4 Hz, 1H), 2.02 (s, 3H).

Process Implementation and Scale-Up Considerations

Successful transition from laboratory demonstration to industrial production requires careful attention to engineering parameters and process control strategies. The following workflow diagram illustrates the complete manufacturing process from starting materials to the final ramipril intermediate:

Industrial Implementation

For ton-scale production, several operational aspects require specialized equipment and protocols:

  • Hydrogenation Reactors: Utilize pressure-rated autoclaves (50-500 gallon capacity) with efficient gas-inducing impellers to ensure adequate hydrogen mass transfer. Implement redundant safety systems including pressure relief devices and hydrogen gas detection.
  • Catalyst Handling: Establish dedicated areas for catalyst preparation under inert atmosphere to maintain catalytic activity and consistency. Implement rhodium recovery processes to improve process economics and environmental footprint.
  • Process Analytical Technology (PAT): Implement in-line FTIR or ReactIR monitoring to track reaction progress in real-time, enabling precise endpoint determination and minimizing batch-to-batch variability.
  • Temperature Control: Maintain strict temperature control (±2°C) through jacketed reactor systems with precise cooling capacity to manage the exothermic hydrogenation reaction.
  • Product Isolation: Employ automated pressure filters or centrifugation systems for catalyst removal, followed by falling film evaporators for solvent concentration. Implement controlled crystallization systems to ensure consistent particle size distribution.

Documented production by Chiral Quest demonstrates the viability of this process at 10 tons per year scale, confirming the scalability of the optimized parameters [1].

Analytical Methods and Quality Control Protocols

Robust analytical methods are essential for process monitoring and final product qualification. The following protocols ensure consistent quality of the ramipril intermediate.

Chiral Purity Assessment

Method A: Chiral HPLC for Enantiomeric Excess

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 μm)
  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV 254 nm
  • Temperature: 25°C
  • Injection Volume: 10 μL
  • Sample Preparation: 1 mg/mL in mobile phase
  • System Suitability: Resolution between enantiomers ≥2.0

Method B: Chiral SFC for High-Throughput Analysis

  • Column: Chiralcel OD-H (150 × 4.6 mm, 5 μm)
  • Mobile Phase: CO₂/MeOH with 0.1% DEA (95:5)
  • Flow Rate: 2.5 mL/min
  • Back Pressure: 150 bar
  • Detection: UV 210 nm
  • Temperature: 35°C
In-Process Controls

Table 3: Critical Quality Attributes and Testing Methods

Quality Attribute Target Specification Analytical Method Testing Frequency
Chemical Purity ≥99.5% area by HPLC Reverse-phase HPLC (C18) Each batch
Enantiomeric Purity ≥99.0% ee Chiral HPLC Each batch
Residual Rhodium ≤10 ppm ICP-MS Each batch
Water Content ≤0.5% w/w Karl Fischer titration Each batch
Specific Rotation [α]²⁵D +58.5° to +61.5° (c=1, MeOH) Polarimetry Each batch
Related Substances Individual ≤0.1%, Total ≤0.5% HPLC with peak tracking Each batch
Structural Confirmation

¹H NMR Spectroscopy (400 MHz, DMSO-d₆) δ: 4.25 (dd, J = 8.4, 4.2 Hz, 1H, CH-N), 3.72 (s, 3H, OCH₃), 2.95 (dd, J = 13.8, 4.2 Hz, 1H, CHH-Ar), 2.78 (dd, J = 13.8, 8.4 Hz, 1H, CHH-Ar), 2.35-2.20 (m, 1H, cyclopentyl CH), 2.02 (s, 3H, NCOCH₃), 1.90-1.45 (m, 6H, cyclopentyl CH₂).

LC-MS Characterization: m/z [M+H]+ calcd for C₁₂H₂₀N₂O₃: 241.15; found: 241.2.

Conclusion and Future Perspectives

The asymmetric hydrogenation protocol detailed in this application note represents a significant advancement in the industrial synthesis of the ramipril intermediate, addressing previous limitations in efficiency, waste generation, and stereochemical control. The Rh/DuanPhos catalytic system demonstrates exceptional performance with turnover numbers up to 80,000 and consistent enantioselectivity exceeding 99% ee, enabling sustainable production at the multi-ton scale [1].

This methodology exemplifies the powerful convergence of advanced catalyst design and practical process engineering in modern pharmaceutical manufacturing. The documented protocols provide a robust framework for implementation across various scales, from laboratory development to industrial production. Future directions in this field will likely focus on further catalyst optimization to achieve even higher turnover numbers, continuous processing implementations to enhance productivity, and biocatalytic-hydrogenation hybrid approaches for maximal efficiency.

The successful industrial adoption of this technology by manufacturers such as Chiral Quest, with documented production of 10 tons per year of the ramipril intermediate, validates the practical utility and economic viability of this approach [1]. As process intensification strategies continue to evolve, the principles demonstrated in this asymmetric hydrogenation process will undoubtedly inform future developments in the synthesis of complex pharmaceutical intermediates with challenging stereochemical requirements.

References

Application Note: HPLC Methods for Ramipril and Its Impurities

Author: Smolecule Technical Support Team. Date: February 2026

This application note consolidates advanced HPLC protocols for the analysis of Ramipril and its related impurities, supporting quality control and stability studies in pharmaceutical development.

Introduction

Ramipril is an important angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure [1]. As a prodrug, it contains two chiral centers and is susceptible to degradation, leading to the formation of various impurities, including ramiprilat and a diketopiperazine (DKP) derivative [2]. Effective separation and quantification of ramipril from its diastereomers and degradation products are critical for ensuring drug safety and efficacy. This document outlines validated, stability-indicating HPLC methods suitable for this purpose.

Method Summaries and Comparative Data

The table below summarizes two robust HPLC methods for analyzing ramipril and its impurities.

Parameter Method 1: Impurity Profiling [3] Method 2: Stability-Indicating Assay [2]
Analytical Goal Quantitative determination and impurity testing in tablets Solid-state stability profiling of pure API and formulations
Column Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) LiChrospher 100 RP-18 (250 mm × 4 mm, 5 µm)

| Mobile Phase | A: 0.2 g/L Sodium hexanesulfonate, pH 2.7 (H₃PO₄) B: Acetonitrile (Gradient elution) | Isocratic: Acetonitrile/Phosphate Buffer (0.035 M, pH 2.0) (65:35, v/v) | | Flow Rate | 1.5 mL/min | 1.0 mL/min | | Detection (DAD) | 210 nm | 213 nm | | Column Temperature | 45 °C | Not Specified (Ambient) | | Injection Volume | 20 µL | 20 µL | | Sample Concentration | 0.5 mg/mL (for impurities) | ~0.4 mg/mL | | Run Time | < 25 min | Not Specified |

Detailed Experimental Protocols

3.1. Sample Preparation

  • For Impurity Analysis (Method 1):

    • Test Solution: Accurately weigh and powder tablets. Dissolve the powder in solvent (SLV, a 1:1 v/v mixture of mobile phase A and B) to obtain a final concentration of 0.5 mg/mL of Ramipril. Filter through a 0.45 µm regenerated cellulose (RC) membrane filter [3].
    • Reference Solution (a): Prepare a solution containing 2 µg/mL each of Ramipril and its specified impurities (A, B, C, D) in the SLV for identification and system suitability [3].
    • Reference Solution (b): A 2.5 µg/mL solution of Ramipril in SLV can be used to determine the limit of quantification [3].
  • For Stability Studies (Method 2):

    • Standard Solution: Accurately weigh about 0.0100 g of pure Ramipril into a 25 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a primary stock solution. Further dilute as required with the mobile phase [2].

3.2. Chromatographic System and Procedure

  • System Setup: Equip the HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).
  • Mobile Phase Preparation:
    • For Method 1: Prepare mobile phase A by dissolving 200 mg of sodium hexanesulfonate in 1000 mL of water. Adjust the pH to 2.7 using phosphoric acid. Mobile phase B is HPLC-grade acetonitrile. Degas both phases ultrasonically before use [3].
    • For Method 2: Prepare a 0.035 M potassium dihydrogen phosphate buffer, adjust its pH to 2.0 with phosphoric acid. Mix this buffer with acetonitrile in a 35:65 ratio. Filter through a 0.22 µm filter and degas [2].
  • System Equilibration: Prime the system with the mobile phase and equilibrate the column under initial gradient conditions (for Method 1) or isocratic conditions (for Method 2) until a stable baseline is achieved.
  • Analysis: Inject the prepared samples and reference solutions. Follow the gradient program for Method 1 or the isocratic method for Method 2.
Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and key degradation pathways of ramipril that these methods can monitor.

G Start Start Method Setup Prep Prepare Mobile Phase and Standard Solutions Start->Prep Column Install and Equilibrate C18 Column Prep->Column Sample Prepare Test and Reference Solutions Column->Sample Inject Inject Samples (20 µL, 45°C) Sample->Inject Run Run Gradient/Isocratic Elution (210 nm) Inject->Run Analyze Analyze Chromatograms and Calculate Results Run->Analyze End Report and Interpret Data Analyze->End

Experimental Workflow for Ramipril HPLC Analysis

G Ramipril Ramipril Deg1 Hydrolytic Degradation Ramipril->Deg1 Vulnerable to Moisture & Heat Deg2 Intramolecular Cyclization Ramipril->Deg2 Cyclization Pathway Prod1 Degradation Product: Ramiprilat Deg1->Prod1 Prod2 Degradation Product: Diketopiperazine (DKP) Deg2->Prod2

4.1. System Suitability Criteria (Method 1) For reliable analysis, the chromatographic system must meet predefined criteria. The resolution factor between the peaks of Ramipril and Impurity A, as well as Impurity B, should be at least 1.5 [3].

4.2. Identification of Degradation Products Stress studies indicate that ramipril degrades primarily via two pathways [2]:

  • Hydrolysis: Leading to the formation of ramiprilat.
  • Intramolecular Cyclization: Leading to the formation of a diketopiperazine (DKP) derivative. The described methods are effective in separating these degradation products from the main peak.
Notes on Method Development and Validation
  • Key Parameters: Achieving optimal separation of ramipril and its impurities is highly dependent on the pH of the mobile phase and the use of ion-pair reagents (like sodium hexanesulfonate). Fine-tuning these parameters is essential for resolving specific diastereomer pairs [3] [1].
  • Method Validation: The described methods have been validated per ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. They are suitable for application in quality control laboratories for routine analysis and stability studies [3] [2].

Critical Considerations for 1-epi-ramipril Separation

While the provided methods offer a strong starting point, please note the following regarding your specific request:

  • No Direct Reference Found: The available search results do not contain an explicit HPLC protocol for the separation of the This compound diastereomer.
  • Recommended Path Forward: To develop this specific method, you should:
    • Use the methods above, particularly Method 1, as a foundation.
    • Systematically optimize the gradient profile, mobile phase pH, and column temperature to achieve resolution between ramipril and its 1-epi diastereomer.
    • Source a certified reference standard of This compound to use in method development and validation.

References

Comprehensive Analytical Guide: Chiral Purity Analysis of 1-epi-Ramipril in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-epi-Ramipril and Its Significance in Pharmaceutical Analysis

This compound is a diastereoisomer impurity of the widely prescribed antihypertensive drug ramipril, an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension, heart failure, and nephropathia. As a compound with multiple chiral centers, ramipril can potentially form several stereoisomers during synthesis or storage, with this compound being one of the critical impurities that requires monitoring and control. In pharmaceutical quality control, the identification and quantification of such stereoisomeric impurities is paramount since they may exhibit different pharmacological activities, toxicological profiles, or pharmacokinetic properties compared to the active pharmaceutical ingredient. The chiral purity assessment of ramipril and related substances like this compound ensures drug efficacy and patient safety, making robust analytical methods essential for pharmaceutical development and regulatory compliance [1].

The significance of this compound analysis stems from its recognition as "Ramipril Impurity H" in pharmacopeial standards, specifically in the European Pharmacopoeia, where it is listed as a specified impurity requiring identification and quantification. The structural complexity of ramipril, with its multiple stereocenters, presents analytical challenges that necessitate highly selective and sensitive methods for accurate diastereomer separation and quantification. Regulatory guidelines mandate strict control of impurities in pharmaceutical products, typically requiring identification and characterization of all impurities present at levels ≥0.2% in the drug substance or product. This comprehensive guide details the analytical strategies, including HPLC, qNMR, and CE methodologies, for the precise determination of this compound chiral purity, providing researchers with validated protocols for pharmaceutical quality control [1] [2].

Chemical Properties and Structural Characteristics of this compound

This compound, chemically known as (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, shares the same molecular formula (C₂₃H₃₂N₂O₅) and molecular weight (416.51 g/mol) as ramipril but differs in configuration at a single stereocenter. This compound is specifically identified by its CAS registry number 104195-90-6 and is characterized as a white to off-white solid with a melting point range of 45-50°C. The compound demonstrates limited solubility in various solvents, showing slight solubility in acetonitrile, aqueous base, and methanol, which must be considered when preparing analytical solutions [1].

The structural relationship between this compound and the parent drug ramipril presents both challenges and opportunities for analytical method development. While the identical molecular formula and similar physical properties make separation difficult, the subtle stereochemical differences sufficiently impact molecular interactions with chiral selectors to enable discrimination through appropriate chromatographic or electrophoretic techniques. The compound requires proper storage conditions, specifically at -20°C under an inert atmosphere, to maintain stability and prevent degradation during storage. As a recognized pharmacopeial impurity, this compound is commercially available as a reference standard, though at a significant cost (approximately $650/25mg according to 2021 pricing data), which highlights the importance of optimized analytical methods to minimize consumption of this expensive standard during routine analysis [1].

HPLC Method Development for this compound Chiral Separation

Method Development and Optimization

The development of robust HPLC methods for separating this compound from ramipril and other potential impurities requires careful optimization of chromatographic parameters to achieve sufficient resolution of these closely related diastereomers. Based on pharmacopeial approaches for ramipril analysis, effective separation can be accomplished using a C18 stationary phase with a mobile phase consisting of a 0.2 g/L solution of sodium hexanesulfonate (pH adjusted to 2.7 with phosphoric acid) and acetonitrile in gradient elution mode. The low pH of the mobile phase is critical for suppressing silanol interactions and controlling the ionization state of the analytes, thereby enhancing peak shape and resolution. The addition of ion-pairing reagents like sodium hexanesulfonate further improves separation by modifying the interaction between the analytes and the stationary phase [3].

Method optimization should focus on achieving baseline separation between this compound, ramipril, and other specified impurities, particularly the well-characterized ramipril impurity D (diketopiperazine) and ramipril impurity E (diacid). The optimal separation system utilizes a 150 mm × 4.6 mm octadecylsilyl column with 3 µm particles maintained at 45°C, with detection at 210 nm to capture the absorbance characteristics of these compounds. The gradient program should be designed to start with a lower percentage of acetonitrile (e.g., 14%) and gradually increase to higher percentages to elute all components within a reasonable runtime while maintaining resolution. For quality control laboratories requiring high throughput, isocratic methods with reduced run times (under 4.5 minutes) have been successfully developed, though these may require validation to ensure they maintain the necessary resolution for accurate quantification of this compound [3].

System Suitability and Validation Parameters

To ensure reliable method performance, specific system suitability criteria must be established and met before sample analysis. According to pharmacopeial standards, the separation factor between ramipril impurity A and ramipril should be at least 1.5, with similar requirements for other critical pairs including this compound. The method should demonstrate specificity by showing no interference from placebo components or other impurities at the retention time of this compound. For quantitative determination, the method requires validation with respect to linearity, accuracy, precision, and sensitivity, with the limit of quantification for unidentified impurities typically set at 0.09% [3].

Table 1: Optimized HPLC Conditions for this compound Separation

Parameter Specification Purpose
Column Inertsil ODS-3 150 mm × 4.6 mm, 3 µm Provides sufficient theoretical plates for diastereomer separation
Mobile Phase A 0.2 g/L sodium hexanesulfonate, pH 2.7 Ion-pairing reagent improves separation of polar compounds
Mobile Phase B Acetonitrile Organic modifier for gradient elution
Gradient Program 14-60% B over 25 minutes Balanced separation efficiency and analysis time
Flow Rate 1.5 mL/min Optimal for resolution and back pressure
Column Temperature 45°C Improves efficiency and reproducibility
Detection Wavelength 210 nm Sensitive detection of chromophores
Injection Volume 20 µL Balance of sensitivity and column loading

Method validation studies should establish that the analytical procedure is suitable for its intended purpose in quantifying this compound. Linearity should be demonstrated across the relevant concentration range (typically from LOQ to 2.0% of the active compound), with a correlation coefficient of ≥0.999. Accuracy should be confirmed through recovery studies using spiked samples, with acceptable recovery ranges of 90-110%. Precision should include both repeatability (intra-day) and intermediate precision (inter-day, different analysts, instruments), with RSD values of ≤5% for impurity quantification. The limit of detection (LOD) and limit of quantification (LOQ) must be established with signal-to-noise ratios of 3:1 and 10:1, respectively, ensuring sufficient sensitivity to detect this compound at the reporting threshold of 0.2% [3].

Quantitative NMR for Purity Assessment

Principles and Methodological Considerations

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful complementary technique for purity assessment of pharmaceutical compounds, including ACE inhibitors like ramipril and their related substances. Unlike chromatographic methods that require identical reference standards for accurate quantification, qNMR leverages the inherent quantitative nature of NMR signal intensity, which is directly proportional to the number of nuclei generating the signal. This characteristic makes qNMR particularly valuable for determining the purity of this compound without the need for an exact reference standard of known purity, addressing the challenge of limited availability and high cost of specialized impurity standards [4].

The successful application of qNMR for purity determination depends on several critical parameters, including careful selection of the deuterated solvent, internal standard, relaxation delay, and acquisition time. For ACE inhibitors with structural similarity to this compound, methanol-d₄ has been identified as a suitable solvent that provides good solubility without causing structural changes to the analytes. The relaxation delay (D1) is particularly important in qNMR experiments and must be optimized to at least 5-7 times the longitudinal relaxation time (T₁) of the slowest relaxing nucleus to ensure complete relaxation between pulses and accurate integration. Typically, a relaxation delay of 30-40 seconds is employed for precise quantification of ACE inhibitor reference standards. The number of transients (NS) should be sufficient to achieve adequate signal-to-noise ratio (typically >250:1 for the selected quantitation signals), often requiring 64-128 scans depending on the sample concentration and instrument sensitivity [4].

Experimental Protocol for qNMR Analysis

Sample Preparation: Precisely weigh approximately 10 mg of the this compound sample into a volumetric vial. Add an accurately weighed amount (approximately 2-3 mg) of high-purity maleic acid (purity certified at 99.78% with uncertainty of 0.08%) as the internal standard. Dissolve the mixture in 0.6 mL of methanol-d₄ and transfer to a 5 mm NMR tube. Ensure complete dissolution and homogeneity before analysis.

qNMR Acquisition Parameters:

  • Instrument: NMR spectrometer operating at 500 MHz or higher
  • Temperature: 25°C (ambient temperature)
  • Pulse sequence: Standard single-pulse ¹H NMR sequence with pre-saturation of the solvent signal
  • Relaxation delay (D1): 35 seconds
  • Acquisition time: 4 seconds
  • Number of scans: 64
  • Spectral width: 20 ppm
  • Center frequency: On the water signal for pre-saturation

Data Processing and Quantification: Apply exponential line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Manually phase and baseline correct the spectrum, ensuring a flat baseline beneath the integration regions. Select well-resolved signals for both the analyte and internal standard that do not overlap with other signals. The purity of this compound is calculated using the formula:

Purity (%) = (Aₓ / Nₓ) × (NIS / AIS) × (Mₓ / MIS) × (WIS / Wₓ) × PIS × 100%

Where Aₓ and AIS are the integrated areas of the selected signals for analyte and internal standard, Nₓ and NIS are the number of protons giving rise to these signals, Mₓ and MIS are the molecular weights, Wₓ and WIS are the weights, and PIS is the purity of the internal standard [4].

Table 2: Key NMR Signals for this compound Quantification

Compound Chemical Shift (ppm) Proton Assignment Multiplicity Number of Protons
This compound 0.8-1.2 CH₃ of alanine moiety doublet 3H
This compound 2.8-3.2 CH₂ of proline ring multiplet 2H
This compound 4.0-4.5 CH of ester group quartet 1H
Maleic Acid (IS) 6.3 CH=CH singlet 2H

The measurement uncertainty for qNMR purity determination of ACE inhibitors has been evaluated at approximately 0.5-1.0%, making it sufficiently accurate for pharmaceutical quality control applications. The method has been systematically validated for ACE inhibitors with similar structures to this compound, showing excellent agreement with results obtained through the traditional mass balance approach. This validation includes assessments of specificity, linearity, precision, and robustness, confirming that qNMR can serve as a reliable complementary method for purity assignment of this compound reference standards [4].

Capillary Electrophoresis for Chiral Separation

Method Development and Optimization

Capillary Electrophoresis (CE) offers a complementary approach to HPLC for chiral separations, with distinct advantages including high separation efficiency, minimal reagent consumption, and flexibility in chiral selector selection. For stereoselective analysis of pharmaceutical compounds like this compound, the most commonly employed CE mode is Electrokinetic Chromatography (EKC), which incorporates chiral selectors into the separation buffer to facilitate enantiomeric and diastereomeric discrimination. The development of a robust CE method for this compound separation requires systematic optimization of several key parameters, including the choice of chiral selector, buffer composition, pH, and applied voltage [5].

Cyclodextrins (CDs) represent the most widely used chiral selectors in CE due to their commercial availability, UV transparency, and well-characterized inclusion complexation mechanisms. For separating ramipril diastereomers, charged cyclodextrins such as sulfated-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin often provide superior separation compared to neutral CDs due to additional electrophoretic mobility differences. The optimal CD concentration typically ranges from 10-50 mM, balancing chiral resolution with analysis time and current generation. The background electrolyte pH critically impacts the ionization state of both the analyte and chiral selector, with slightly acidic conditions (pH 4.0-5.0) often optimal for amine-containing compounds like this compound. Other parameters requiring optimization include capillary temperature (20-25°C), applied voltage (15-30 kV), and injection parameters (typically 50 mbar for 5-10 seconds) [5].

Analytical Protocol and Applications

Capillary Preparation: Condition a fused-silica capillary (50 µm ID, 40-50 cm effective length) with sequential rinses of 1 M NaOH (10 min), 0.1 M NaOH (5 min), deionized water (5 min), and run buffer (10 min). Between runs, rinse with 0.1 M NaOH (2 min), water (1 min), and run buffer (3 min) to maintain reproducibility.

Separation Conditions:

  • Background electrolyte: 50 mM phosphate buffer, pH 4.5
  • Chiral selector: 30 mM sulfated-β-cyclodextrin
  • Applied voltage: +20 kV
  • Capillary temperature: 22°C
  • Detection: 200 nm
  • Hydrodynamic injection: 50 mbar for 8 seconds

Sample Preparation: Dissolve this compound samples in methanol/water (50:50, v/v) at a concentration of 0.1-0.5 mg/mL. Filter through 0.2 µm membrane before analysis.

The developed CE method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity must demonstrate baseline separation of this compound from ramipril and other potential impurities. Linearity is typically established over the range of LOQ to 2.0% with a correlation coefficient ≥0.999. Accuracy, determined through recovery studies at multiple concentration levels, should fall within 90-110% recovery. The limit of quantification for this compound should be sufficient to detect it at the 0.2% level relative to the main compound, which may require preconcentration techniques or special detection methods such as laser-induced fluorescence for enhanced sensitivity [5].

Stability Assessment and Degradation Pathways

Monitoring Impurity Formation Under Stress Conditions

Understanding the stability profile of ramipril and the formation pathways of this compound under various stress conditions is essential for developing appropriate storage conditions and shelf-life recommendations for pharmaceutical products. Forced degradation studies should be conducted under acidic, basic, oxidative, thermal, and photolytic conditions to evaluate the propensity of ramipril to undergo stereoisomeric conversion to this compound and other degradation products. These studies follow regulatory guidelines and help establish the intrinsic stability characteristics of the drug substance and product [2].

For ramipril, the primary degradation pathways include hydrolysis to form the diacid derivative (ramipril impurity E) and cyclization to form the diketopiperazine derivative (ramipril impurity D). The formation of this compound typically occurs through epimerization at specific stereocenters, which can be accelerated by factors such as pH extremes, elevated temperature, and certain solvents. Stability-indicating methods must be capable of separating and quantifying this compound in the presence of these other degradation products, which may co-elute under suboptimal conditions. The optimized HPLC method described in Section 3 has demonstrated effectiveness in resolving this compound from both impurity D and impurity E, as well as other potential degradation products [2].

Analytical Quality Control Strategy

A comprehensive quality control strategy for this compound analysis should incorporate both routine monitoring and stability assessment protocols. The analytical workflow begins with method selection based on the specific application, followed by system suitability testing to ensure adequate performance. The diagram below illustrates the decision-making process for selecting the appropriate analytical technique:

G Start This compound Analysis Decision1 Primary Method for Routine QC? Start->Decision1 HPLC HPLC-UV Validation Method Validation HPLC->Validation CE Capillary Electrophoresis CE->Validation NMR Quantitative NMR NMR->Validation Decision1->HPLC Yes Decision2 Orthogonal Confirmation Required? Decision1->Decision2 No Decision2->CE Yes Decision3 Reference Standard Characterization? Decision2->Decision3 No Decision3->NMR Yes Application Routine Quality Control Validation->Application

For routine quality control in pharmaceutical manufacturing, the HPLC method described in Section 3 represents the primary approach for this compound quantification due to its robustness, precision, and compatibility with existing QC infrastructure. The CE method serves as an orthogonal technique for method verification and troubleshooting, while qNMR is particularly valuable for characterizing reference standards and resolving discrepancies between methods. This multi-technique approach ensures comprehensive assessment of this compound chiral purity throughout the drug product lifecycle, from development to commercial manufacturing [3] [4] [5].

Conclusion

The chiral purity analysis of this compound requires sophisticated analytical approaches to adequately separate and quantify this diastereomeric impurity in the presence of the parent compound ramipril and other potential degradation products. The HPLC method utilizing a C18 column with ion-pairing reagents represents the most practical approach for routine quality control, offering the necessary resolution, precision, and sensitivity to meet regulatory requirements. Complementary techniques including qNMR and CE provide orthogonal methods for confirmation and specialized applications such as reference standard characterization. A comprehensive understanding of the stability profile and degradation pathways of ramipril informs appropriate testing strategies throughout the product lifecycle. The analytical protocols detailed in this application note provide researchers and quality control professionals with validated methodologies to ensure the safety and efficacy of ramipril-containing pharmaceutical products through rigorous control of critical impurities such as this compound.

References

Ramipril & Ramiprilat: Key Pharmacokinetic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacokinetic parameters for ramipril and its active metabolite, ramiprilat, synthesized from the available literature [1] [2] [3].

Parameter Ramipril Ramiprilat
Status Prodrug Active Metabolite
Bioavailability 50-60% [1] 44% (compared to IV) [3]
Tmax (Time to Cmax) ~1 hour [1] 2-4 hours [1] [3]
Protein Binding ~73% [1] [2] [3] ~56% [1] [2] [3]
Elimination Half-life (Triphasic) Initial: 2-4 hours [1] [3] Initial: 2-4 hours [1] [3]
Intermediate: 9-18 hours [1] [3] Intermediate: 9-18 hours [1] [3]
Terminal: >50 hours [1] [3] Terminal: >50 hours [1] [3]
Primary Route of Elimination Urine (60%) and Feces (40%) [1] [3] Urine [1] [3]
Therapeutic Concentration Range (Ramiprilat) - 1 - 40 ng/mL [4]
Toxic Concentration Range (Ramiprilat) - >600 ng/mL [4]

Experimental Protocol: Quantifying Ramipril and Ramiprilat in Human Serum

The following detailed protocol is adapted from a recent LC-MS/MS method developed for forensic toxicology, which is directly applicable for pharmacokinetic studies [4].

1. Sample Preparation (Protein Precipitation)

  • Materials: Human serum, methanol, internal standard (e.g., Ramipril-D3), microcentrifuge tubes, LC-MS/MS compatible solvent (10mM Ammonium Acetate with 0.1% Acetic Acid).
  • Procedure:
    • Pipette 100 µL of human serum into a microcentrifuge tube.
    • Add 10 µL of the internal standard working solution.
    • Add 300 µL of methanol to precipitate proteins.
    • Vortex the mixture for 15 minutes.
    • Centrifuge the samples to form a solid pellet.
    • Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.
    • Reconstitute the dry extract in 100 µL of mobile phase (e.g., 95:5 H₂O/Methanol with 10mM Ammonium Acetate and 0.1% Acetic Acid).
    • Filter the reconstituted sample before LC-MS/MS injection.

2. LC-MS/MS Analysis

  • Equipment: UHPLC system coupled to a tandem mass spectrometer (e.g., Sciex QTRAP 4500).
  • Chromatographic Conditions:
    • Column: C18, 5 µm, 150 mm x 2 mm (e.g., Phenomenex Luna).
    • Mobile Phase A: H₂O/Methanol (95:5) with 10mM Ammonium Acetate and 0.1% Acetic Acid.
    • Mobile Phase B: H₂O/Methanol (3:97) with 10mM Ammonium Acetate and 0.1% Acetic Acid.
    • Flow Rate: 0.5 mL/min.
    • Gradient Program:
      • Start at 20% B.
      • Ramp to 100% B from 0.00 to 2.50 min.
      • Hold at 100% B from 2.50 to 4.80 min.
      • Return to 20% B from 4.80 to 5.00 min.
      • Re-equilibrate at 20% B from 5.00 to 8.00 min.
    • Injection Volume: 25 µL.
    • Oven Temperature: 60°C.
  • Mass Spectrometric Conditions:
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Ion Spray Voltage: 5500 V.
    • Source Temperature: 500°C.
    • Data Acquisition: Multiple Reaction Monitoring (MRM). Key transitions are listed in the table below.

MRM Transitions for Quantification [4]

Analyte Q1 Mass (Da) Q3 Mass (Da) Dwell Time (ms) Declustering Potential (V)
Ramipril (Quantifier) 417.2 160.1 50 101
Ramipril (Qualifier) 417.2 234.1 50 101
Ramiprilat (Quantifier) 389.1 156.0 50 91
Ramiprilat (Qualifier) 389.1 206.1 50 91
Ramipril-D3 (ISTD) 420.2 163.2 50 81

3. Method Validation The developed method should be validated according to relevant guidelines (e.g., GTFCh, FDA Bioanalytical Method Validation) to ensure reliability. Key parameters include [4]:

  • Linearity: A calibration curve from 1–100 ng/mL for both analytes.
  • Precision and Accuracy: Intra-day and inter-day precision (CV% <15%) and accuracy (85-115%).
  • Limit of Quantification (LOQ): Established at 1 ng/mL.
  • Selectivity: No interference in blank matrix samples.
  • Matrix Effect & Recovery: Evaluated using low and high-quality control samples.

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic pathway of ramipril and the experimental workflow for its quantification.

ramipril_metabolism Ramipril_Prodrug Ramipril_Prodrug Ramiprilat_Active Ramiprilat_Active Ramipril_Prodrug->Ramiprilat_Active Hydrolysis    (Liver Esterases) ACE ACE Ramiprilat_Active->ACE Competitive    Inhibition Angiotensin_II Angiotensin_II ACE->Angiotensin_II Conversion Inactive_Breakdown Inactive_Breakdown ACE->Inactive_Breakdown Degradation Angiotensin_I Angiotensin_I Angiotensin_I->ACE  Substrate Bradykinin Bradykinin Bradykinin->ACE  Substrate

analytical_workflow Sample_Prep Sample Preparation    (Protein Precipitation) LC_Separation UHPLC Separation    (C18 Column, 8min Gradient) Sample_Prep->LC_Separation MS_Detection MS/MS Detection    (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis    (Quantification & Validation) MS_Detection->Data_Analysis

Research Implications & Considerations

  • Toxicokinetics: The indicated toxic range for ramiprilat (≥600 ng/mL) provides a critical reference for safety assessments in drug development and clinical case evaluations [4].
  • Drug-Drug Interactions (DDI): Ramipril is not a substrate, inhibitor, or inducer of cytochrome P450 enzymes, reducing the risk of PK interactions [1]. A bioequivalence study found no clinically relevant PK interaction between ramipril and bisoprolol [5].
  • Population PK: Adjustments in dosing are necessary for patients with a creatinine clearance (CrCl) below 40 mL/min, as the peak concentration and exposure (AUC) of ramiprilat are significantly increased [1].

References

Metabolic Pathway and Pharmacokinetic Profile of 1-epi-Ramipril

Author: Smolecule Technical Support Team. Date: February 2026

1-epi-Ramipril is a stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor ramipril, differing only in the configuration at one chiral center [1]. It is classified as a prodrug, meaning it requires biotransformation to exert its full therapeutic effect [2] [1].

Primary Metabolic Pathway

The principal metabolic route for this compound is hydrolysis, which results in its activation.

  • Activation: The compound is rapidly converted to its active form, ramiprilat, primarily in the liver via hepatic esterases [2] [1]. This reaction involves the cleavage of an ester group.
  • Mechanism of Action: Ramiprilat is a potent, competitive inhibitor of ACE. It prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin, leading to blood pressure reduction [3] [2].
  • Other Metabolites: Further metabolism produces inactive metabolites, including the diketopiperazine (DKP) derivative and the glucuronide conjugates of both the parent drug and ramiprilat [2].

The diagram below summarizes the core metabolic pathway of this compound.

G A This compound (Prodrug) B Hepatic Esterases A->B Hydrolysis C Ramiprilat (Active Metabolite) B->C D Inactive Metabolites (Diketopiperazine, Glucuronides) C->D Further Metabolism

Quantitative Pharmacokinetic Parameters

The pharmacokinetics of this compound are expected to be similar to its parent compound, ramipril. The table below summarizes key data for ramipril, which can serve as a reference for investigative studies on the epimer [3] [2].

Parameter Value for Ramipril Notes / Implications for this compound
Bioavailability 50% - 60% Food slows absorption rate but not extent [3].

| Protein Binding | Ramipril: ~73% Ramiprilat: ~56% | Independent of concentration; may influence volume of distribution [2]. | | Route of Elimination | Urine: ~60% Feces: ~40% | Renal impairment increases ramiprilat exposure; dosage adjustment may be needed [3] [2]. | | Half-life (Ramiprilat) | Multiphase: • Initial: 2-4 hours • Elimination: 9-18 hours • Terminal: >50 hours | Terminal phase reflects slow dissociation from ACE [3] [2]. | | Clearance | Renal clearance of ramiprilat: ~77 mL/min/1.73m² | Reduced in patients with renal impairment [2]. |


Detailed Experimental Protocols

The following protocols are adapted from standard procedures used in pharmaceutical analysis and metabolism studies, tailored for the investigation of this compound.

Protocol 1: HPLC-MS Analysis of this compound and its Metabolites

This protocol is designed for the identification and quantification of this compound and its primary metabolite, ramiprilat, in biological samples such as plasma [2] [4].

1. Sample Preparation

  • Plasma Protein Precipitation: Mix 100 µL of plasma sample with 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Solid-Phase Extraction (SPE): Transfer the supernatant to a pre-conditioned C18 SPE cartridge. Wash with 1 mL of water followed by 1 mL of 5% methanol. Elute the analytes with 1 mL of methanol. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of mobile phase.

2. HPLC-MS Conditions

  • HPLC System: UHPLC system with a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile.
  • Gradient Program:
    • 0-2 min: 5% B
    • 2-10 min: 5% B to 95% B
    • 10-12 min: 95% B
    • 12-12.1 min: 95% B to 5% B
    • 12.1-15 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min, column temperature: 40°C, injection volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions:
    • This compound: 417.2 → 234.1
    • Ramiprilat: 389.2 → 206.1

3. Data Analysis Quantify concentrations using a calibration curve constructed from spiked blank plasma samples, with a linear regression fit and a weighting factor of 1/x².

The workflow for this analytical method is outlined below.

G A Biological Sample (Plasma) B Protein Precipitation with Cold Acetonitrile A->B C Solid-Phase Extraction (C18 Cartridge) B->C D UHPLC-MS/MS Analysis C->D E Data Analysis & Quantification D->E

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol assesses the intrinsic stability of this compound and its rate of conversion to ramiprilat.

1. Incubation Procedure

  • Prepare a 1 µM working solution of this compound in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
  • Set up the main incubation mixture containing 0.1 mg/mL of human liver microsomes and 1 µM this compound in a final volume of 100 µL. Pre-incubate for 5 minutes at 37°C.
  • Initiate the reaction by adding 1 mM NADPH co-factor. For the negative control, use heat-inactivated microsomes or omit NADPH.
  • At pre-determined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw 50 µL of the incubation mixture and quench it with 100 µL of ice-cold acetonitrile containing an internal standard.

2. Sample Analysis and Calculations

  • Process the quenched samples as described in Protocol 1 and analyze via LC-MS/MS.
  • Plot the remaining percentage of this compound versus time. Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k, where k is the elimination rate constant derived from the slope of the linear regression of the natural log of concentration versus time.

Important Safety and Impurity Considerations

Researchers should be aware of stability and impurity-related issues associated with the ramipril structure.

  • Formation of Diketopiperazine (DKP) Impurity: Under stress conditions such as elevated temperature, ramipril can rapidly cyclize to form its DKP derivative [4]. This degradation pathway is highly relevant for this compound, which shares the same core structure.
  • Genotoxic and Mutagenic Potential: The DKP degradant itself has shown potential for cytotoxicity and aneugenic (chromosome number disruption) effects at high concentrations in in vitro studies. Furthermore, the DKP structure can be nitrosated in the presence of nitrite to form N-nitroso metabolites (nitrosamines), which have been confirmed to be mutagenic in vitro [4].
  • Research Implications: These findings highlight the critical need for rigorous control of manufacturing and storage conditions to minimize DKP formation in any formulation containing ramipril or its isomers. Stability studies and impurity profiling are essential components of the drug development process for these compounds.

References

Comprehensive Application Notes: Identification and Characterization of 1-epi-Ramipril Impurity in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Characterization and Properties of 1-epi-Ramipril

This compound (also known as Ramipril EP Impurity H) is a stereoisomeric impurity that can form during the synthesis or storage of the cardiovascular drug Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure. This impurity is characterized by its specific chiral configuration at one carbon center, differing from the active pharmaceutical ingredient [1] [2].

The table below summarizes the fundamental chemical properties and identification parameters for this compound:

Table 1: Chemical and Physical Properties of this compound

Property Specification
CAS Number 104195-90-6 [1] [2]
Molecular Formula C₂₃H₃₂N₂O₅ [1] [2]
Molecular Weight 416.51 g/mol [1] [2]
IUPAC Name (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [2] [3]
Melting Point 45-50°C [2]
Appearance White to Off-White solid [2]
Solubility Slightly soluble in acetonitrile, aqueous base, and methanol [2]
Storage Conditions -20°C Freezer, under inert atmosphere [2]

The structural complexity of Ramipril, with multiple chiral centers, creates the potential for various stereoisomeric impurities like this compound. These impurities can significantly impact the pharmaceutical efficacy and safety profile of the drug product, necessitating rigorous control and monitoring during drug manufacturing and storage [1] [4].

Analytical Methods for Identification and Quantification

HPLC Method for Impurity Profiling

The following table summarizes the optimized chromatographic conditions for the separation and identification of this compound and other related impurities:

Table 2: HPLC Conditions for Ramipril Impurity Analysis

Parameter Specification
Chromatographic System HPLC with Diode Array Detector [5]
Column Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) [5]
Mobile Phase A 0.2 g/L sodium hexanesulfonate, pH adjusted to 2.7 with phosphoric acid [5]
Mobile Phase B Acetonitrile [5]
Solvent Mobile phase A: Mobile phase B (1:1, v/v) [5]
Flow Rate 1.5 mL/min [5]
Detection Wavelength 210 nm [5]
Column Temperature 45 ± 1°C [5]
Injection Volume 20 µL [5]
Gradient Program Initial: 25% B; 0-5 min: 25% B; 5-15 min: 25-80% B; 15-20 min: 80% B; 20-20.1 min: 80-25% B; 20.1-25 min: 25% B [5]

The gradient elution program is particularly critical for achieving optimal separation between this compound and other potential impurities, especially the main Ramipril peak and its diacid (Impurity E) and diketopiperazine (Impurity D) derivatives [5]. The use of ion-pairing reagent (sodium hexanesulfonate) in the mobile phase enhances the separation of these ionic compounds by interacting with both the stationary phase and the analytes [5].

System Suitability and Validation Parameters

For the chromatographic system to be deemed suitable for impurity analysis, specific separation criteria must be met. The resolution between Ramipril and Impurity A peaks should be at least 1.5, and similarly between Ramipril and Impurity B peaks [5]. The quantification limit for unidentified impurities should be demonstrated at 0.09% or lower, in accordance with regulatory requirements for reporting thresholds [4] [5].

The method has been validated according to ICH guidelines for specificity, accuracy, precision, linearity, and robustness. Notably, the analysis time is approximately 25 minutes, which is about two times faster than the official Ph. Eur. method, making it more efficient for routine quality control while maintaining regulatory compliance [5].

Experimental Protocols

Sample Preparation Procedure
  • Test Solution Preparation: Accurately weigh powdered tablet sample equivalent to 25 mg of Ramipril and transfer to a 50 mL volumetric flask. Add approximately 25 mL of solvent (1:1 mixture of mobile phase A and B), sonicate for 10 minutes with occasional shaking, dilute to volume with the same solvent, and mix well. Filter through a 0.45 µm membrane filter before injection [5].

  • Reference Solution (a) - Identification Solution: Prepare a solution containing 2 µg/mL each of CRS Ramipril impurity A, impurity B, impurity C, impurity D, and Ramipril in the solvent mixture. This solution is used for peak identification and system suitability testing [5].

  • Reference Solution (b) - Quantitation Standard: Prepare a solution with a concentration of 2.5 µg/mL of Ramipril in the solvent mixture. This is used for establishing the calibration curve and determining the quantification limit for impurities [5].

Chromatographic Analysis and Impurity Quantification
  • System Equilibration: Stabilize the HPLC system with the initial mobile phase composition (25% mobile phase B) for at least 30 minutes or until a stable baseline is achieved [5].

  • Sequence of Injections: Inject the blank (solvent), followed by reference solution (a), reference solution (b), and then the test solution. The chromatographic profile of the test solution is compared against those of reference solutions to identify and quantify this compound impurity [5].

  • Calculation of Impurity Content: Calculate the percentage of this compound impurity in the test sample using the formula: % Impurity = (A_T/A_S) × (C_S/C_T) × 100 Where A_T is the peak area of this compound in test solution, A_S is the peak area of Ramipril in reference solution (b), C_S is the concentration of Ramipril in reference solution (b) (µg/mL), and C_T is the concentration of Ramipril in test solution (µg/mL) [5].

Structural Elucidation Techniques

For confirmatory analysis of this compound, advanced spectroscopic techniques are employed:

  • LC-MS/MS Analysis: Perform using an ion trap mass spectrometer with electrospray ionization source. Set the source voltage to 3.0 kV, nebulizer gas to 30 psi, dry gas flow to 3 L/min, and dry temperature to 150°C. The mass spectral data provides molecular weight confirmation and fragmentation pattern for structural verification [4].

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra at 300 MHz using a high-resolution NMR spectrometer. Prepare the sample in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as internal standard (0.00 ppm). The chemical shifts and coupling patterns provide definitive evidence for the stereochemical configuration [4].

  • IR Spectroscopy: Prepare sample as KBr dispersion and record the IR spectrum in the range of 4000-400 cm⁻¹. Look for characteristic functional group absorptions, particularly the ester carbonyl stretch around 1745 cm⁻¹ and amide carbonyl stretches between 1637-1660 cm⁻¹ [4].

Workflow for Impurity Identification and Structural Elucidation

The following diagram illustrates the comprehensive workflow for the identification, isolation, and characterization of this compound impurity:

cluster_1 Initial Detection cluster_2 Isolation & Purification cluster_3 Structural Elucidation cluster_4 Confirmation & Documentation Start Start: Sample Analysis HPLC HPLC Screening Start->HPLC MS LC-MS Preliminary Analysis HPLC->MS Compare Compare with Reference Standards MS->Compare PrepHPLC Preparative HPLC Isolation Compare->PrepHPLC If unknown impurity detected FlashChrom Flash Chromatography Purification PrepHPLC->FlashChrom PurityCheck Purity Assessment (HPLC >97%) FlashChrom->PurityCheck NMR NMR Spectroscopy (1H, 13C, 2D techniques) PurityCheck->NMR IR IR Spectroscopy PurityCheck->IR MS2 MS/MS Fragmentation Analysis PurityCheck->MS2 Structure Propose Structure Based on Spectral Data NMR->Structure IR->Structure MS2->Structure Synthesize Synthesize Reference Material Structure->Synthesize Confirm Co-chromatography & Spectral Matching Synthesize->Confirm Report Document in ANDA Filing Confirm->Report

Diagram 1: Workflow for Identification and Characterization of this compound Impurity

This workflow ensures systematic identification and comprehensive characterization of this compound, which is essential for regulatory compliance and ensuring drug safety. The process emphasizes spectroscopic confirmation and synthesis of reference standards for definitive identification [6] [4].

Regulatory Considerations and Quality Control

According to current regulatory guidelines, any impurity identified at or above the 0.2% threshold in Ramipril tablets must be identified and characterized [4]. The this compound impurity falls under this category and requires careful monitoring during drug development and commercial manufacturing.

The developed HPLC method provides an efficient solution for routine quality control of this compound impurity in pharmaceutical formulations. Its validation according to ICH guidelines ensures that it meets the requirements for specification setting and stability testing of Ramipril drug products [5]. Moreover, the method's green chemistry principles - with reduced analysis time and solvent consumption - align with current trends in environmentally friendly analytical chemistry [5].

For ANDA filings to the FDA, this compound impurity must be adequately reported and its toxicological significance evaluated, typically through spiking studies and stability testing [6]. The protocols described herein provide a comprehensive framework for meeting these regulatory requirements while maintaining high analytical standards in pharmaceutical quality control.

References

Synthetic and Process Chemistry of Ramipril

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of Ramipril involves creating a molecule with multiple chiral centers, making the control of stereochemistry, including the prevention of undesired epimers like 1-epi-ramipril, a critical aspect of process development.

Key Synthetic Routes and Intermediates

Advanced synthetic approaches focus on building the complex (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid core and coupling it with other chiral fragments.

  • Intermediate Synthesis via Catalytic Hydrogenation: One improved method involves the preparation of a key pyrrolidine intermediate, benzyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate, through a stereoselective hydrogenation. This reaction can be efficiently catalyzed using Raney nickel or nickel/cobalt catalysts, offering a robust and potentially more economical alternative to precious metal catalysts [1].
  • Final Coupling and Deprotection: The synthesis proceeds with the coupling of this intermediate with an L-alanine derivative, followed by deprotection steps to yield the final Ramipril molecule. The choice of protecting groups (e.g., benzyl ester) and reaction conditions are crucial to avoid epimerization at any of the chiral centers during these steps [2].

The table below summarizes a general framework for a synthetic process, which must be carefully controlled to prevent the formation of the 1-epi isomer [2] [1]:

Stage Key Objective Potential Reagents & Conditions Critical Control Parameters
Intermediate Synthesis Construct octahydrocyclopenta[b]pyrrole core with correct (2S,3aS,6aS) stereochemistry Hydrogenation catalyst (Raney Ni, Ni/Co), H₂ pressure, solvent (MeOH, EtOAc, toluene) Temperature, pressure, catalyst type/loading, reaction time to maximize yield and stereoselectivity
Coupling & Deprotection Form final Ramipril structure without epimerization Coupling agents, bases (triethylamine), deprotection (hydrolysis, catalytic hydrogenation) Temperature, pH, solvent system, reagent stoichiometry to avoid racemization

Analytical Control and Impurity Profiling

Maintaining control over the stereochemical purity of Ramipril requires precise and sensitive analytical methods. This compound would be classified as a diastereomeric impurity and must be monitored and controlled against pharmacopeial standards [3] [4].

HPLC Method for Separation of Impurities

A modernized, green HPLC method has been developed for the quality control of Ramipril and its impurities, offering a faster alternative to official pharmacopeial methods [3].

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
  • Detection Wavelength: 210 nm
  • Sample Concentration: 0.5 mg/mL for impurity testing [3]
  • Key Method Parameters [3]:
Parameter Specification
Column Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 0.2 g/L Sodium hexanesulfonate in water, pH adjusted to 2.7 with phosphoric acid
Mobile Phase B Acetonitrile
Flow Rate 1.5 mL/min
Column Temperature 45 °C
Injection Volume 20 µL
Gradient Program Time (min) / %B: 0/15, 5/15, 15/60, 20/60, 21/15, 25/15

This method successfully separates specified Ramipril impurities (A, B, C, D) in less than 25 minutes. The use of a ion-pairing agent (sodium hexanesulfonate) is critical for achieving separation of closely related compounds and potential stereoisomers [3].

Experimental Protocol for Impurity Monitoring

This protocol utilizes the HPLC method above for monitoring impurities like this compound during process development.

Materials:

  • Ramipril test sample
  • Reference standards for Ramipril and known impurities (e.g., Ramipril Impurity A) [3] [4]
  • HPLC-grade water, acetonitrile, phosphoric acid, sodium hexanesulfonate
  • HPLC system with DAD detector and compatible C18 column (e.g., Inertsil ODS-3, 3 µm)

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving 0.2 g of sodium hexanesulfonate in 1 L of water and adjust pH to 2.70 with phosphoric acid. Prepare Mobile Phase B (acetonitrile) [3].
  • Solvent Preparation: Prepare a solvent mixture of Mobile Phase A and B in a 1:1 (v/v) ratio [3].
  • Standard Solution Preparation: Weigh accurately about 2.5 mg of Ramipril reference standard and transfer to a 5 mL volumetric flask. Dissolve and dilute to volume with solvent to obtain a concentration of 0.5 mg/mL [3].
  • Test Solution Preparation: Prepare the Ramipril test sample at a concentration of 0.5 mg/mL in the same solvent [3].
  • System Suitability Test: Inject the standard solution and ensure the chromatographic system is suitable. Criteria may include tailing factor (< 2.0) and required resolution between specific impurities [3].
  • Sample Analysis: Inject the test solution and record the chromatogram. Identify any impurities by comparing their retention times with those of available reference standards.

The workflow for the analytical method is as follows:

G Start Start Method Setup MP Prepare Mobile Phases - MP A: 0.2 g/L sodium hexanesulfonate, pH 2.7 - MP B: Acetonitrile Start->MP Solvent Prepare Solvent (MP A : MP B = 1:1 v/v) MP->Solvent Std Prepare Standard Solution (~0.5 mg/mL Ramipril) Solvent->Std Sample Prepare Test Solution (~0.5 mg/mL Sample) Solvent->Sample SST Perform System Suitability Test Std->SST Run Inject and Run Sample Solution Sample->Run SST->Run Analyze Analyze Chromatogram Identify/Quantify Impurities Run->Analyze End Analysis Complete Analyze->End

Critical Considerations for Researchers

  • Stereochemical Fidelity: The formation of epimers is highly dependent on reaction conditions such as temperature, pH, and the nature of bases/coupling agents used. Stress testing (e.g., exposure to heat, light, acidic/basic conditions) of the synthetic intermediate and final product is recommended to identify conditions that may lead to epimerization [2].
  • Impurity Sourcing: Diastereomeric impurity standards like this compound may not be commercially readily available. They often require custom synthesis from specialized suppliers for use as analytical reference standards [5] [4].
  • Method Adjustments: The provided HPLC method is an excellent starting point. However, slight adjustments to the gradient, temperature, or pH might be necessary to optimally resolve a specific epimeric impurity pair like Ramipril/1-epi-ramipril.

I hope this structured Application Note provides a solid foundation for your work. Should you require further details on a specific synthetic step or analytical separation, please feel free to ask.

References

Understanding Ramipril and Its Key Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Ramipril is an Angiotensin-Converting Enzyme (ACE) inhibitor used to treat hypertension and heart failure [1] [2]. Its molecular structure contains multiple chiral centers, making the synthesis of its core bicyclic unit a significant challenge [3]. The key intermediate is the optically pure cis endo (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate [4] [5].

The primary synthetic challenge, which is directly relevant to synthesizing 1-epi-ramipril, is obtaining this intermediate in high optical purity. Traditional resolution methods often lead to yields below 35% and optical purity contaminated with 2-4% of the undesired (R,R,R)-stereoisomer [4] [5].

Synthetic Routes for Scale-Up

Two advanced methodologies have been developed to address the inefficiencies of traditional resolution, offering high yield and enantioselectivity suitable for industrial production.

1. Asymmetric Hydrogenation Route This route, developed through a collaboration between Xumu Zhang's group and Chiral Quest, uses a highly efficient catalytic asymmetric hydrogenation [3].

  • Key Step: Hydrogenation of an enamide precursor using a Rh/DuanPhos catalyst system.
  • Scale: Conducted on a ton scale.
  • Output: Produces 10 tons of the key Ramipril intermediate per year.
  • Performance: The reaction proceeds with full conversion and >99% enantiomeric excess (ee) at a remarkably high substrate-to-catalyst ratio (S/C) of 80,000 [3].

2. Enzymatic Resolution Route This alternative route employs a biocatalyst to achieve enantiomer-specific synthesis [4].

  • Key Step: Conversion of an enantiomeric mixture of an alkyl ester using Alkaline serine endopeptidase (commercially available as Protex 6L).
  • Outcome: The process simultaneously yields the desired (+)-(2S)-acid and the unreacted (-)-(2R)-ester, which can potentially be recycled.

The table below summarizes a comparison of these two scale-up routes.

Feature Asymmetric Hydrogenation Route [3] Enzymatic Resolution Route [4]
Key Technology Rh/DuanPhos catalyst Alkaline serine endopeptidase (Protex 6L)
Core Chemical Step Hydrogenation of enamide 6 to amino ester 7 Hydrolysis of (alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate
Scale Demonstrated Ton scale (10 tons/year intermediate) Information not specified in available source
S/C Ratio (TON) 80,000 Not applicable
Enantiomeric Excess (ee) >99% Aims for "optically pure" product; specific value not given
Primary Advantage High efficiency, exceptional turnover, proven industrial application Mild conditions, potential for recycling the undesired enantiomer

Detailed Experimental Protocols

Protocol 1: Catalytic Asymmetric Hydrogenation for Key Intermediate Synthesis [3] This protocol describes the synthesis of the chiral fused-proline subunit of Ramipril.

  • Reaction: Asymmetric hydrogenation of enamide 6.
  • Catalyst System: Rhodium complex with DuanPhos ligand.
  • Conditions:
    • Substrate-to-Catalyst ratio (S/C): 80,000
    • Reaction proceeds smoothly at room temperature and mild hydrogen pressure.
    • Conversion: Full conversion.
    • Enantiomeric Excess: >99% ee.
  • Downstream Processing:
    • Hydrolysis of the amino ester 7 using HCl.
    • Subsequent hydrogenation over a Pd/C catalyst.
    • This sequence provides the chiral fused-proline subunit of Ramipril efficiently.

Protocol 2: Final Coupling and Deprotection to Form Ramipril [5] This protocol covers the final steps to form the active pharmaceutical ingredient (API).

  • Coupling Reaction:
    • Reactants: Acid addition salt of bicyclic amino ester (VII) and N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (IX).
    • Coupling Agents: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).
    • Base: Triethylamine or diisopropylethylamine (2.0-2.8 molar equivalents).
    • Solvent: Dichloromethane or ethyl acetate.
    • Temperature: 25-30°C (to minimize impurity formation).
  • Deprotection:
    • The resulting benzyl Ramipril undergoes catalytic hydrogenation.
    • Catalyst: Palladium on carbon (Pd/C).
    • Solvent: Ethanol.
    • Conditions: Hydrogen pressure, temperature of 20-40°C.

Analytical and Purification Methods

Ensuring high optical purity is critical. The final API can be purified by precipitation or crystallization from solvents like aliphatic ethers, ketones, hydrocarbons, esters, nitriles, or alcohols [5]. The purity of the final compound should be confirmed by:

  • HPLC: Purity >99.5% by area normalization [6].
  • NMR: 1H NMR and 13C NMR for structural confirmation [6].
  • Thermal Analysis: For additional purity determination [6].

Practical Workflow for Synthesis

The following diagram illustrates the core strategic workflow for the asymmetric hydrogenation route, integrating the key steps from the protocols above.

RamiprilSynthesis Ramipril Synthesis Workflow Start Enamide Precursor 6 Hydrogenation Asymmetric Hydrogenation Rh/DuanPhos Catalyst S/C = 80,000 Start->Hydrogenation Intermediate Chiral Amino Ester 7 >99% ee Hydrogenation->Intermediate Hydrolysis Acid Hydrolysis (HCl) Intermediate->Hydrolysis Subunit Fused-Proline Subunit Hydrolysis->Subunit Coupling Peptide Coupling DCC/HOBT, Base Subunit->Coupling Deprotection Catalytic Hydrogenation Pd/C, Ethanol Coupling->Deprotection API Ramipril API Deprotection->API

Strategic Guidance for this compound Synthesis

While specific data on this compound is unavailable, the following strategic approaches can be derived from the Ramipril synthesis:

  • Focus on Stereochemistry Control: The core challenge will be establishing the correct configuration at the C-1 position. You may need to develop a novel chiral resolution or an asymmetric synthesis for the key intermediate with the desired "epi" configuration.
  • Leverage Proven Technologies: The industrial-scale methods described, particularly the asymmetric hydrogenation with sophisticated ligands like DuanPhos, represent the state-of-the-art. Investigating similar catalytic systems tailored to your specific enamide precursor is a high-potential path.
  • Process Optimization: Emulate the efficiency metrics seen in the Ramipril processes, such as high S/C ratios, high ee, and minimal purification steps, to ensure your scale-up is economically viable.

Recommended Research Directions

To develop a robust synthesis for this compound, I suggest:

  • Patent Literature Deep Dive: Conduct a thorough search in specialized patent databases (e.g., USPTO, EPO, Google Patents) using keywords like "this compound," "ramipril stereoisomer," and "ramipril impurity synthesis."
  • Catalyst Screening: Explore other chiral ligands and catalysts (e.g., based on ruthenium or cobalt) known for hydrogenating tetrasubstituted enamides, which might offer the required stereocontrol for your target molecule [3].
  • Analytical Method Development: Early development of sensitive chiral HPLC or SFC methods will be crucial for monitoring reaction progress and determining the enantiomeric purity of your intermediates and final product.

References

Ramipril Synthesis and Key Intermediates

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of Ramipril is a multi-step process that relies heavily on stereochemical control. The table below summarizes some key patented approaches, focusing on the synthesis of critical intermediates.

Patent/Reference Key Intermediate/Step Methodological Approach Key Features
US8263784B2 [1] Octahydrocyclopenta[b]pyrrole-2-carboxylic acid ester Hydrogenation using cobalt/nickel catalysts [1] Cost-effective alternative to precious metal catalysts; suitable for industrial scale [1]
EP2598479B1 [2] (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid Enantiomer-specific enzymatic resolution [2] Uses Alkaline serine endopeptidase to obtain optically pure (S)-isomer [2]
Expeditious Synthesis (Journal) [3] 2‐aza‐bicyclo[3.3.0]‐octane‐3‐carboxylic acid ester Esterification with boric acid; resolution with L‐(+)‐mandelic acid [3] Environmentally benign process; uses inexpensive, recyclable resolving agent [3]
US20100324304A1 [4] General synthesis Coupling and deprotection steps [4] Outlines classic route involving coupling with a pyrrolidine intermediate and subsequent deprotection [4]

Experimental Protocols for Key Steps

Based on the patent literature, here are detailed methodologies for two critical synthetic steps.

1. Hydrogenation for Intermediate Synthesis [1]

  • Objective: Synthesis of a compound of general formula (1), where R¹ is hydrogen or a carboxyl-protecting group, via hydrogenation.
  • Reaction: Hydrogenation of a compound of general formula (3) in the presence of a catalyst comprising cobalt and/or nickel.
  • Procedure:
    • Setup: Dissolve or suspend the starting material (compound of general formula (3)) in a solvent such as water, methanol, ethanol, n-propanol, or iso-propanol.
    • Reaction Conditions:
      • Catalyst Loading: 5 to 50 g of cobalt/nickel catalyst per mol of substrate.
      • Hydrogen Pressure: 5 to 25 bar.
      • Temperature: 40 to 80 °C.
      • pH: Adjust to an optimal range of 4 to 6.
      • Time: 10 to 18 hours.
    • Work-up & Isolation: After reaction completion, remove the catalyst by filtration or centrifugation. Isolate the product from the resulting solution/suspension by standard techniques such as crystallization, evaporation, or chromatography.

2. Enzymatic Resolution for Optically Pure Intermediate [2]

  • Objective: Obtain optically pure (+)-(2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid (I) from a racemic ester mixture.
  • Reaction: Enzymatic hydrolysis of racemic (1-4C alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate (II).
  • Procedure:
    • Reaction Mixture: Dissolve the racemic ester (II) in demineralized water. Purify the solution with activated charcoal, filter, and add the enzyme (Immozyme Alkaline serine endopeptidase, derived from Bacillus Licheniformis) to the filtrate.
    • Reaction Conditions:
      • Temperature: Maintain at 24-26 °C.
      • pH: Adjust and maintain at 6.2 - 6.8 using a sodium carbonate solution.
    • Monitoring: Monitor the reaction by TLC until complete.
    • Work-up & Isolation: Upon completion, separate the enzyme by filtration. Acidify the filtrate with an acid like phosphoric acid to precipitate the desired (S)-acid (I). Filter the precipitate, wash with cold water, and dry.

Mechanism of Action: Signaling Pathway

Ramipril is an ACE inhibitor. The following diagram illustrates its role in the Renin-Angiotensin-Aldosterone System (RAAS) pathway, which is central to its mechanism of action [5].

G cluster_0 Key Biological Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleaves AngiotensinI AngiotensinI Renin->AngiotensinI ACE ACE AngiotensinI->ACE Converts AngiotensinII AngiotensinII ACE->AngiotensinII AT1Receptor AT1Receptor AngiotensinII->AT1Receptor Effects Vasoconstriction Aldosterone Release Sodium/Water Reabsorption Increased Blood Pressure AT1Receptor->Effects Stimulates Ramipril Ramipril Ramipril->ACE Inhibits

Pharmaceutical Formulations

Stabilizing Ramipril in solid dosage forms is crucial, as it is prone to degradation.

Formulation Strategy from US7589064B2 [6]

  • Composition: A tablet formulation containing Ramipril, a diuretic (e.g., Hydrochlorothiazide, Piretanide), and specific stabilizers.
  • Stabilizers:
    • Alkaline Earth Metal Salts: Calcium sulfate (dihydrate or anhydrous) or sodium hydrogen carbonate.
    • Lubricant: Sodium stearyl fumarate.
  • Proposed Mechanism: These excipients, particularly sodium hydrogen carbonate, create a stabilizing alkaline microenvironment that protects Ramipril from acid-catalyzed degradation, such as dimerization and diketopiperazine formation [6].

Suggestions for Further Research

Since direct information on 1-epi-ramipril is not available, you may need to explore alternative research avenues:

  • Broaden Search Terms: Search for "Ramipril stereoisomers," "Ramipril impurities," or "Ramipril degradation products" in specialized patent and scientific databases (e.g., USPTO, Espacenet, SciFinder, Reaxys).
  • Analyze Parent Patent: Examine the original compound patent for Ramipril for any mention of isomeric forms or impurities.
  • Review Generic Filings: Access regulatory documents like the US FDA's "Orange Book" or generic drug application reviews, which sometimes contain detailed chemical data on related substances.

References

Comprehensive Application Notes: Manufacturing Process for 1-epi-ramipril

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Ramipril, a prominent Angiotensin-Converting Enzyme (ACE) inhibitor, is pharmaceutically active as a single stereoisomer with the (2S,3aS,6aS) configuration. The compound possesses five chiral centers, leading to 32 possible stereoisomers. 1-epi-ramipril refers to one of the numerous stereoisomers where the configuration at one of the chiral centers is inverted compared to the active pharmaceutical ingredient. Such stereoisomers are typically considered undesirable impurities in the final drug substance and must be controlled to very low levels, often below 0.2% as per regulatory guidelines like the ICH guidelines [1] [2]. The identification and synthesis of these impurities are critical for developing robust analytical methods, validating manufacturing processes, and ensuring the safety and efficacy of the final drug product. One such known impurity, characterized as (2R,3aR,6aR)-1-[(R)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, has been identified in ramipril tablets and is a prime example of a stereoisomeric impurity [2]. These notes detail the laboratory-scale processes for synthesizing and purifying such stereoisomeric impurities, specifically for use as analytical reference standards.

Strategic Approaches to Synthesis

The synthesis of this compound and related stereoisomers generally follows one of two strategic pathways: a full stereospecific synthesis or a late-stage isomerization of the active compound or its key intermediate. The choice of strategy depends on the desired scale, available starting materials, and required purity.

Asymmetric Hydrogenation for Key Intermediate Synthesis

A highly efficient modern route to the chiral fused bicyclic proline subunit of ramipril involves asymmetric hydrogenation. This method is notable for its excellent enantioselectivity and high turnover number, making it suitable for large-scale production of the desired stereoisomer. Controlling the reaction conditions and catalyst system is crucial to prevent the formation of the undesired epimer.

  • Reaction: Hydrogenation of an enamide intermediate using a Rhodium/DuanPhos catalytic system.
  • Key Conditions:
    • Catalyst: Rh/DuanPhos
    • Substrate-to-Catalyst Ratio (S/C): Up to 80,000
    • Result: Produces the desired chiral amino ester intermediate with >99% enantiomeric excess (ee) [3].
  • Protocol:
    • Charge a reactor with the enamide substrate (e.g., compound 6 from the literature) and the Rh/DuanPhos catalyst under an inert atmosphere (e.g., nitrogen or argon).
    • Introduce hydrogen gas to a pressure of 50-100 psi.
    • Stir the reaction mixture at room temperature until hydrogen uptake ceases, monitoring the reaction by TLC or HPLC.
    • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the hydrogenated product (e.g., compound 7) [3].
    • This high-value intermediate can then be carried forward through subsequent coupling and deprotection steps to build the ramipril structure with the desired stereochemistry.
Synthesis via Degradation and Functionalization

An alternative strategy for obtaining the epimeric impurity involves a two-step process starting from ramipril itself. This approach is particularly useful for generating milligram to gram quantities of the impurity for analytical purposes.

  • Step 1 - Cyclization to Ramipril-DKP: Ramipril is subjected to thermal stress, leading to cyclization and the formation of the diketopiperazine (DKP) impurity (Ramipril Impurity D). This impurity is a well-known degradation product described in the European Pharmacopoeia [2].
  • Step 2 - Oxidation to Target Epimer: The isolated Ramipril-DKP is then selectively oxidized to introduce a hydroxyl group, yielding the target epimeric impurity (Ramipril Impurity L) [2].

The following diagram illustrates this two-step synthetic pathway for generating the epimeric impurity from ramipril.

G Ramipril Ramipril Impurity_D Impurity_D Ramipril->Impurity_D Heat 120°C, 6-8 hrs This compound (Impurity L) This compound (Impurity L) Impurity_D->this compound (Impurity L) Oxidation Benzyl Peroxide, 55°C

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of (2S)-AAPA Intermediate

This protocol describes the enantiomer-specific synthesis of (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid [(2S)-AAPA], a key chiral precursor, using enzymatic resolution [4].

  • Objective: To obtain optically pure (2S)-AAPA from a racemic mixture of esters.
  • Materials:
    • Substrate: Racemic (1-4C alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate (e.g., methyl or ethyl ester).
    • Enzyme: Immobilized Alkaline serine endopeptidase (e.g., Protex 6L from Genencor, used in immobilized form as Immozyme).
    • Reagents: Demineralized water, activated charcoal, sodium carbonate (for pH adjustment).
  • Procedure:
    • Dissolution and Purification: Dissolve the racemic ester substrate (II) in demineralized water. Add activated charcoal, stir for 15-30 minutes, and filter to remove any colored impurities.
    • Enzymatic Reaction: Add the immobilized Alkaline serine endopeptidase to the filtrate.
    • pH and Temperature Control: Adjust the pH of the mixture to 6.2 - 6.8 using a sodium carbonate solution. Maintain the reaction temperature at 24-26°C with constant stirring.
    • Monitoring: Monitor the reaction progress by HPLC until approximately 50% conversion is achieved, indicating the selective hydrolysis of one enantiomer.
    • Separation: After completion, filter the reaction mixture to recover the immobilized enzyme. The filtrate contains the desired (2S)-AAPA (I) in the aqueous phase, while the unhydrolyzed (2R)-ester (III) can be extracted into a suitable organic solvent.
    • Isolation: The aqueous phase can be acidified and extracted to isolate the pure (2S)-AAPA [4].
Protocol 2: Synthesis of this compound via Impurity L

This protocol is adapted from the literature for the synthesis and isolation of the epimeric impurity (Impurity L) from ramipril [2].

  • Objective: To synthesize and purify (2R,3aR,6aR)-1-[(R)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid for use as an analytical reference standard.
  • Materials:
    • Ramipril API, Benzyl peroxide, Dimethyl sulfite, Trifluoroacetic acid (TFA), Acetonitrile (HPLC grade), Water (HPLC grade).
    • Equipment: Round-bottom flask, Heating mantle, Reflux condenser, Flash chromatography system (e.g., Combi Flash Companion), HPLC system, Lyophilizer.
  • Procedure:
    • Synthesis of Ramipril-DKP (Impurity D):
      • Charge ramipril (1.0 g) into a round-bottom flask.
      • Heat the solid material at 120°C for 6-8 hours.
      • Monitor the reaction by HPLC. The starting ramipril (RT ~15 min) should be largely converted to a product with a longer retention time (RT ~30 min), corresponding to Impurity D.
    • Synthesis of Impurity L:
      • Cool the reaction mixture from step 1.
      • Add benzyl peroxide and heat the mixture at 55°C for 48 hours.
      • Cool the reaction mixture and add dimethyl sulfite to break down the peroxide complex.
    • Purification by Flash Chromatography:
      • Prepare the sample by dissolving the crude reaction mixture in the mobile phase (approx. 500 mg/mL).
      • Column: C18 reversed-phase (e.g., 250 mm x 20 mm, 35 μm).
      • Mobile Phase: Water (pH 3 with TFA) : Acetonitrile = 30:70 (v/v).
      • Flow Rate: 35 mL/min.
      • Detection: UV at 210 nm.
      • Inject the sample and collect fractions based on UV signal. The target impurity L typically elutes at approximately 26 minutes.
    • Isolation:
      • Combine fractions containing impurity L with purity >97%.
      • Concentrate the pooled fractions under high vacuum, preferably using lyophilization (freeze-drying), to obtain a solid powder [2].

Analytical Characterization and Data

Successful synthesis and isolation must be confirmed using orthogonal analytical techniques. The following table summarizes the key characterization data for the synthesized this compound (Impurity L) compared to its precursor.

Table 1: Analytical Characterization Data for this compound and Related Compounds

Analytical Parameter Ramipril (API) Ramipril Impurity D (DKP) This compound (Impurity L)
HPLC RT (Min) [2] ~15.0 ~30.0 ~26.0
Molecular Weight 416.5 398.5 414.5
MS (m/z) [M+H]+ [2] 417 399 415
Key IR Absorptions - 1745 cm⁻¹ (ester C=O), 1637 & 1660 cm⁻¹ (amide C=O) 3398 cm⁻¹ (O-H stretch), ~1745 cm⁻¹ (ester C=O)
¹H NMR Characteristics [2] (Multiplet at δ 7.2 for 5 aromatic protons) Triplet at δ 1.35 (3H), Doublet at δ 1.6 (3H), Quartet at δ 4.2 (2H), Multiplet at δ 7.2 (5H) Similar to Impurity D, but with an additional exchangeable proton signal at δ 4.6 (D₂O exchange, 1H, s)

Process Optimization and Trouble-shooting

Achieving high optical purity is the most critical challenge in synthesizing the desired stereoisomer. The following workflow outlines the key decision points and techniques for obtaining and isolating this compound.

G Start Start A Synthetic Objective? Start->A E Use Asymmetric Hydrogenation (Rh/DuanPhos Catalyst) A->E Bulk Key Intermediate F Use Enzymatic Resolution (Alkaline Serine Endopeptidase) A->F Chiral Synthon H Use Preparative Chromatography (C18, Acidic MeCN/H₂O) A->H Analytical Standard B Scale of Production? C Purification Required? B->C Lab Scale D Purity Acceptable? C->D Yes J Pure this compound Obtained C->J No I Characterize via HPLC, MS, NMR D->I No D->J Yes E->B F->B G Perform Diastereomeric Salt Crystallization I->J

  • Optimization of Crystallization: For processes involving diastereomeric salt crystallization (e.g., with L-(+)-mandelic acid), the solvent system is crucial. Alkyl acetates like ethyl acetate or isopropyl acetate have been reported as effective solvents for achieving high diastereomeric excess in the salt formation of key ramipril intermediates [5]. The temperature during crystallization should be tightly controlled (e.g., 0-3°C) to maximize yield and purity [4].
  • Minimizing Degradation: Ramipril and its intermediates are prone to degradation, particularly cyclization to diketopiperazine (DKP) and hydrolysis. To mitigate this:
    • Avoid prolonged exposure to heat, moisture, and acidic/basic conditions during synthesis and workup.
    • Use mild coupling reagents and low temperatures during amide bond formation.
    • Store final products and key intermediates in a cool, dry environment, ideally under inert atmosphere.

Conclusion

The manufacturing and isolation of this compound, a stereoisomeric impurity of the drug ramipril, requires meticulous attention to stereochemistry and purification techniques. The strategies outlined herein—including advanced catalytic methods like asymmetric hydrogenation, biocatalytic resolutions, and targeted synthesis from degradation products—provide researchers with robust tools for accessing this compound. The detailed protocols for synthesis, purification via flash chromatography, and comprehensive analytical characterization are critical for generating high-purity material essential for analytical method development, validation, and regulatory compliance in pharmaceutical quality control laboratories.

References

Strategies for Improved Synthesis & Yield

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three technical approaches that address yield and optical purity issues in the ramipril synthesis pathway.

Method Key Feature Reported Advantage Primary Challenge Addressed
Enzymatic Resolution [1] [2] Uses Alkaline Serine Endopeptidase (e.g., Protex 6L) Enantiomer-specific hydrolysis; recycles unwanted enantiomer Low optical purity of intermediate (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid
Asymmetric Hydrogenation [3] Rh/DuanPhos catalyst on enamide 6 High efficiency (TON up to 80,000); >99% ee; ton-scale production Low yield and poor stereoselectivity in fused-proline subunit synthesis
Alternative Hydrogenation Catalysts [4] Raney Nickel or Cobalt (instead of Pd/Pt) Cost-effective catalysts; works at lower pressures (5-25 bar H₂) High cost and poor availability of noble metal catalysts

Detailed Experimental Protocols

Protocol 1: Enzymatic Resolution of a Key Intermediate

This protocol describes the use of Alkaline serine endopeptidase to obtain an optically pure precursor [1] [2].

  • Step 1 - Preparation: Dissolve the racemic ester intermediate (1-4C alkyl)-2-(acetylamino)-3-(2-oxocyclopentyl)propanoate in demineralized water. Purify the solution by treating it with activated charcoal and then filter.
  • Step 2 - Reaction Setup: Add the immobilized enzyme (Immozyme Alkaline serine endopeptidase) to the filtrate.
  • Step 3 - Process Control: Maintain the reaction temperature between 20-30°C (optimally 24-26°C). Adjust and maintain the pH between 6.0 and 7.0 (optimally 6.2-6.8) using a sodium carbonate or sodium hydroxide solution.
  • Step 4 - Monitoring and Completion: Monitor the reaction by TLC or HPLC. Upon completion, separate the enzyme by filtration.
  • Step 5 - Isolation: The desired product, (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid, remains in the aqueous phase. The undesired (2R)-ester can be racemized and recycled.
Protocol 2: Asymmetric Hydrogenation for the Fused-Proline Subunit

This protocol uses a chiral catalyst to construct the chiral bicyclic core with high efficiency [3].

  • Step 1 - Reaction Setup: Charge the enamide substrate (Z)-Methyl 2-acetamido-3-phenylacrylate and the Rh/DuanPhos catalytic system into a hydrogenation reactor. A very high substrate-to-catalyst ratio (S/C) of 80,000 can be used.
  • Step 2 - Hydrogenation: Pressurize the reactor with hydrogen gas. The reaction proceeds smoothly under mild conditions to provide the chiral amino ester product.
  • Step 3 - Downstream Processing: After hydrogenation is complete, hydrolyze the ester moiety using hydrochloric acid. This is followed by a final hydrogenation over a Pd/C catalyst to yield the target fused-proline subunit for ramipril.

Troubleshooting FAQs

Q: What are the main causes of low overall yield in my ramipril synthesis? A: Low yields often originate from two critical points [3] [4]:

  • Inefficient Chiral Control: Traditional resolution methods for key intermediates (like the fused-proline subunit or side chain) can discard up to 50% of the material. Switching to asymmetric synthesis or enzymatic resolution can dramatically improve atom economy.
  • Catalyst Performance: Using non-optimal catalysts (e.g., for hydrogenation steps) can lead to incomplete reactions, over-reduction, or poor stereoselectivity, directly impacting yield and purity.

Q: How can I improve the optical purity of my final product? A: The optical purity of the final API is dictated by the chiral intermediates. The methods above are specifically designed to address this [1] [3]:

  • Ensure your starting enamide for the asymmetric hydrogenation has high isomeric purity.
  • For the enzymatic route,严格控制 (strictly control) the reaction temperature and pH, as these are critical for enzyme activity and selectivity. The enzymatic process is designed to produce the desired (2S)-isomer with high optical purity.

Q: Are there more cost-effective catalysts for hydrogenation steps? A: Yes. While palladium and platinum are common, Raney Nickel or Cobalt have been identified as effective and lower-cost alternatives for the hydrogenation of key intermediates in this specific synthesis, performing well at moderate hydrogen pressures (5-25 bar) [4].

The following diagram illustrates the logical decision process for diagnosing and addressing low yield based on the identified problems and solutions.

G Start Low Yield in Synthesis P1 Poor Chiral Control/ Low Optical Purity Start->P1 P2 Inefficient Key Reaction Start->P2 P3 Catalyst Cost/Performance Start->P3 S1 Strategy: Asymmetric Synthesis or Enzymatic Resolution P1->S1 S2 Strategy: Optimized Catalytic Hydrogenation P2->S2 S3 Strategy: Use Alternative Catalysts (Raney Ni/Co) P3->S3 M1 Method: Rh/DuanPhos Catalysis (High TON, >99% ee) S1->M1 M2 Method: Alkaline Serine Endopeptidase S1->M2 S2->M1 For Stereoselectivity M3 Method: Ni/Co Catalyzed Hydrogenation S2->M3 For Efficiency S3->M3

References

Troubleshooting Guide: Ramipril Purification & Impurity Control

Author: Smolecule Technical Support Team. Date: February 2026

Challenge Root Cause Proposed Solution Key Parameters & Notes

| Low Product Yield [1] | Inefficient stereochemical resolution of intermediates leads to loss of desired isomer. | Implement enzymatic resolution using Alkaline serine endopeptidase (e.g., Protex 6L). | - Targets (2S)-enantiomer intermediate [1].

  • Superior to traditional diastereomeric salt crystallization (low yield, ~13%) [1]. | | Poor Optical Purity [1] | Inadequate purification methods fail to remove unwanted stereoisomers. | Use enzymatic process or optimized diastereomeric salt formation with L-(+)-mandelic acid [1]. | - Ensures purity of key (S,S,S)-configured intermediate [1].
  • Critical for final drug efficacy and safety [1]. | | Crystallization Issues [2] | Amorphous solid formation or failure to obtain defined crystalline form. | Crystallize from specific solvent systems (e.g., methyl formate, diisopropyl ether, or ethyl acetate/water) [2]. | - Produces a stable, defined monohydrate form [2].
  • Characterize by XRD, DSC, and optical rotation [2]. | | Formation of Degradation Impurities [3] | Hydrolysis of ester group or intramolecular cyclization (diketopiperazine formation), accelerated by heat and moisture [3]. | - Protect from moisture during processing and storage [3].
  • Use excipients like HPMC for stabilization in formulations [3].
  • Store final product in blisters, not bottles [3]. |

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation impurities of ramipril I should monitor during purification? The two main degradation impurities are Ramiprilat (the diacid form from ester hydrolysis) and a Diketopiperazine (DKP) derivative (from intramolecular cyclization) [3]. Stability studies indicate that ramipril is particularly vulnerable to temperature and moisture, following first-order degradation kinetics [3].

Q2: My purified ramipril shows unexpected impurities by HPLC. How can I quickly check my method's performance? You can use the system suitability criteria from established methods. For instance, a validated method requires a separation factor of at least 1.5 between the peaks of ramipril and its specified impurities A and B [4]. This ensures your analytical method can resolve critical impurity pairs.

Q3: Are there any "greener" or faster HPLC methods for quality control? Yes, recent research has developed optimized methods that significantly reduce analysis time. One study reports a method for the quantitative determination of ramipril in tablets with a run time of less than 4.5 minutes, which is about three times faster than the official USP method [4]. These methods often use a mobile phase of sodium hexanesulfonate (pH 2.7) and acetonitrile [4].

Detailed Experimental Protocols

Protocol for the Crystallization of Ramipril Monohydrate [2]

This procedure yields a characterized crystalline monohydrate form.

  • Procedure:
    • Dissolve crude ramipril in a water-miscible solvent (e.g., methyl formate, acetaldehyde diethyl acetal).
    • Add a precise amount of water directly to the solution. The patent example uses a ratio of 1.0-1.2 moles of water per mole of ramipril.
    • Stir the mixture to facilitate crystallization.
    • Isolate the crystals by filtration, wash with the solvent, and dry under reduced pressure.
  • Characterization: The resulting monohydrate should be characterized by:
    • PXRD: Distinct diffraction pattern.
    • DSC/TGA: Shows an endotherm corresponding to water loss.
    • Optical Rotation: ([\alpha]_D^{20}) = +32.5° to +34.5° (C=1, Acetic Acid).
Protocol for a Fast, Stability-Indicating HPLC Assay [4]

This method is suitable for both quantitative determination and related substances testing with minimal adjustments.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 (150 mm x 4.6 mm, 3 µm) for impurities; Acclaim 120 C18 (250 mm x 4.6 mm, 5 µm) for assay.
    • Mobile Phase A: 0.2 g/L Sodium hexanesulfonate in water, pH adjusted to 2.7 with phosphoric acid.
    • Mobile Phase B: Acetonitrile.
    • Detection: DAD at 210 nm.
    • Flow Rate: 1.5 mL/min (impurities), 1.0 mL/min (assay).
    • Injection Volume: 20 µL (impurities), 3 µL (assay).
    • Temperature: 45°C.
  • Gradient Program for Impurities (with Inertsil ODS-3 column): [4] | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | | :--- | :--- | :--- | | 0 | 95 | 5 | | 5 | 95 | 5 | | 20 | 50 | 50 | | 21 | 95 | 5 | | 25 | 95 | 5 |

  • Isocratic Program for Assay (with Acclaim 120 C18 column): Mobile Phase A : Mobile Phase B = 50:50 (v/v). Run time: < 4.5 min [4].

Workflow & Relationship Diagrams

The following diagram illustrates the logical workflow for troubleshooting ramipril purification, linking the challenges to their solutions and the necessary analytical verification.

Start Start: Purification Challenge C1 Low Yield Start->C1 C2 Poor Optical Purity Start->C2 C3 Crystallization Issues Start->C3 C4 Degradation Impurities Start->C4 S1 Enzymatic Resolution C1->S1 S2 Chiral Purification (L-(+)-Mandelic Acid) C2->S2 S3 Optimized Solvent Crystallization C3->S3 S4 Moisture Control & Stabilizing Excipients C4->S4 A1 HPLC Purity Check S1->A1 A2 Chiral Assay S2->A2 A3 PXRD & DSC S3->A3 A4 Stability-Indicating HPLC S4->A4

Troubleshooting Ramipril Purification

The diagram below maps the primary degradation pathways of ramipril, which is crucial for understanding and controlling impurity formation during and after purification.

Ramipril Ramipril Hydrolysis Hydrolysis (Especially in moisture) Ramipril->Hydrolysis Cyclization Intramolecular Cyclization Ramipril->Cyclization ImpurityA Degradation Impurity: Ramiprilat (Diacid) Hydrolysis->ImpurityA ImpurityB Degradation Impurity: Diketopiperazine (DKP) Cyclization->ImpurityB

Ramipril Degradation Pathways

References

Ramipril Stability and Degradation Profile

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the inherent stability issues of the ramipril molecule is the first step in troubleshooting related experiments. The table below summarizes the key stability factors and the resulting degradation impurities, as identified in a dedicated stability profiling study [1].

Factor Effect on Ramipril Stability Identified Degradation Impurities
Temperature Accelerates degradation; follows first-order reaction kinetics. Ramiprilat, Diketopiperazine (DKP) derivative
Relative Humidity (RH) Vulnerable to moisture; requires protection. Ramiprilat, Diketopiperazine (DKP) derivative
Tableting Process Deteriorates stability compared to pure substance. Ramiprilat, Diketopiperazine (DKP) derivative

| Mode of Storage | Stable: Protected in blisters. Unstable: When tablets are cut or crushed. | Ramiprilat, Diketopiperazine (DKP) derivative |

Experimental Protocol for Stability Profiling

The core of troubleshooting ramipril-related reactions lies in monitoring its stability. Here is a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) protocol, adapted from the research [1]. You can use this method to assess the purity of your reaction outputs and identify degradation products.

  • Instrumentation: HPLC-UV system.
  • Column: LiChroCART with LiChrospher 100 RP-18 (250 mm × 4 mm, 5 µm particle size).
  • Mobile Phase: Acetonitrile and phosphate buffer (0.035 mol/L, pH = 2.0) in a 65:35 (v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection Wavelength: 213 nm.
  • Sample Preparation (Standard Solution): Prepare a solution of pure ramipril in an appropriate solvent (as specified by the method) to establish a baseline for analysis [1].
  • Analysis: This validated method can separate ramipril from its main degradants, ramiprilat and the diketopiperazine derivative, allowing you to quantify the extent of degradation in your samples [1].

Degradation Pathways of Ramipril

The following diagram illustrates the two primary chemical degradation pathways for ramipril, leading to the formation of the impurities identified in the stability study.

G Ramipril Ramipril Ramiprilat Ramiprilat Ramipril->Ramiprilat Hydrolytic Degradation Diketopiperazine Diketopiperazine Ramipril->Diketopiperazine Intramolecular Cyclization

Based on the stability data, here are key recommendations for optimizing your work with ramipril and related compounds:

  • Control Moisture and Temperature: Conduct reactions and store materials in a controlled, dry environment. Use sealed containers with desiccants to minimize exposure to moisture [1].
  • Minimize Processing Steps: The tableting process itself was found to deteriorate stability [1]. For lab-scale work, avoid unnecessary physical processing that could introduce energy or stress to the compound.
  • Use Validated Analytical Methods: Implement the provided HPLC method or a similar stability-indicating technique to accurately monitor the formation of degradants like ramiprilat and the diketopiperazine (DKP) derivative during your experiments [1].

References

1-epi-ramipril catalytic system efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic System & Quantitative Data

The synthesis of the chiral fused bicyclic proline subunit is the most critical step. The following table summarizes the performance data for the state-of-the-art asymmetric hydrogenation catalytic system.

Catalytic System Component Performance Metric Value
Catalyst Rh/DuanPhos [1]
Substrate Enamide 6 [1]
Substrate to Catalyst Ratio (S/C) 80,000 [1]
Conversion >99% [1]
Enantiomeric Excess (ee) >99% [1]
Product Chiral amino ester (S)-7 [1]
Production Scale Ton-scale (10 tons/year of intermediate) [1]

This catalytic system is recognized as the most concise and economical route for the manufacture of the ramipril active pharmaceutical ingredient (API) [1].

Experimental Protocol: Asymmetric Hydrogenation

Below is a detailed methodology for the key hydrogenation step to produce the ramipril intermediate, based on the published route [1].

1. Reaction Setup

  • Catalyst Preparation: Use a pre-formed Rh/DuanPhos complex as the catalytic species.
  • Substrate Preparation: Use the easily accessible enamide (Z)-6 as the substrate.
  • Reactor: Use a suitable hydrogenation reactor capable of safely handling the required pressure.

2. Hydrogenation Reaction

  • Charge the reactor with the enamide 6 and the Rh/DuanPhos catalyst.
  • Use a high substrate-to-catalyst ratio (S/C) of 80,000.
  • Introduce hydrogen gas to initiate the asymmetric hydrogenation reaction.
  • The reaction proceeds smoothly to provide the desired chiral amino ester (S)-7 in full conversion with excellent enantiomeric excess.

3. Work-up and Isolation

  • Upon reaction completion, the product mixture can be processed for the subsequent steps in the synthetic sequence to the final ramipril intermediate.

Troubleshooting & FAQ

This section addresses common experimental challenges related to the catalytic system and synthesis.

Frequently Asked Questions

Question Answer
What makes the Rh/DuanPhos system superior for this synthesis? It provides an exceptionally high S/C ratio and near-perfect enantioselectivity, making the process highly efficient and cost-effective on an industrial scale [1].
My reaction conversion is low. What could be the cause? Common issues include catalyst deactivation due to impurities, inferior quality of the starting enamide, or an oxygen-leaky system that poaches the catalyst. Ensure high-purity substrates and an airtight setup.
I am observing a drop in enantiomeric excess (ee). This can indicate partial decomposition of the chiral DuanPhos ligand or the presence of a trace metal contaminant interfering with the catalyst. Use high-purity solvents and reagents.

Common Problems and Solutions

Problem Possible Cause Suggested Solution
Low Conversion Impure substrate Re-purify the enamide starting material via recrystallization.
Catalyst deactivation Test a new batch of catalyst; ensure all glassware and solvents are dry and free of contaminants.
Reduced Enantioselectivity Ligand decomposition Source a fresh batch of the DuanPhos ligand. Store the ligand under an inert atmosphere.
Trace metal contamination Use ultra-high purity solvents and perform the reaction in a clean, dedicated reactor.

Analytical Method for Quantification

For monitoring reaction progress and quantifying ramipril and its metabolites, a validated LC-MS/MS method can be employed. The following is a summary of a developed method [2].

  • Instrumentation: LC-MS/MS system (e.g., Sciex QTRAP 4500).
  • Chromatography:
    • Column: C18, 150 mm × 2 mm.
    • Mobile Phase A: 10 mM Ammonium Acetate, 0.1% Acetic acid in H₂O/MeOH (95/5).
    • Mobile Phase B: 10 mM Ammonium Acetate, 0.1% Acetic acid in H₂O/MeOH (3/97).
    • Gradient: 20% B to 100% B over 2.5 min, hold, then re-equilibrate.
  • Sample Preparation:
    • Technique: Protein precipitation.
    • Procedure: Mix 100 µL serum with 10 µL internal standard and 300 µL methanol. Shake for 15 min, centrifuge, evaporate supernatant to dryness, and reconstitute in mobile phase [2].

Workflow & Signaling Pathway

The following diagrams outline the experimental workflow for the synthesis and the core biological signaling pathway that ramipril modulates.

workflow Start Enamide Substrate 6 Step1 Asymmetric Hydrogenation Rh/DuanPhos Catalyst Start->Step1 Step2 Chiral Amino Ester (S)-7 Step1->Step2 Step3 Hydrolysis (HCl) Step2->Step3 Step4 Hydrogenation (Pd/C) Step3->Step4 End Ramipril Intermediate Step4->End

Synthetic Workflow for Ramipril Intermediate

raas Liver Liver AGT Angiotensinogen Liver->AGT converts Produces AngI Angiotensin I AGT->AngI converts Cleaved by Renin Renin AngII Angiotensin II AngI->AngII converts Blocked by Ramipril ACE Angiotensin-Converting Enzyme (ACE) Effects Vasoconstriction Aldosterone Release Blood Pressure ↑ AngII->Effects converts

Ramipril Modulation of RAAS Pathway

Key Technical Considerations

For researchers working on this system, focusing on the following aspects is crucial:

  • Stability of Starting Materials: The enamide substrate must be of high purity to achieve the reported high efficiency. Its stability should be monitored, as impurities can deactivate the precious Rh catalyst.
  • Catalyst Handling: The Rh/DuanPhos catalyst is likely air-sensitive. All experiments must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk-line or glovebox techniques.
  • Process Scale-Up: The reported ton-scale production indicates that the process is robust. However, during scale-up, parameters like hydrogen gas mass transfer and heat dissipation must be carefully optimized to maintain the high S/C ratio and enantioselectivity.

References

1-epi-ramipril analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Methods for Ramipril

The table below summarizes key methods from the search results that can be optimized for 1-epi-ramipril.

Method Type Key Details & Conditions Application / Note

| HPLC (Impurities) [1] | - Column: Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase: A: 0.2 g/L sodium hexanesulfonate (pH 2.7); B: Acetonitrile
  • Detection: DAD, 210 nm
  • Flow Rate: 1.5 mL/min
  • Gradient Elution | Separation of ramipril and its four specified impurities in less than 25 minutes. | | HPLC (Assay) [1] | - Column: Acclaim 120 C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Same as above
  • Detection: DAD, 210 nm
  • Isocratic Elution | Quantitative determination of ramipril in tablets in less than 4.5 minutes. | | LC-MS/MS [2] | - Column: Phenomenex Luna C18(2) (150 mm × 2 mm, 5 µm)
  • Mobile Phase: A: 10mM Ammonium Acetate, 0.1% Acetic Acid in H2O/MeOH (95:5); B: in H2O/MeOH (3:97)
  • ESI Mode: Positive
  • Gradient Elution | Quantification of ramipril and its active metabolite ramiprilat in human serum. | | UV Spectrophotometry [3] | - Techniques: Absorption Correction, Induced Dual-Wavelength, Fourier Self-Deconvolution
  • Solvent: Methanol | Resolution of ramipril in mixtures with other drugs (e.g., amlodipine). Simple and cost-effective. |

Detailed Experimental Protocols

Here are detailed steps for the core HPLC methods, which are most relevant for separating and quantifying a specific isomer.

HPLC Method for Analysis of Impurities (Adapted from [1])

This method is particularly useful for separating compounds with very similar structures.

  • Sample Preparation:
    • Test Solution: Prepare a solution with a concentration of 0.5 mg/mL of the analyte in a solvent (SLV) made from a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B [1].
  • Chromatographic Conditions:
    • Column: Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) or equivalent C18 column [1].
    • Mobile Phase A: A solution of 0.2 g/L sodium hexanesulfonate in water, with pH adjusted to 2.7 using phosphoric acid [1].
    • Mobile Phase B: Acetonitrile [1].
    • Gradient Program: [1]
    • Detection: Diode Array Detector (DAD) at 210 nm [1].
    • Flow Rate: 1.5 mL/min [1].
    • Column Temperature: 45 ± 1 °C [1].
    • Injection Volume: 20 µL [1].
HPLC Method for Quantitative Determination (Adapted from [1])

This faster method is suitable for assay content uniformity.

  • Sample Preparation:
    • Test & Reference Solutions: Prepare solutions with a concentration of 0.1 mg/mL of the analyte in the solvent (SLV) [1].
  • Chromatographic Conditions:
    • Column: Acclaim 120 C18 (250 mm × 4.6 mm, 5 µm) or equivalent [1].
    • Mobile Phase: Use the same Mobile Phase A and B as the impurities method. The study suggests this method uses isocratic elution, though the exact ratio is not specified in the provided excerpt [1].
    • Detection: DAD at 210 nm [1].

Workflow for Analytical Method Development

The following diagram illustrates a general workflow you can follow to adapt an existing method or develop a new one for a specific compound.

Start Start Method Development Literature Literature Review & Define Objectives Start->Literature MethodSelect Select Initial Method (e.g., HPLC-UV) Literature->MethodSelect Conditions Scouting Initial Conditions: - Column Type - Mobile Phase pH/Organic - Gradient/Isocratic MethodSelect->Conditions Optimize Systematically Optimize Conditions->Optimize Validate Full Method Validation Optimize->Validate

FAQs and Troubleshooting Guide

  • How can I improve the separation between ramipril and this compound? Since the isomers have nearly identical chemical properties, separation relies heavily on fine-tuning the chromatographic conditions. Primary parameters to adjust are the pH of the aqueous mobile phase and the gradient profile (the rate at which the percentage of organic solvent increases). Using a column with a different ligand chemistry (e.g., phenyl-hexyl instead of C18) can also alter selectivity.

  • The peaks for my isomers are co-eluting. What should I do?

    • Adjust pH: Even a small change of 0.1-0.2 units in the mobile phase pH can significantly impact the ionization state of molecules and their retention on a reverse-phase column.
    • Modify Gradient: Flatten the gradient to slow the increase of organic solvent, giving the compounds more time to separate.
    • Change Column Temperature: Temperature affects retention time and selectivity; try increasing or decreasing it in 5°C increments.
  • Why is my method not sensitive enough for trace analysis of impurities? For impurity detection at very low levels, the LC-MS/MS method [2] is far more sensitive and selective than HPLC-UV. Consider switching to mass spectrometry detection if sensitivity is a critical requirement. For UV detection, ensure you are using the optimal wavelength (e.g., 210 nm for ramipril [1]) and preparing samples at a sufficiently high concentration.

  • My HPLC pressure is too high. What could be the cause? High pressure often indicates a blockage. Check the system by:

    • Filtering all samples through a 0.45 µm or 0.22 µm membrane filter before injection [1].
    • Using high-purity, HPLC-grade solvents and filtering the mobile phase.
    • Inspecting the column frit and replacing the column if necessary.

References

Stability Profile & Degradation Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The core stability issues for ramipril, and by extension its related compounds like 1-epi-ramipril, are driven by two main factors: temperature and humidity [1]. The degradation follows first-order reaction kinetics [1].

The table below summarizes the two primary degradation impurities formed under stress conditions and their origin:

Degradation Impurity Formation Pathway
Ramiprilat Hydrolytic de-esterification [1] [2]
Diketopiperazine (DKP) derivative Intramolecular cyclization [1] [2]

This experimental workflow illustrates how stability is tested and analyzed:

Experimental Workflow for Ramipril Stability cluster_stress Stress Conditions cluster_analysis Analysis & Identification Start Start A Elevated Temperature Start->A B High Relative Humidity Start->B C Excipient Interaction Study Start->C D HPLC-UV Analysis (C18 Column, 210 nm) A->D B->D C->D E Impurity Identification via HPLC-MS D->E F Kinetic & Thermodynamic Parameter Calculation E->F

Key Stability Data

A solid-state stability study provides quantitative data on how environmental factors and formulation choices impact ramipril degradation. The degradation rate constant (k) is a critical metric, where a higher value indicates faster degradation [1].

Factor Condition Impact on Stability (Degradation Rate Constant, k)
Temperature 70 °C Accelerates degradation significantly [1]
Relative Humidity 76% RH Increases degradation rate [1]
Form: Pure Substance With excipients Excipients can have a stabilizing effect [1]
Form: Tablets After manufacturing process Less stable than pure substance; more vulnerable [1]
Packaging Stored in blisters Essential for protection from moisture [1]
Tablet Integrity Crushed or split Not recommended; deteriorates stability [1]

Validated HPLC Method for Analysis

For monitoring stability and quantifying impurities, a stability-indicating HPLC method is essential. The following protocol, developed and validated according to ICH guidelines, is highly efficient for separating ramipril from its impurities [3].

Parameter Specification
Objective Separation and quantification of ramipril and its impurities.
Column Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 0.2 g/L Sodium hexanesulfonate solution, pH adjusted to 2.7 with phosphoric acid
Mobile Phase B Acetonitrile
Flow Rate 1.5 mL/min
Detection DAD, 210 nm
Column Temperature 45 °C
Injection Volume 20 µL
Gradient Program Time (min) -> %B: 0 -> 25, 15 -> 60, 20 -> 25, 25 -> 25
Sample Concentration 0.5 mg/mL in solvent (Mobile Phase A : B = 1:1 (v/v))
Run Time < 25 minutes

Troubleshooting FAQs for Researchers

Based on the stability data, here are answers to common technical challenges:

  • How should I store the compound in the lab? The substance must be protected from moisture and stored at controlled room temperature. For long-term storage, a -20°C freezer under an inert atmosphere is recommended [4].

  • What solvents are suitable for preparing stock solutions? this compound is slightly soluble in acetonitrile, aqueous base, and methanol [4]. Methanol is commonly used for preparing standard solutions in analytical methods [1] [3].

  • My analysis shows unexpected impurities. What are they? The most likely candidates are ramiprilat and the diketopiperazine derivative [1]. Using the provided HPLC method will help confirm their identity. For definitive identification, HPLC-MS analysis is necessary [1].

  • Does the formulation process affect stability? Yes. The tableting process itself can deteriorate the stability of the active ingredient. Furthermore, the choice of excipients and the use of appropriate immediate packaging (blisters are required) are critical to ensuring stability in the final product [1].

The available information confirms that this compound shares the stability challenges of the ramipril class. The data and methods provided should offer a solid foundation for your experimental work.

References

Known Ramipril Degradation Products and Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Ramipril is susceptible to degradation under various stress conditions. The two primary degradation impurities are well-characterized.

Impurity Name Type Formation Condition Key Characteristics
Ramiprilat (Impurity E) [1] Hydrolysis product Hydrolytic degradation [2] [3] Diacid form; main active metabolite [1]
Ramipril Diketopiperazine (DKP) (Impurity D) [1] Cyclization product Solid-state, especially under heat and humidity; also occurs under dry air [2] [4] Intramolecular cyclization; potentially genotoxic and can form mutagenic N-nitroso metabolites [4]
Impurity L [1] Oxidation product of DKP Oxidation of Impurity D (ramipril DKP) [1] Hydroxy derivative of DKP; molecular ion at m/z 415 (M+1) [1]

The relationship between these primary degradation pathways can be visualized as follows:

ramipril_degradation Ramipril Ramipril Ramiprilat Ramiprilat Ramipril->Ramiprilat Hydrolysis DKP DKP Ramipril->DKP Cyclization (Heat/Humidity) Impurity_L Impurity_L DKP->Impurity_L Oxidation

Analytical Methods for Profiling and Identification

A validated stability-indicating HPLC method is crucial for separating and quantifying ramipril from its degradants.

Standard HPLC-UV Method for Stability Profiling

This method is suitable for routine stability testing and kinetic studies [2].

  • Column: LiChroCART with LiChrospher 100 RP-18 (250 mm × 4 mm, 5 μm) [2].
  • Mobile Phase: Acetonitrile/Phosphate buffer (0.035 mol/L, pH = 2.0) in a ratio of 65:35 (v/v) [2].
  • Flow Rate: 1.0 mL/min [2].
  • Detection: UV at 213 nm [2].
  • Injection Volume: 20 μL [2].
  • Sample Preparation: Dissolve in methanol to achieve a known concentration (e.g., 0.4 mg/mL for pure ramipril standard) [2].
HPLC-MS for Impurity Identification

For structural elucidation of unknown degradants, use LC-MS with the following parameters [2] [1]:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes [2].
  • Mass Range: m/z 150 to 600 or 150 to 1000 [2].
  • Mobile Phase (for MS): Methanol/water/formaldehyde (49:50:1, v/v/v) [2].
  • Flow Rate: 0.5 mL/min [2].

Stability and Formulation Troubleshooting

Understanding factors that affect stability is key to developing robust formulations.

Factor Impact on Ramipril Stability Recommended Control Strategy
Temperature Accelerates degradation; follows first-order kinetics [2] Store at recommended low temperatures; calculate shelf-life using Arrhenius equation [2]
Humidity Significant increase in degradation rate with higher relative humidity (RH) [2] Protect from moisture; use controlled environment during manufacturing and packaging [2]
Excipients Some (talc, starch, methylcellulose, HPMC) can stabilize pure ramipril [2] Conduct compatibility studies; avoid basic excipients that may catalyze degradation [5]
Packaging Tableting process reduces stability [2] Store tablets in blisters (better than bottles); do not crush or split tablets [2]
Manufacturing Process Dry processes (e.g., dry granulation) promote DKP formation [4] Use wet granulation with solvents like ethanol; consider forming a salt with calcium or sodium for enhanced stability [5]

Safety Profile of Degradation Products

The DKP degradant poses potential safety concerns that require careful monitoring.

  • Genotoxicity Potential: In silico (QSAR) models predict ramipril DKP could be carcinogenic and genotoxic [4]. In vitro micronucleus tests show it can be cytotoxic and aneugenic (causing chromosomal loss) at high concentrations (0.22 mg/mL), but not at typical human blood concentrations [4].
  • Mutagenicity via Nitrosation: While pure ramipril DKP is not directly mutagenic, it can react with nitrites in the acidic stomach environment to form N-nitroso metabolites [4]. These metabolites are mutagenic in vitro (Ames test with metabolic activation) [4].

The experimental workflow for assessing these risks involves:

safety_workflow A Generate DKP (Forced Degradation) B In silico Assessment (QSAR) A->B C Genotoxicity Test (In vitro Micronucleus) B->C D Nitrosation Assay (NAP Test) B->D F Risk Conclusion C->F E Mutagenicity Test (Ames Test) D->E E->F

Frequently Asked Questions

Q1: What is the most critical parameter to control during ramipril formulation to minimize DKP formation? A1: Control of moisture is paramount. DKP formation is accelerated by humidity [2]. Furthermore, employing wet granulation with ethanol during manufacturing, rather than dry processes, significantly reduces DKP formation [4] [5].

Q2: Are there any stability-indicating HPLC methods that can separate all known ramipril impurities? A2: Yes, gradient methods have been developed. One robust method uses an Inertsil ODS-3 column with a gradient of sodium perchlorate buffer (pH 2.6) and acetonitrile, which can separate ramipril, amlodipine, and multiple known impurities (A, B, C, D) in combination products [6].

Q3: Why is the DKP impurity considered a safety concern? A3: Ramipril DKP poses a potential dual risk: it shows genotoxic (aneugenic) effects at high concentrations in vitro, and it can be converted in the body into N-nitroso compounds, which are mutagenic [4]. This necessitates strict control of its levels in the final drug product.

References

1-epi-ramipril waste reduction synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary source of waste in traditional Ramipril synthesis? The primary waste stems from the formation of stereoisomeric impurities, particularly during the creation of the chiral fused bicyclic proline unit (2-azabicyclo[3.3.0]octane-3-carboxylate). This intermediate has eight possible stereoisomers, and traditional resolution methods discard over 50% of the material to isolate the single desired (cis endo 2S) form [1].

  • Q2: What are the main strategies to improve atom economy and reduce waste? Modern strategies move away from traditional resolution. The two most effective methods are:

    • Enzymatic Resolution: Using specific enzymes to selectively hydrolyze one enantiomer of a key intermediate, allowing for the separation and recycling of the desired stereoisomer [1].
    • Asymmetric Hydrogenation: Using chiral catalysts to directly synthesize the key chiral intermediate with high enantiomeric excess from a prochiral enamide, drastically reducing isomeric byproducts [2].
  • Q3: Beyond synthesis, what stability issues can lead to product loss? Ramipril is susceptible to degradation in the solid state, which can lead to impurities and reduced yield of the active pharmaceutical ingredient (API). The main degradation pathways are:

    • Hydrolysis: Formation of Ramiprilat, the active metabolite, and other hydrolytic products [3].
    • Intramolecular Cyclization: Formation of a diketopiperazine (DKP) derivative [3]. These reactions are accelerated by temperature and moisture, so stability profiling is crucial for process optimization [3].

Troubleshooting Guides

Guide 1: Low Optical Purity of the Bicyclic Intermediate

This is a critical failure point that leads to high levels of the 1-epi-Ramipril impurity.

  • Problem: The key intermediate, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, has low enantiomeric excess (ee).
  • Possible Causes & Solutions:
Possible Cause Solution / Recommended Protocol
Inefficient resolution of racemic mixture. Move from classical diastereomeric salt formation (e.g., with mandelic acid) to a more efficient enzymatic resolution protocol [1].
Inefficient asymmetric synthesis. Implement a high-performance asymmetric hydrogenation step [2].
  • Recommended Protocol: Enzymatic Resolution of (±)-2-Acetylamino-3-(2-oxo-cyclopentyl)-propionic Acid Ester [1]
    • Reaction Setup: Dissolve the racemic ester in demineralized water and purify the solution with activated charcoal.
    • Biocatalysis: Filter and add the immobilized enzyme Alkaline serine endopeptidase (e.g., Protex 6L) to the filtrate.
    • Reaction Control: Maintain the temperature between 24-26°C and adjust the pH to 6.2-6.8 using a sodium carbonate solution.
    • Monitoring & Isolation: Monitor the reaction for completion. The process will yield the desired (2S)-acetylamino acid in solution, while the unwanted (2R)-ester can be recovered and potentially racemized for reuse.

The following diagram illustrates the core strategies and their positioning in the synthetic workflow to minimize waste:

ramipril_strategies Start Start: Waste Reduction Synthesis CoreProb Core Problem: Low Optical Purity in Bicyclic Intermediate Start->CoreProb Strat1 Strategy 1: Asymmetric Hydrogenation Sub1 Key Step: Hydrogenation of Enamide 6 Strat1->Sub1 Strat2 Strategy 2: Enzymatic Resolution Sub2 Key Step: Resolution of Ester Intermediate (II) Strat2->Sub2 CoreProb->Strat1 CoreProb->Strat2 Detail1 Catalyst: Rh/DuanPhos S/C = 80,000 >99% ee Sub1->Detail1 Outcome1 Outcome: High-yield access to chiral amino ester 7 Detail1->Outcome1 Detail2 Enzyme: Alkaline serine endopeptidase pH 6.2-6.8, 24-26°C Sub2->Detail2 Outcome2 Outcome: Separation of (2S)-acid (I) and recovery of (2R)-ester (III) Detail2->Outcome2

Guide 2: Low Overall Yield in Final Coupling Step
  • Problem: The coupling reaction to form the final Ramipril molecule proceeds in low yield.
  • Possible Causes & Solutions:
Possible Cause Solution / Recommended Protocol
Solvent-induced epimerization. The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, DMSO) can promote racemization. [4].
Impure or unstable intermediates. The optical purity of the final product depends on the optical purity of the starting materials. Ensure intermediates are of high chiral purity and stored correctly [1].
  • Recommended Protocol: Solvent Selection for Coupling [4]
    • Preferred Solvents: Use solvent mixtures that minimize racemization. Examples from patents include combinations of ethyl acetate with hydrocarbons (e.g., n-hexane, cyclohexane) or acetonitrile.
    • Process: The coupling reaction is typically performed by activating the acid component (e.g., the alanine derivative) and reacting it with the chiral bicyclic amine. Conducting this reaction in the optimized solvent system helps suppress epimerization at the stereocenters.
    • Isolation: The final Ramipril can be isolated as a solid, often by forming a salt with a stabilizing acid like fumaric acid to improve solid-state stability [4].
Guide 3: Formation of Degradation Impurities in Final API
  • Problem: The synthesized Ramipril shows impurities after storage, indicating instability.
  • Possible Causes & Solutions:
Possible Cause Solution / Recommended Protocol
Exposure to moisture and heat. Ramipril is highly vulnerable to hydrolysis and intramolecular cyclization [3].
Incompatibility with excipients or packaging. The tableting process itself can destabilize the API if not properly controlled [3].
  • Recommended Protocol: Stability Profiling and Handling [3]
    • Storage Conditions: Store pure Ramipril and its intermediates in a cool, dry place. Protect from moisture by using sealed containers with desiccants.
    • Excipient Choice: While excipients like talc, starch, and methylcellulose can have a stabilizing effect, the tableting process introduces stress.
    • Final Product Form: For final dosage forms, store tablets in blisters (which offer better moisture protection than bottles) and do not split tablets, as this exposes the core to humidity [3].

Key Experimental Protocols for Waste Reduction

For a technical support center, having detailed, citable protocols is essential. Here are two modern methods that directly address the waste issue.

Protocol A: Asymmetric Hydrogenation for the Chiral Bicyclic Subunit [2]

This method is noted for its high efficiency and is used for ton-scale production.

  • Objective: Synthesize (S)-tert-butyl 2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoate with high ee.
  • Reaction:
    • Substrate: Enamide 6.
    • Catalyst System: Rhodium with DuanPhos ligand.
    • Conditions: High catalyst efficiency (Substrate/Catalyst ratio, S/C = 80,000).
    • Result: Achieves full conversion with >99% enantiomeric excess (ee).
  • Downstream Processing:
    • Hydrolysis: Treat the hydrogenation product with HCl.
    • Deprotection/Hydrogenation: Use Pd/C to remove protecting groups and yield the desired chiral fused-proline subunit of Ramipril.

Protocol B: Enzymatic Resolution of a Key Ester Intermediate [1]

This protocol provides a green and efficient method to obtain the optically pure intermediate.

  • Objective: Resolve (±)-alkyl 2-(acetylamino)-3-(2-oxocyclopentyl)propanoate to obtain (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid.
  • Reaction Setup:
    • Biocatalyst: Immobilized Alkaline serine endopeptidase (e.g., Protex 6L from Bacillus licheniformis).
    • Concentration: Dissolve the racemic ester in demineralized water.
    • Purification: Treat the solution with activated carbon and filter.
  • Reaction Control:
    • Temperature: Maintain at 20-30°C (optimally 24-26°C).
    • pH: Adjust and maintain pH between 6.0-7.0 (optimally 6.2-6.8) using a sodium carbonate solution.
  • Workflow & Outcome:
    • The enzyme selectively hydrolyzes the (2S)-ester to the (2S)-acid, which remains in the aqueous phase.
    • The unreacted (2R)-ester can be extracted and recovered.
    • This allows for the recycling of the unwanted enantiomer, dramatically reducing waste.

References

Ramipril Monitoring & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Overview: Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, heart failure, and to reduce cardiovascular risk [1] [2]. Its therapeutic effects are achieved by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced aldosterone secretion [3] [4].

Monitoring Parameters & Schedules

Consistent laboratory monitoring is crucial for patient safety. The tables below summarize the key parameters and recommended schedules based on clinical indications.

Table 1: Baseline Assessment (Required Before Initiation)

Parameter Purpose & Rationale
Blood Pressure Establish baseline to assess therapeutic efficacy and detect hypotension [5].
Serum Creatinine / eGFR Assess baseline renal function; ACE inhibitors can cause creatinine elevation and are contraindicated in certain renal conditions [1] [5].
Serum Potassium Establish baseline; ACE inhibitors reduce aldosterone and can cause hyperkalemia [1] [6] [5].
Serum Sodium Assess for hyponatremia, a caution for initiation [5].

Table 2: Ongoing Monitoring Schedule by Indication

Indication After Start/Dose Change (Timing) Once Stable (Frequency)

| Hypertension | BP: 1 month Renal Function & Electrolytes: 1-2 weeks [5] | Annually [5] | | Heart Failure | BP, Renal Function & Electrolytes: 1-2 weeks, then monthly for 3 months [5] | Every 6 months [5] | | Post-Myocardial Infarction | BP, Renal Function & Electrolytes: 1-2 weeks [5] | Annually [5] | Note: More frequent monitoring (e.g., within 5-7 days) is required for patients with other risk factors such as existing CKD, diabetes, or older age [5].

Troubleshooting Common Adverse Reactions

This section addresses frequent issues encountered during Ramipril therapy.

Table 3: Troubleshooting Frequent Adverse Reactions

Adverse Reaction Cause / Mechanism Management & Resolution
Dry Cough [1] [6] [3] Inhibition of bradykinin degradation leading to accumulation in lung tissues [1]. Often resolves within 1-4 weeks after discontinuation. Consider switching to an angiotensin II receptor blocker (ARB) if cough persists [1].
Hypotension [1] [6] Vasodilation and reduced peripheral resistance. Risk is higher with diuretics or dehydration [3]. For mild symptoms, advise slow position changes. Ensure patient is hydrated. For severe cases, dose reduction or discontinuation may be necessary [7].
Hyperkalemia [1] [6] Reduced aldosterone leading to decreased renal potassium excretion [4]. Review concurrent medications (e.g., potassium-sparing diuretics, supplements). See Table 4 for specific management based on potassium level and indication [5].
Increased Serum Creatinine [1] [6] Altered glomerular hemodynamics, particularly in susceptible patients. A small increase (<30%) is expected. Investigate other causes (e.g., volume depletion). For larger increases, see Table 4 [5].
Angioedema [1] [6] Bradykinin-mediated swelling, potentially life-threatening. Discontinue Ramipril immediately and seek urgent medical attention. Do not re-challenge [6] [7].

Table 4: Management of Abnormal Laboratory Findings

Finding Recommended Action
Hyperkalemia (Heart Failure)
• K+ 5.0 – 5.5 mmol/L Continue ACEi. Investigate other causes. Review concurrent medications [5].
• K+ 5.5 – 6.0 mmol/L Stop ACEi and seek specialist advice [5].
• K+ > 6.0 mmol/L Stop ACEi and other potassium-elevating drugs. Seek urgent specialist advice [5].
Hyperkalemia (Hypertension)
• K+ 5.0 – 5.9 mmol/L Investigate other causes. Stop/reduce potassium-sparing diuretics. If persists, reduce ACEi dose and recheck in 5-7 days [5].
• K+ > 6.0 mmol/L Stop ACEi and other potassium-elevating drugs. Seek urgent specialist advice [5].
Renal Function Deterioration

| • eGFR ↓ < 25% • Creatinine ↑ < 30% | Continue ACEi. Recheck renal function in 1-2 weeks [5]. | | • eGFR ↓ > 25% • Creatinine ↑ > 30% | Re-measure within 1-2 weeks. Investigate volume depletion. Stop/reduce nephrotoxic drugs/diuretics. If persists, stop or reduce ACEi dose [5]. |

Experimental Protocol for Reaction Monitoring

For researchers studying Ramipril or its derivatives, here is a generalized protocol for monitoring biochemical and oxidative stress parameters, adapted from an animal study [8].

Aim: To evaluate the effects of Ramipril on oxidative stress and cardiac tissue remodeling. Model: Adjuvant-induced arthritis (AIA) in female Lewis rats (a model with systemic inflammation and cardiac involvement) [8]. Study Groups:

  • Control (vehicle)
  • Ramipril alone (10 mg/kg/day)
  • Disease model (AIA-induced)
  • Disease model + Ramipril (10 mg/kg/day) Treatment: Oral administration for 28 days [8]. Methodologies & Key Analyses:
  • Oxidative Stress: Measure tissue levels of 4-hydroxynonenal (HNE)-protein adducts in serum and left ventricular tissues via ELISA to assess lipid peroxidation [8].
  • Enzyme Activity: Assess cardiac mitochondrial NADP+-isocitrate dehydrogenase (mNADP-ICDH) activity spectrophotometrically by monitoring NADP+ reduction [8].
  • Tissue Fibrosis: Quantify expression of pro-fibrotic markers (e.g., type I collagen, connective tissue growth factor) and Angiotensin II Type 1 Receptor (AT1R) in left ventricular tissues via Western Blot [8].
  • General Monitoring: Track arthritis severity scores and paw diameter throughout the study [8].

Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the drug's mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).

framework Start Study Initiation Grouping Randomize Animal Groups Start->Grouping G1 Control (Vehicle) Grouping->G1 G2 Ramipril Only Grouping->G2 G3 Disease Model (AIA) Grouping->G3 G4 Disease Model + Ramipril Grouping->G4 Dosing Oral Dosing (28 days) G1->Dosing G2->Dosing G3->Dosing G4->Dosing Sacrifice Termination & Sample Collection Dosing->Sacrifice Analysis Biomarker Analysis Sacrifice->Analysis A1 Oxidative Stress (HNE-protein adducts, ELISA) Analysis->A1 A2 Enzyme Activity (mNADP-ICDH, Spectrophotometry) Analysis->A2 A3 Tissue Fibrosis (AT1R, Collagen, Western Blot) Analysis->A3 Data Data Synthesis & Conclusion A1->Data A2->Data A3->Data

raas Liver Liver releases Angiotensinogen Renin Renin (from kidney) cleaves Angiotensinogen Liver->Renin Ang1 Angiotensin I Renin->Ang1 ACE Angiotensin- Converting Enzyme (ACE) Ang1->ACE Ang2 Angiotensin II ACE->Ang2 ACEi Ramipril (ACE Inhibitor) ACEi->ACE  INHIBITS Effects Vasoconstriction Aldosterone Release (Sodium/Water Retention) Cardiac Remodeling Ang2->Effects

Key Considerations for Researchers

  • Structural Analogs: The adverse reaction profile of ACE inhibitors can be influenced by their chemical structure (e.g., dicarboxyl vs. phosphonate group) [9]. This is critical when investigating analogs like 1-epi-ramipril.
  • Beyond Blood Pressure: Research indicates Ramipril has cardioprotective effects beyond lowering blood pressure, including attenuating oxidative stress and improving mitochondrial bioenergetics, which are valuable endpoints for experimental studies [8] [10].
  • Consult Official Sources: For definitive pharmacokinetic data, drug interaction profiles, and formal prescribing information, always refer to the full package insert [7].

References

Troubleshooting Guide: Common Chiral Resolution Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent problems, their potential causes, and recommended solutions based on established chiral resolution principles [1] [2] [3].

Problem Possible Causes Suggested Solutions
Low Enantiomeric Excess (ee) Incorrect resolving agent, insufficient crystal formation, racemization during process Screen other chiral resolving agents (e.g., mandelic acid derivatives); optimize crystallization conditions (solvent, temperature); minimize exposure to basic conditions/high heat [1] [3]
Low Yield of Target Epimer Non-optimal diastereomer solubility, kinetic vs. thermodynamic control Identify solvent where diastereomeric salts have maximum solubility difference; fine-tune crystallization rate [1] [2]
Process-Induced Racemization High temperature, extreme pH, reactive coupling reagents Use reduced-racemization coupling protocols with additives like HOBt or HOAt; avoid strong bases during steps with acidic protons alpha to carbonyl [3]
Difficulty Scaling Up Chromatography is expensive, complex membranes have low surface area Transition from chiral HPLC to diastereomeric salt crystallization; explore emerging physical methods like chiral membranes for initial separation [2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating 1-epi-ramipril from its desired stereoisomer? The separation relies on chiral resolution, where a racemic mixture is separated into its enantiomers. For this compound, the most common method involves converting the racemic mixture into a pair of diastereomeric salts by reacting it with an enantiopure chiral resolving agent (e.g., a chiral acid or base). These diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like crystallization. The pure enantiomer is then regenerated from the separated salt [1].

Q2: Beyond traditional methods, what are some unconventional approaches for chiral resolution? Recent research explores several avant-garde approaches triggered by external stimuli:

  • Chiral Selective Membranes: Microporous membranes are functionalized with chiral selectors (e.g., chiral MOFs, custom oligomers) that act as enantioselective filters, allowing one enantiomer to pass through more readily than the other [2].
  • Chiral-Induced Spin Selectivity (CISS): This phenomenon exploits the connection between electron spin and molecular chirality. It can be used for an additive-free crystallization approach, where the spin-polarized electrons interact differently with each enantiomer, influencing their crystallization behavior [2] [4].
  • Enantioselective Adsorption: Using homochiral materials like Metal-Organic Frameworks (MOFs) or porous organic cages as solid-state hosts. These materials can selectively adsorb one enantiomer from a racemic mixture through favorable host-guest interactions within their chiral cavities [2].

Q3: How can we prevent racemization during the synthesis or processing of peptide-based drugs like ramipril? Racemization is a critical side reaction during activation and coupling of amino acid derivatives. Key strategies to suppress it include:

  • Using Suppressive Additives: Adding HOBt (Hydroxybenzotriazole), 6-Cl-HOBt, or HOAt (1-Hydroxy-7-azabenzotriazole) during the coupling reaction [3].
  • Employing Specialized Protecting Groups: For residues particularly prone to racemization like histidine and cysteine, using side-chain protecting groups (e.g., methoxybenzyl for histidine) can greatly reduce racemization [3].
  • Optimizing Reaction Conditions: Coupling at lower temperatures and avoiding strong bases can minimize the abstraction of the alpha-proton, which leads to racemization [3].

Experimental Protocols for Chiral Resolution

Since a direct protocol for this compound is not available, here are detailed methodologies for two key techniques, adapted from general principles for your specific application.

Protocol 1: Diastereomeric Salt Crystallization This is a classic and widely used preparative method [1].

  • Screening of Resolving Agents: Dissolve racemic this compound in a suitable solvent (e.g., toluene, ethanol, or a mixture like toluene/methanol). In separate experiments, add equimolar amounts of different chiral acids (e.g., (S)-mandelic acid, ditoluoyl-tartaric acid, or camphorsulfonic acid).
  • Salt Formation and Crystallization: Heat the mixtures to form clear solutions, then allow them to cool slowly to room temperature. Promote crystallization by scratching or seeding. Observe for crystal formation and monitor the yield and efficiency over time.
  • Isolation and Analysis: Filter the precipitated diastereomeric salt. Analyze the enantiomeric purity (ee) of the crystals using an analytical method like chiral HPLC or capillary electrophoresis.
  • Regeneration of Enantiomer: Liberate the pure this compound from the salt by treating the crystals with a mild base (e.g., sodium hydroxide solution) in a suitable solvent, followed by extraction and purification.
  • Recycling the Mother Liquor: The undesired enantiomer remaining in the mother liquor can be recycled by subjecting it to racemization (e.g., using hydrochloric acid in toluene at elevated temperature) to re-form the racemic mixture for another resolution cycle [1].

Protocol 2: Chiral Chromatography (Analytical & Preparative Scale) This is essential for both analysis and small-scale preparation [2] [4].

  • Column Selection: Select a chiral stationary phase (CSP) column known to separate ACE inhibitors or compounds with similar structure. Common CSPs include polysaccharide-based (e.g., Chiralpak AD-H, AS-H) or macrocyclic glycopeptide-based (e.g., Chirobiotic T) columns.
  • Mobile Phase Optimization: Prepare the mobile phase, typically a mixture of hexane and an alcohol like ethanol or isopropanol. For acidic or basic compounds, small percentages of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed to improve peak shape. Systematically vary the alcohol ratio and additive concentration to achieve baseline separation.
  • System Setup and Calibration: Equilibrate the HPLC system with the chosen mobile phase at the recommended flow rate. Inject a small sample of racemic this compound to determine the retention times and resolution factor for the two epimers.
  • Preparative Separation: Once analytical conditions are optimized, scale up to a preparative chiral HPLC column. Inject a concentrated sample solution and collect the eluent corresponding to the peak of the desired this compound epimer.
  • Product Recovery: Remove the mobile phase solvents by evaporation under reduced pressure to isolate the purified epimer. Analyze the collected fraction by analytical chiral HPLC to confirm its purity.

Workflow and Pathway Diagrams

The following diagrams illustrate the core logical pathway for chiral resolution and a specific recycling strategy mentioned in the troubleshooting guide.

Diagram 1: The core pathway for obtaining a pure epimer through diastereomeric salt formation and separation.

G ML Mother Liquor (Contains Unwanted Epimer) R1 Racemization Step (e.g., HCl in Toluene, Heat) ML->R1 R2 Reformed Racemic Mixture R1->R2 R3 Recycle Back to Resolution Process R2->R3

Diagram 2: The "Recycle" part of the RRR (Resolution-Recycle-Racemization) strategy, which minimizes material waste.

References

Chemical Profile of Ramipril EP Impurity I

Author: Smolecule Technical Support Team. Date: February 2026

This impurity is a stereoisomer of the active pharmaceutical ingredient (API) Ramipril. The table below summarizes its key identifiers.

Property Description
Chemical Name (2R)-Ramipril; Ramipril 2-Epimer; Ramipril (S,R-S,S,S)-Isomer [1]
CAS Number 129939-65-7 [1]
Molecular Formula C₂₃H₃₂N₂O₅ [1]
Molecular Weight 416.51 g/mol [1]
Related API Ramipril [1]
IUPAC Name (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1]

Analytical Methods for Impurity Control

Precise analytical methods are critical for separating, identifying, and quantifying this impurity. Here are two established chromatographic approaches.

1. Gradient HPLC Method for Impurity Profiling This method is optimized for the simultaneous separation of Ramipril and its specified impurities, suitable for quality control testing [2].

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 (150 mm × 4.6 mm, 3 µm) [2]
    • Mobile Phase A: 0.2 g/L Sodium hexanesulfonate, pH adjusted to 2.7 with phosphoric acid [2]
    • Mobile Phase B: Acetonitrile [2]
    • Flow Rate: 1.5 mL/min [2]
    • Detection: DAD at 210 nm [2]
    • Column Temperature: 45 ± 1 °C [2]
    • Injection Volume: 20 µL [2]
  • Gradient Program: | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | | :--- | :--- | :--- | | 0 | 90 | 10 | | 5 | 90 | 10 | | 15 | 50 | 50 | | 20 | 50 | 50 | | 21 | 90 | 10 | | 25 | 90 | 10 |

  • Sample Preparation:

    • Test Solution: Prepare a solution with a concentration of 0.5 mg/mL of Ramipril in the solvent [2].
    • Solvent: Mobile Phase A and Mobile Phase B in a 1:1 (v/v) ratio [2].

2. Stability-Indicating HPLC Method This method is useful for stability studies and can also be used for the identification of major degradation products like the diketopiperazine derivative (Impurity D) [3].

  • Chromatographic Conditions:
    • Column: LiChroCART with LiChrospher 100 RP-18 (250 mm × 4 mm, 5 µm) [3]
    • Mobile Phase: Acetonitrile / Phosphate Buffer (0.035 mol/L, pH = 2.0) in a 65:35 (v/v) ratio [3]
    • Flow Rate: 1.0 mL/min [3]
    • Detection: UV at 213 nm [3]
    • Injection Volume: 20 µL [3]

Synthesis and Formation Pathway

Ramipril EP Impurity I is a stereoisomeric impurity, and controlling its levels is closely tied to the synthetic route of Ramipril itself. The optical purity of a key intermediate, (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate, is critical. Inadequate control during synthesis can lead to the incorporation of the undesired (R,R,R)-isomer, ultimately resulting in the formation of Ramipril EP Impurity I in the final API [4].

The diagram below illustrates the logical relationship in impurity control, connecting the synthetic starting point to the final analytical verification.

G Start Synthesis of Ramipril Int1 Intermediate Purity (esp. (S,S,S)-isomer) Start->Int1 Int2 Formation of Ramipril EP Impurity I (2R Stereoisomer) Int1->Int2 If not controlled End Quality-Assured API Int2->End Must be within limits Process Process Control Process->Int1 Ensures Analysis Analytical Verification (HPLC, LC-MS) Analysis->Int2 Detects & Quantifies

Commercial Sourcing of Reference Standards

For analytical work, the impurity is available as a reference standard from chemical suppliers. The table below lists available sources.

Supplier Catalog Number Packs Available Price Notes
SynThink Chemicals [1] SA31309 100 mg, 250 mg $995 (100 mg) Provides CoA & characterization data (1H-NMR, Mass, HPLC, IR, TGA)
ClearSynth [5] CS-O-08076 10 MG, 100 MG Please Enquire -
BOC Sciences [6] Custom Custom synthesis Please Enquire Purity >95%

Frequently Asked Questions (FAQs)

Q1: Why is controlling Ramipril EP Impurity I important in drug development? Controlling this and other impurities is mandatory per regulatory guidelines (e.g., ICH) to ensure the safety, efficacy, and quality of the final drug product. All individual impurities at or above 0.2% must be identified and characterized [7].

Q2: What are the main degradation pathways for Ramipril that I should consider? Ramipril is prone to two primary degradation pathways:

  • Hydrolysis: Forms Ramiprilat (Ramipril EP Impurity E) [7] [3].
  • Intramolecular Cyclization: Forms the diketopiperazine derivative (Ramipril EP Impurity D) [7] [3]. The impurity discussed here is a stereoisomer, not a degradation product.

Q3: What analytical techniques are used for structural elucidation of unknown impurities? A combination of techniques is used. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for initial identification and determining molecular weight [7]. For definitive confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to elucidate the detailed molecular structure [7].

References

Ramipril's Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor. Its biological activity is centered on the Renin-Angiotensin-Aldosterone System (RAAS), a key pathway for blood pressure regulation. The diagram below illustrates this mechanism [1] [2].

ramipril_pathway Ramipril Mechanism of Action in RAAS Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Cleaved by Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II Converted by ACE ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Release Aldosterone_Release Angiotensin_II->Aldosterone_Release Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Release->Sodium_Water_Retention Bradykinin Bradykinin Bradykinin_Inactivation Bradykinin->Bradykinin_Inactivation Metabolized by ACE Vasodilation Vasodilation Bradykinin->Vasodilation Ramipril Ramipril Ramiprilat Ramiprilat Ramipril->Ramiprilat Metabolized to Active Form Ramiprilat->ACE Inhibits

Ramipril's Pharmacological Profile

The tables below summarize key experimental data and clinical information for ramipril.

Table 1: Pharmacokinetic Properties of Ramipril and its Active Metabolite [1] [2]

Property Ramipril (Prodrug) Ramiprilat (Active Metabolite)
Bioavailability 50-60% 44% (compared to IV)
Peak Plasma Time ~1 hour 2-4 hours
Protein Binding ~73% ~56%
Metabolism Liver (esterases), Kidneys Not applicable
Elimination Half-life N/A (rapid conversion) Multi-phasic: 9-18 hours (apparent elimination)
Route of Elimination Urine (60%), Feces (40%) Urine (primarily)

Table 2: Clinical Dosage, Efficacy, and Adverse Effects [3] [1]

Aspect Details
FDA-Approved Indications Hypertension; Heart failure (post-MI); Cardiovascular risk reduction in patients >55 years [1].
Common Adult Starting Dose Hypertension: 2.5 mg once daily. HFrEF: 1.25-2.5 mg once daily [1].
Key Efficacy Data In a clinical trial, Ramipril 10 mg reduced supine systolic BP by 11.8 mmHg. It demonstrated 71% ACE inhibition vs. 48% for enalapril 20 mg [4].
Common Side Effects Dry cough, dizziness, headache, weakness, tiredness [3] [1].
Serious Adverse Effects Angioedema, hyperkalemia, hypotension, impaired renal function [3] [1].

Key Experimental Protocols for Studying Ramipril

To contextualize the data, here are methodologies from cited research on ACE inhibitors like ramipril.

  • Cough Reflex Sensitivity (Capsaicin/Citric Acid Challenge): This test measures cough sensitivity. Participants inhale increasing concentrations of capsaicin or citric acid via a nebulizer. The outcome is the concentration causing 2 or 5 coughs (C2, C5). This protocol was used to compare the tussive effects of different ACE inhibitors [5].
  • Airway Inflammation Assessment (FeNO): Fractional exhaled Nitric Oxide (FeNO) is a non-invasive biomarker for airway inflammation. It is measured with an electrochemical analyzer while the subject exhales at a constant flow rate. Studies show ramipril significantly increases FeNO levels, indicating pro-inflammatory activity in the airways [5].
  • Pharmacokinetic Analysis: Blood samples are collected at predetermined times after drug administration. Key parameters like Cmin (minimum concentration) and AUC (Area Under the Curve, a measure of total drug exposure) are calculated for both the prodrug and its active metabolite [5].

References

Ramipril and Ramiprilat: Documented Potency and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative data available for ramipril and its active metabolite, which are relevant for understanding the context of ACE inhibition potency [1] [2] [3].

Parameter Ramipril (Prodrug) Ramiprilat (Active Metabolite)
Bioavailability 50-60% (oral) [1] [3] 44% (after oral administration of ramipril) [3]
Protein Binding ~73% [1] [3] ~56% [1] [3]
Therapeutic Concentration (Ramiprilat) Information Missing 1 - 40 ng/mL [2]
Toxic Concentration (Ramiprilat) Information Missing > 600 ng/mL (indicated range) [2]
Elimination Half-life (Terminal Phase) Information Missing > 50 hours [1] [3]

Experimental Protocols for Potency Assessment

While data on 1-epi-ramipril is unavailable, established methodologies from the search results can guide how such potency is typically measured.

  • In Vitro ACE Inhibition Assay: The core method for determining IC50 values involves incubating ACE enzyme (e.g., from rabbit lung or recombinant human ACE) with a synthetic substrate like Hippuryl-Histidyl-Leucine (HHL). The reaction is run with and without the inhibitor (e.g., ramiprilat), and the formation of hippuric acid is measured, often via HPLC with UV or MS detection. The concentration of inhibitor that reduces hippuric acid formation by 50% is the IC50, a standard measure of potency [2].
  • Bioanalytical Method (LC-MS/MS): To support pharmacokinetic and tissue level studies, a robust quantitative method is essential. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be developed for simultaneous quantification of ramipril and ramiprilat in biological samples like serum or plasma. The method typically involves protein precipitation, chromatographic separation, and detection using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity [2].

Mechanism of Action and Signaling Pathway

Ramipril is a prodrug, and its active form, ramiprilat, is a potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE) [1] [3]. The following diagram illustrates the signaling pathways it affects.

G cluster_paths AngI Angiotensin I (Inactive) ACE Angiotensin-Converting Enzyme (ACE) AngI->ACE AngII Angiotensin II (Active) AT1R AT1 Receptor AngII->AT1R ACE->AngII InactivePeptides Inactive Peptides ACE->InactivePeptides Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE Effects Physiological EffectsVasoconstrictionAldosterone ReleaseBlood Pressure ↑ AT1R->Effects Ramiprilat Ramiprilat Ramiprilat->ACE  Inhibits BradykininBreakdown Breakdown of Bradykinin Ramiprilat->BradykininBreakdown  Prevents

Figure 1: Mechanism of ACE Inhibition by Ramiprilat. Ramiprilat inhibits ACE, blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II and preventing the breakdown of the vasodilator bradykinin [1] [4] [5].

References

1-epi-ramipril efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

A Path Forward for Research

For researchers aiming to validate the efficacy of 1-epi-ramipril, the most viable approach is to conduct new experimental studies. The well-established clinical data for ramipril can serve as a foundational benchmark for comparison.

Here is a summary of key efficacy data for ramipril from clinical trials, which could inform your experimental design and comparison goals.

Indication / Context Reported Efficacy of Ramipril Source / Study Details
Heart Failure (HF) Associated with the lowest incidence of all-cause mortality in a network meta-analysis of ACE inhibitors [1]. Network meta-analysis of 29 RCTs [1].
Heart Failure after Myocardial Infarction 27% relative risk reduction in all-cause mortality vs. placebo; survival benefit sustained in long-term follow-up [2]. Acute Infarction Ramipril Efficacy (AIRE) study [2].
Hypertension 5 mg once daily dose shown to be effective in reducing blood pressure [3]. A double-blind, placebo-controlled trial [3].
Atherosclerosis (In Vitro) Inhibits high glucose-stimulated up-regulation of adhesion molecules (ICAM-1, VCAM-1) in human umbilical vein endothelial cells [4]. Cell culture study investigating molecular mechanisms [4].

Proposed Experimental Pathways for Validation

To objectively compare this compound against ramipril, your experimental plan could include the following methodologies, drawing from the protocols used to establish the efficacy of the parent compound.

  • In Vitro Mechanism and Potency Profiling

    • ACE Inhibition Assay: The core mechanism of ramipril is the inhibition of Angiotensin-Converting Enzyme (ACE) [5]. A standard protocol would involve determining and comparing the half-maximal inhibitory concentration (IC50) of this compound and ramipril against purified or cellular ACE. A higher IC50 for the epimer would suggest lower potency.
    • Cell-Based Signaling Studies: As shown in research on ramipril, you can investigate the effect of this compound on specific cellular pathways [4]. For example, you could examine its ability to inhibit the ERK1/2 MAPK signaling pathway in endothelial cells under high glucose conditions. The experimental workflow for this can be summarized as follows:

    f start Start: HUVEC Culture cond High Glucose (HG) Stimulation start->cond pre Pre-treatment with This compound or Ramipril cond->pre meas Measurement of: - ICAM-1/VCAM-1 Expression - ERK1/2 Phosphorylation pre->meas end Analysis: Compare inhibitory effects of compounds meas->end

    • Comparative Molecular Binding: Use techniques like X-ray crystallography or molecular docking simulations to visualize and compare the binding interactions and affinity of this compound and ramipril with the ACE active site. A difference in binding stability could explain efficacy variations.
  • In Vivo Efficacy and Safety Studies

    • Hypertension Models: Employ established animal models of hypertension (e.g., spontaneously hypertensive rats). The protocol would involve treating groups of animals with this compound, ramipril, or a control, and then monitoring changes in systolic, diastolic, and mean arterial pressure over time, using the known effective dose of 5 mg as a reference [3].
    • Heart Failure and Post-MI Survival Models: To assess impact on mortality and cardiac function, as seen in the AIRE study [2], use animal models of heart failure or myocardial infarction. The primary endpoint would be all-cause mortality, with secondary endpoints including cardiac function parameters and biomarkers.
    • Safety and Toxicity Profiling: Concurrently, monitor for known ACE inhibitor side effects [1], such as the incidence of dry cough and indicators of renal function, to build a preliminary safety profile for the epimer.

References

Structural and Identification Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and basic properties of 1-epi-ramipril and the active pharmaceutical ingredient (API) ramipril.

Property This compound (Impurity) Ramipril (API)
IUPAC Name (2S,3aS,6aS)-1-((S)-2-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1] (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [2] [3]
CAS Number 104195-90-6 [1] 87333-19-5 [3]
Molecular Formula C₂₃H₃₂N₂O₅ [1] C₂₃H₃₂N₂O₅ [2] [3]
Molecular Weight 416.51 g/mol [1] 416.51 g/mol [2] [3]
Stereochemistry (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-... configuration [1] (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-... configuration [3]
Status Stereoisomer impurity [1] [3] Therapeutically active form [3]
Melting Point 45 - 50 °C [1] 107 °C [3]
Solubility Slightly soluble in acetonitrile, aqueous base, methanol [1] Information not specific in search results
Physical Form White to Off-White solid [1] White solid [3]

The core difference lies in the configuration at a single chiral center in the "ethoxycarbonyl-3-phenylpropyl" chain. Ramipril API has the (S) configuration at this center, while this compound has the (R) configuration [1] [3]. This single change is sufficient to classify it as a relevant impurity [3].

Experimental Protocols for Analysis and Separation

While direct performance data is limited, the search results provide insights into established methods for analyzing and purifying ramipril stereoisomers, which are critical for ensuring the final drug product is free of impurities like this compound.

  • Enantioselective Analysis with Biosensors: An amperometric biosensor based on L-amino acid oxidase has been developed for the enantioselective analysis of S-ramipril. This method can discriminate the active S-enantiomer from the less active R-enantiomer.

    • Working Range: 0.2 - 100 μmol/L for S-ramipril.
    • Limit of Detection: 107 nmol/L for S-ramipril.
    • Enantioselectivity: The biosensor demonstrated selectivity against D-proline and other interferents.
    • Application: Suitable for the analysis of S-enantiomers in raw materials and tablet formulations [4].
  • Industrial Crystallization for Purification: A patented process describes obtaining optically pure ramipril (≥99.9%) by crystallizing impure mixtures containing up to 20% undesired diastereomers.

    • Solvents: The process uses specific solvents or mixtures, including methyl formate, nitroalkanes (e.g., nitromethane), acetals (e.g., dimethoxymethane), and ethers (e.g., diisopropyl ether) [5] [6].
    • Objective: This method is designed on an industrial scale to remove stereoisomeric impurities and obtain the pure, active form of ramipril [5].
  • Potentiometric Determination: Ion-Selective Electrodes (ISEs) have been fabricated using ramipril-based ion-pair complexes for analytical determination.

    • Sensitivity: The electrodes provide a sensitivity of 53 ± 0.5–54 ± 0.5 mV per concentration decade.
    • Linear Range: 1.0 × 10⁻² – 1.0 × 10⁻⁵ mol L⁻¹.
    • Application: These electrodes have been used to determine ramipril content in pharmaceutical formulations using direct potentiometry [7].

Mechanism of Action and Stereospecificity

Understanding why the stereochemistry is so critical requires looking at the mechanism of action of ramipril. The following diagram illustrates the pathway through which ramipril lowers blood pressure and where the stereospecific interaction occurs.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Inactive_Products Inactive_Products Angiotensin_II->Inactive_Products ACE (Alternative Path) ACE ACE Ramiprilat Ramiprilat ACE->Ramiprilat Inhibited by Ramipril Ramipril Ramipril->Ramiprilat Esterase Hydrolysis

The active metabolite, ramiprilat, is a potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE) [2]. The interaction with the enzyme's active site is highly stereospecific. The specific (S,S,S,S,S)-configuration of the API is essential for optimal binding and inhibition. The altered spatial arrangement in this compound, with its (R) configuration at a key center, would result in a poor fit at the enzyme's active site, rendering it significantly less active or inactive [4] [3].

Key Takeaways for Researchers

  • Core Difference: this compound is a stereoisomer of the active drug, differing only in the (R) versus (S) configuration at one specific chiral center in its structure.
  • Primary Impact: This structural change is sufficient to classify this compound as a process-related impurity that must be controlled and minimized in the final Active Pharmaceutical Ingredient (API), as it lacks the intended therapeutic activity.
  • Analytical Focus: The available experimental data underscores that the primary "comparison" in R&D and quality control is not of performance, but of identity and purity, utilizing sophisticated chiral analytical and purification techniques.

References

1-epi-ramipril analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Core Analytical Techniques for Ramipril

The tables below summarize well-validated methods for Ramipril, which can serve as a reference for validating a method for its isomer, 1-epi-ramipril.

Table 1: Bioanalytical LC-MS/MS Method for Simultaneous Estimation in Human Plasma

Parameter Description
Analytes Ramipril and Hydrochlorothiazide [1]
Instrument Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
Mass Detection Electrospray Ionization (ESI), positive mode for Ramipril, negative for HCTZ; MRM mode [1]
Chromatography Enable C18 G column (150 mm × 4.6 mm, 5 μm) [1]
Mobile Phase Methanol:0.1% formic acid in water (85:15) [1]
Flow Rate 0.5 mL/min [1]
Sample Prep Liquid-liquid extraction with methyl tertiary butyl ether:dichloromethane (85:15) [1]
Linearity Range 2–170 ng/mL for Ramipril [1]
Validation Selectivity, matrix effect, recovery, stability; Precision & Accuracy within ±15% (±20% at LLOQ) [1]

Table 2: Stability-Indicating HPLC Methods for Pharmaceutical Formulations

Parameter Method 1: Quality Control (Tablets) [2] Method 2: Solid-State Stability [3]
Application Quantitative determination, Impurities, Dissolution [2] Stability profiling of pure RAM and tablets [3]
Instrument HPLC with Diode Array Detector (DAD) [2] HPLC-UV [3]
Detection Wavelength 210 nm [2] 213 nm [3]
Chromatography C18 column (e.g., Inertsil ODS-3, Acclaim 120 C18) [2] LiChrospher 100 RP-18 column [3]
Mobile Phase Gradient with 0.2 g/L sodium hexanesulfonate (pH 2.7) and Acetonitrile [2] Isocratic Acetonitrile/Phosphate buffer (0.035 mol/L, pH 2.0) (65:35, v/v) [3]
Flow Rate 1.5 mL/min (Impurities), Not specified (Assay) [2] 1.0 mL/min [3]
Key Validation Aspects ICH guidelines; resolution from impurities; green chemistry principles [2] First-order degradation kinetics; identification of degradants (Ramiprilat, diketopiperazine) via HPLC-MS [3]

Experimental Protocol for Method Adaptation

To develop a method for this compound, you can adapt the established protocols with a focus on separation from Ramipril and other potential isomers. The workflow below outlines the key stages of this process.

Literature Review & Method Selection Literature Review & Method Selection HPLC/LC-MS/MS Method Development HPLC/LC-MS/MS Method Development Literature Review & Method Selection->HPLC/LC-MS/MS Method Development Critical Step: Separation Optimization Critical Step: Separation Optimization HPLC/LC-MS/MS Method Development->Critical Step: Separation Optimization Full Method Validation (ICH Q2(R1)) Full Method Validation (ICH Q2(R1)) Critical Step: Separation Optimization->Full Method Validation (ICH Q2(R1)) Application: Analysis of this compound Application: Analysis of this compound Full Method Validation (ICH Q2(R1))->Application: Analysis of this compound

Here are the detailed steps for the workflow:

  • Literature Review & Method Selection: The most relevant techniques from the search results are HPLC with UV/DAD detection for formulation analysis and LC-MS/MS for high sensitivity and specificity, especially in complex matrices [1] [2] [3].
  • HPLC/LC-MS/MS Method Development:
    • Column Selection: Use a C18 column, as proven effective in multiple studies [1] [4] [2]. For separating stereoisomers, consider a chiral stationary phase.
    • Mobile Phase Optimization: A buffered mobile phase at low pH (e.g., pH 2.0-2.7) is critical for good peak shape and separation [2] [3]. The use of ion-pair reagents (e.g., sodium hexanesulfonate) can also be beneficial [2].
    • Detection: A DAD detector is standard. For identification and confirmation, LC-MS/MS is superior [1] [3].
  • Critical Step: Separation Optimization: The core challenge is resolving this compound from ramipril and other process impurities. Systematically vary parameters like mobile phase composition, gradient program, column temperature, and flow rate to achieve baseline separation.
  • Full Method Validation (ICH Q2(R1)): Once developed, the method must be validated. Key parameters to establish include:
    • Specificity/Selectivity: Demonstrate separation from all potential impurities and degradation products [2] [3].
    • Linearity and Range: Prepare calibration curves over the intended concentration range [1] [4].
    • Accuracy and Precision: Determine through recovery studies and repeated analysis [1].
    • Limit of Detection (LOD) and Quantification (LOQ) [4].
    • Robustness: Evaluate the method's resilience to small, deliberate changes in parameters.

Key Considerations for this compound Analysis

Developing a method for an isomer presents unique challenges. The diagram below maps the strategic approach and critical factors for success.

Analytical Goal Analytical Goal Strategic Approach Strategic Approach Analytical Goal->Strategic Approach Quantify Impurity Quantify Impurity Analytical Goal->Quantify Impurity Stability Studies Stability Studies Analytical Goal->Stability Studies Dissolution Testing Dissolution Testing Analytical Goal->Dissolution Testing Critical Factors Critical Factors Strategic Approach->Critical Factors HPLC-UV/DAD (Formulations) HPLC-UV/DAD (Formulations) Strategic Approach->HPLC-UV/DAD (Formulations) LC-MS/MS (Biomatrices/Confirmation) LC-MS/MS (Biomatrices/Confirmation) Strategic Approach->LC-MS/MS (Biomatrices/Confirmation) Chiral HPLC (Isomer Separation) Chiral HPLC (Isomer Separation) Strategic Approach->Chiral HPLC (Isomer Separation) A: Column Chemistry & Selectivity A: Column Chemistry & Selectivity Critical Factors->A: Column Chemistry & Selectivity Primary B: Stability-Indicating Property B: Stability-Indicating Property Critical Factors->B: Stability-Indicating Property Essential C: MS Detection for Specificity C: MS Detection for Specificity Critical Factors->C: MS Detection for Specificity Confirmatory

  • Column Chemistry is Key: The separation of this compound from ramipril will be highly dependent on the specific column chemistry (type of C18 ligand, silica purity, etc.) [2]. A chiral column may be necessary for complete resolution.
  • Stability-Indicating Property: Ensure the method can separate this compound from Ramipril's known degradation products, such as ramiprilat and the diketopiperazine derivative [3]. Forcing studies under acid, base, oxidative, thermal, and photolytic stress are essential [4] [3].
  • Leverage Mass Spectrometry: While HPLC-UV is suitable for quality control, LC-MS/MS provides unambiguous identification and confirmation, which is crucial for characterizing a new isomer and confirming its presence in stability samples [1] [5] [3].

References

1-epi-ramipril reference standard qualification

Author: Smolecule Technical Support Team. Date: February 2026

What Information is Available

The search results confirm that 1-epi-ramipril is recognized as a distinct chemical entity, but it is primarily offered for research use and is not typically classified as a qualified pharmacopoeial reference standard like its parent compound.

The table below summarizes the available details for this compound and, for context, the common reference standards for Ramipril.

Compound Name CAS Number Supplier/Provider Intended Use / Qualification Level Key Details
This compound [1] 104195-90-6 Santa Cruz Biotechnology For research use only; not for diagnostic or therapeutic use. Sold as a chemical, not a certified reference standard.
Ramipril (Primary Standards) [2] [3] 87333-19-5 EDQM (EP) & USP Official pharmacopoeial primary standards; qualified for use in official laboratory tests as prescribed by the EP and USP [2] [3]. Sourced from and certified by the issuing pharmacopoeia authority [2] [3].
Ramipril (Secondary Standard) [4] 87333-19-5 Sigma-Aldrich Certified Reference Material (CRM); qualified as a cost-effective alternative for quality control in pharma labs [4]. Multi-traceable to USP and EP primary standards; certified per ISO 17034 and 17025 [4].

How to Proceed with Qualification

For a formal comparison guide, you would likely need to generate experimental data in-house. The qualification of a reference standard, whether for Ramipril or this compound, typically follows a rigorous protocol. The general workflow and key analytical techniques involved are outlined below.

G cluster_identity Identity Confirmation Methods cluster_purity Purity Assessment Methods Start Define Purpose and Scope A Identity Confirmation Start->A B Purity Assessment A->B A1 Chromatographic Behavior (HPLC) A2 Spectroscopic Methods (MS, NMR) A3 Specific Rotation C Assay and Potency B->C B1 Related Substances by HPLC/LC-MS B2 Residual Solvents by GC B3 Water Content (Karl Fischer) D Stability Studies C->D End Documentation and Certificate of Analysis D->End

The diagram above shows that qualification is a multi-stage process. For the experimental protocols, you would rely on the techniques commonly cited for Ramipril analysis, which are also applicable to its isomer [4] [5].

  • Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC) is the principal method for determining the purity of Ramipril and for quantifying it in pharmaceutical formulations [4]. A specific LC-MS/MS method has been developed for the simultaneous analysis of Ramipril and its active metabolite, ramiprilat, which demonstrates the level of detail required for a robust assay [5].
  • Structural Identification: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are critical for confirming the identity and structure of the compound. The LC-MS/MS method for Ramipril uses multiple reaction monitoring (MRM) for highly specific identification [5].
  • Stability Profiling: Stability studies are essential for qualifying a reference standard. A patent for a Ramipril formulation discusses the use of alkaline stabilizers like sodium carbonate to prevent the degradation of Ramipril into its primary degradant, ramiprilat, and the diketo-piperazine derivative [6]. This highlights a key difference you would need to investigate: the comparative stability of Ramipril versus this compound under various conditions (e.g., temperature, humidity).

A Practical Path Forward

Given the lack of publicly available comparative data, your guide will be most valuable if it focuses on:

  • Defining a Protocol: Use the established frameworks for Ramipril (EP, USP) [2] [3] to design a qualification protocol for this compound.
  • Generating Comparative Data: Conduct side-by-side experiments to compare critical parameters of this compound against the primary Ramipril standard, focusing on:
    • Chromatographic purity (HPLC)
    • Structural confirmation (MS, NMR)
    • Stability under stress conditions (e.g., heat, humidity)

References

1-epi-ramipril stereoisomer activity differences

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Stereochemical Comparison

The core difference between ramipril and its 1-epi-ramipril isomer lies in their three-dimensional structure, specifically the configuration at a single chiral center. The table below summarizes their key chemical characteristics.

Feature Ramipril This compound
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1] (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [2]
CAS Number 87333-19-5 [2] 104195-90-6 [2]
Molecular Formula C₂₃H₃₂N₂O₅ [2] C₂₃H₃₂N₂O₅ [2]
Molecular Weight 416.51 g/mol [2] 416.51 g/mol [2]
Stereochemistry (S,S,S,S,S) configuration at all five chiral centers [2] (R,S,S,S,S) configuration; differs from ramipril at the first chiral center (in the ethoxycarbonyl side chain) [2]

This stereochemical variation is critical because the biological activity of ACE inhibitors like ramipril is highly dependent on their precise 3D shape for effective binding to the enzyme's active site [2] [1].

Inferred Pharmacological Activity

Based on the structural data and the known pharmacology of ramipril, the activity differences can be inferred:

  • Mechanism of Action: Ramipril is a prodrug that is metabolized in the body to its active form, Ramiprilat. Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE) [2]. It is inferred that this compound would also need to be converted to its corresponding epi-Ramiprilat to exhibit any ACE inhibitory activity.
  • Impact of Stereochemical Change: The change from an S to an R configuration at the specified chiral center alters the molecule's spatial orientation. This likely results in a poorer fit for the ACE binding pocket compared to ramipril, significantly reducing its inhibitory potency [2]. The (S,S,S,S,S) configuration of ramipril is specifically known to exhibit the highest ACE inhibiting activity, while other isomers are "comparatively less active or are completely inactive" [1].

Analytical Methods for Characterization

While specific bioactivity assays were not detailed in the search results, the following techniques are standard for characterizing and distinguishing stereoisomers like ramipril and this compound in pharmaceutical research and development.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating stereoisomers and determining the optical purity of a sample. It can directly quantify the amount of the desired isomer versus its epimers [2] [1].
  • X-Ray Powder Diffraction (XRPD): Used to identify different crystalline forms of a drug substance. The unique crystal lattice of this compound would produce a distinct diffraction pattern compared to ramipril [1].
  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): These thermal techniques help characterize the solid-state properties of the compound, such as melting point and decomposition behavior, which can differ between stereoisomers [1].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be used to determine and confirm the absolute stereochemistry of the molecule at each chiral center [2].

A Guide for Researchers

For scientists investigating this or similar compounds, the workflow below outlines the key stages from synthesis to biological testing.

Start Synthesis of Stereoisomeric Mixture S1 Purification and Isolation Start->S1 S2 Structural & Stereochemical Characterization (NMR, XRPD) S1->S2 S3 Purity Assessment (Chiral HPLC) S2->S3 S4 In-vitro ACE Inhibition Assay S3->S4 S5 In-vivo Pharmacological and Safety Profiling S4->S5 End Data Analysis and Conclusion S5->End

References

1-epi-ramipril pharmacokinetic comparison

Author: Smolecule Technical Support Team. Date: February 2026

Ramipril Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters of ramipril and its active metabolite, ramiprilat, consolidated from multiple scientific sources.

Parameter Ramipril (Prodrug) Ramiprilat (Active Metabolite) Notes & Sources
Absorption & Bioavailability
Oral Bioavailability 50-60% [1] [2] 44% (after IV prodrug) [1] Food slows absorption rate but not extent [1] [2].
Distribution
Plasma Protein Binding ~73% [1] [3] [2] ~56% [1] [3] [2] Binding is independent of concentration [1].
Metabolism

| Process | Prodrug, hydrolyzed to Ramiprilat [1] [3]. | Further metabolized to inactive glucuronide conjugates [1] [2]. | • Site: 75% hepatic, 25% renal [4]. • Enzymes: Esterases; not a substrate for CYP450 [2]. | | Excretion & Elimination | | | | | Primary Route | Urine (60%), Feces (40%) [1] [2]. | Urine (60%), Feces (40%) [1] [2]. | | | Effective Half-life (Ramiprilat) | - | 9-18 hours [1] [2] | Represents clearance of free ramiprilat. | | Terminal Half-life (Ramiprilat) | - | >50 hours [1] [3] [2] | Thought to represent slow dissociation from ACE [1] [2]. | | Pharmacodynamics (ACE Binding) | | | | | ACE Binding Kinetics | - | • C-site: High affinity, slow dissociation [4]. • N-site: Lower affinity [4]. | A 2.5 mg oral dose inhibits ~80% of C-site and ~33% of N-site activity 24 hours post-dose [4]. |

Experimental Protocols for Key Data

For researchers aiming to replicate or compare studies, here are the methodologies behind some critical findings.

  • PBPK Modeling of ACE Binding (Source: [4]):

    • Objective: To develop a physiologically based pharmacokinetic (PBPK) model describing the time course of ramipril and ramiprilat in plasma and tissues, and their inhibition of the N and C sites of ACE.
    • Model: The study used the PKQuest PBPK program. The model incorporated:
      • Two independent ACE binding sites (N and C) with non-equilibrium, time-dependent binding kinetics.
      • Intestinal absorption of ramipril.
      • Liver and kidney intracellular uptake of ramipril, conversion to ramiprilat, and extrusion from the cell.
    • Data Input: The model was applied to experimental data from van Griensven et al. It assumed in vitro ramiprilat/ACE binding kinetics measured at 4°C and 300 mM NaCl.
    • Key Outputs: The model quantified the percentage inhibition of the N and C sites over time following specific oral ramipril doses.
  • Clinical Pharmacokinetics Review (Source: [3]):

    • Methodology: This is a review article that synthesizes data from previous clinical pharmacokinetic studies on ramipril. The parameters it reports (e.g., bioavailability, half-life, excretion routes) are derived from these earlier experimental and clinical trials.
    • Typical Study Design: Such data are typically obtained from studies where ramipril is administered orally or intravenously to human subjects, with subsequent serial blood and urine sample collection. Concentrations of ramipril and ramiprilat are measured using high-performance liquid chromatography (HPLC) or mass spectrometry.

Ramipril Pharmacokinetic and Pharmacodynamic Pathway

The diagram below illustrates the journey of ramipril through the body, from absorption to its mechanism of action.

cluster_abs Administration & Absorption cluster_met Metabolism & Activation cluster_moa Mechanism of Action cluster_ex Elimination Oral Oral Dose (Ramipril Prodrug) GI Gastrointestinal Tract Oral->GI Absorption Plasmac1 Systemic Circulation (Ramipril) GI->Plasmac1 Bioavailability 50-60% Liver Liver (75%) Kidneys (25%) Plasmac1->Liver Urine Urine (60%) Plasmac1->Urine Feces Feces (40%) Plasmac1->Feces Plasmac2 Systemic Circulation (Ramiprilat) Liver->Plasmac2 Conversion to Active Metabolite ACE Angiotensin- Converting Enzyme (ACE) Plasmac2->ACE Inhibition Plasmac2->Urine Plasmac2->Feces Esterases Esterases Esterases->Liver  Hydrolysis AngII Angiotensin II (Potent Vasoconstrictor) ACE->AngII Normal Conversion ACE->AngII  Inhibits Bradykinin Bradykinin ACE->Bradykinin Normal Degradation ACE->Bradykinin  Inhibits   AngI Angiotensin I AngI->AngII Inactive Inactive Fragments Bradykinin->Inactive

References

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Wikipedia

(R,S,S,S,S)-ramipril epimer

Dates

Last modified: 08-15-2023

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